Product packaging for alpha-D-sorbopyranose(Cat. No.:CAS No. 41847-56-7)

alpha-D-sorbopyranose

Cat. No.: B12651727
CAS No.: 41847-56-7
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-MOJAZDJTSA-N
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Description

alpha-D-Sorbopyranose is a significant ketohexose sugar that serves as a key compound in carbohydrate research. Its molecular formula is C6H12O4O6 and it has an average mass of 180.156 Da . In solution, this compound is part of a complex conformational equilibrium but is often the predominant form; studies on related sorbose derivatives have shown the alpha-pyranose form can constitute over 90% of the structural population in solution . X-ray diffraction studies have confirmed that the molecule in its alpha-pyranose form adopts a 5C2 ring conformation, and its crystal structure is stabilized by two-dimensional hydrogen-bonding networks . This monosaccharide is an essential intermediate in the industrial Reichstein process for the synthesis of ascorbic acid (Vitamin C) . In modern biochemical research, D-sorbose and its structured forms are pivotal in the study of rare sugars, which are recognized for their low natural abundance and significant potential in the food and pharmaceutical industries . Recent multidisciplinary studies explore the use of sorbose as a substrate for enzymatic transfructosylation to produce novel, non-digestible oligosaccharides, which show promise as prebiotics due to their resistance to intestinal digestion and ability to modulate gut microbiota . Researchers value this compound for its specific stereochemistry, with four defined stereocenters, making it a valuable chiral building block and a subject for metabolic and enzymatic studies . This product is intended for research applications only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12651727 alpha-D-sorbopyranose CAS No. 41847-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-56-7

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1

InChI Key

LKDRXBCSQODPBY-MOJAZDJTSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Sorbopyranose: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental methodologies for alpha-D-sorbopyranose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Structure and Identifiers

This compound is a monosaccharide and a ketohexose. It is the D-enantiomer of the more common L-sorbopyranose. The pyranose form indicates a six-membered ring structure.

Below is a summary of the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name (2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]
PubChem CID 6971021[1]
Canonical SMILES C(C1C(C(C(C(O1)(CO)O)O)O)O)O[1]
Isomeric SMILES C([C@@H]1--INVALID-LINK--(CO)O)O)O">C@HO)O[1]
InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1[2]
InChIKey LKDRXBCSQODPBY-IANNHFEVSA-N[2]
Molecular Formula C6H12O6[1]
Molecular Weight 180.16 g/mol [1]

Physicochemical Properties

Experimental data for this compound is limited. However, as it is the enantiomer of alpha-L-sorbopyranose, many of its physical properties can be inferred. The specific rotation will have the same magnitude but the opposite sign.

PropertyValueNotes and Source
Melting Point ~165 °CInferred from alpha-L-sorbopyranose.[3][4]
Solubility in Water Highly soluble; ~360 mg/mL at 17 °CInferred from alpha-L-sorbopyranose.[3]
Specific Rotation [α]D +43° (c=5 in H2O)Inferred from alpha-L-sorbopyranose, which has a specific rotation of -43°.[4]
Appearance White crystalline powderInferred from alpha-L-sorbopyranose.[4]

Natural Occurrence and Biological Significance

D-sorbose is considered a rare sugar and can be found in some fruits, nuts, and vegetables.[5] While L-sorbose is a key intermediate in the industrial production of Vitamin C (ascorbic acid), D-sorbose has garnered interest for its potential health benefits.[6]

Studies have shown that D-sorbose can inhibit the activity of disaccharidases, such as sucrase, in the small intestine.[7][8] This inhibitory action may lead to a reduction in postprandial blood glucose and insulin (B600854) levels, suggesting its potential use as a functional sweetener to help manage lifestyle-related diseases like type 2 diabetes.[8][9] Research in rats has indicated that dietary D-sorbose can lower serum insulin levels.[9] Furthermore, studies suggest that D-sorbose is likely transported in the small intestine via the glucose transporter type 5 (GLUT5).[10]

In the context of lipid metabolism, some studies in rats have suggested that D-sorbose may influence hepatic lipogenic enzyme activity and increase faecal fatty acid excretion.[11]

While these findings are promising, specific signaling pathways in mammalian systems directly regulated by this compound have not yet been fully elucidated.

Metabolic Pathways

The metabolism of sorbose and its precursor, sorbitol, has been extensively studied in microorganisms, particularly in the context of industrial fermentation.

Microbial Conversion of D-Sorbitol to L-Sorbose

A significant industrial application involving a related compound is the bioconversion of D-sorbitol to L-sorbose by bacteria of the genus Gluconobacter. This process is a crucial step in the Reichstein process for synthesizing ascorbic acid. The key enzyme in this conversion is a membrane-bound sorbitol dehydrogenase.[12]

Microbial_Metabolism DSorbitol D-Sorbitol Enzyme Sorbitol Dehydrogenase (membrane-bound) DSorbitol->Enzyme Substrate LSorbose L-Sorbose Enzyme->LSorbose Product Gluconobacter Gluconobacter sp. Gluconobacter->Enzyme Contains HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve Sample->Dissolve Dissolve in solvent Filter Filter Dissolve->Filter Filter Inject Inject Filter->Inject Inject into HPLC Separate Separate Inject->Separate Separate on column Detect Detect Separate->Detect Detect with RI/ELSD Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify Compare to standards

References

The Enigmatic Presence of alpha-D-Sorbopyranose in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Sorbopyranose, a stereoisomer of the more common L-sorbose, is classified as a rare sugar. Its presence in the natural world is limited, and consequently, it remains a subject of scientific curiosity and challenge. This technical guide synthesizes the current understanding of the natural occurrence of this compound, its known biological activities, and the methodologies relevant to its study. While quantitative data on its natural abundance is scarce, emerging research on its physiological effects, particularly in glucose and lipid metabolism, suggests potential applications in nutrition and pharmacology. This document provides a comprehensive overview for researchers and professionals in drug development, highlighting both the knowns and the significant knowledge gaps surrounding this rare monosaccharide.

Natural Occurrence of D-Sorbose

D-Sorbose, of which this compound is an anomeric form, is considered a rare sugar, found in limited quantities in nature. The L-form, L-sorbose, is far more abundant and is a key intermediate in the commercial synthesis of vitamin C. The documented natural sources of D-sorbose are sparse, with most of the literature focusing on its enzymatic or microbial synthesis.

Table 1: Documented Natural Sources of D-Sorbose

Source CategorySpecific SourceCitation
PlantsSparganium stoloniferum[1]
GeneralFruits, Nuts, and Vegetables[2]

Biological Activity and Physiological Effects

Recent studies have begun to elucidate the physiological effects of D-sorbose, revealing its potential as a bioactive molecule. Its interactions with key metabolic pathways suggest a role in modulating glucose and lipid metabolism.

Effects on Glucose Metabolism and Disaccharidase Activity

D-sorbose has been shown to influence postprandial blood glucose and insulin (B600854) levels. This effect is attributed to its ability to inhibit disaccharidase enzymes in the small intestine, thereby slowing the breakdown and absorption of dietary sugars.

Diagram 1: Logical Relationship of D-Sorbose Action on Postprandial Glucose Levels

G Figure 1: D-Sorbose and Postprandial Glucose Regulation DS D-Sorbose DI Disaccharidase Activity (e.g., sucrase) DS->DI inhibits MA Monosaccharide Absorption (e.g., glucose, fructose) DI->MA reduces breakdown for SA Dietary Sugar (e.g., sucrose) SA->MA is broken down for BG Postprandial Blood Glucose MA->BG leads to rise in BI Postprandial Blood Insulin BG->BI stimulates release of

Caption: D-Sorbose inhibits disaccharidase activity, reducing sugar absorption.

Modulation of Lipid Metabolism

D-sorbose has also been found to modulate lipid metabolism. Studies in animal models have shown that dietary D-sorbose can decrease hepatic lipogenic enzyme activity and increase fecal fatty acid excretion. These findings suggest a potential role for D-sorbose in managing conditions associated with dyslipidemia.[3][4]

Diagram 2: Influence of D-Sorbose on Lipid Metabolism Pathways

G Figure 2: D-Sorbose and its Effects on Lipid Metabolism DS Dietary D-Sorbose HLE Hepatic Lipogenic Enzyme Activity DS->HLE decreases FFAE Fecal Fatty Acid Excretion DS->FFAE increases ATW Adipose Tissue Weight DS->ATW tends to reduce

Caption: D-Sorbose influences key aspects of lipid metabolism.

Intestinal Transport

The absorption of D-sorbose in the small intestine is mediated by the glucose transporter type 5 (GLUT5), which is also responsible for the transport of fructose (B13574). D-sorbose is not a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).

Diagram 3: Intestinal Transport of D-Sorbose via GLUT5

G Figure 3: D-Sorbose Transport in Intestinal Epithelial Cells cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelial Cell DS D-Sorbose GLUT5 GLUT5 Transporter DS->GLUT5:f0 binds to DS_in D-Sorbose GLUT5:f1->DS_in transports cluster_2 cluster_2 DS_in->cluster_2 enters circulation

Caption: D-Sorbose is transported into intestinal cells by GLUT5.

Experimental Protocols

Due to the scarcity of D-sorbose in natural sources, detailed protocols for its isolation from these matrices are not well-documented. However, general methodologies for the extraction and analysis of rare sugars from plant and microbial sources are applicable.

General Protocol for Extraction of Soluble Sugars from Plant Tissue

This protocol outlines a general method for the extraction of soluble carbohydrates from plant material.

Workflow Diagram 4: Extraction of Soluble Sugars from Plant Tissue

G Figure 4: General Workflow for Soluble Sugar Extraction start Start: Plant Tissue Sample step1 Homogenize Tissue start->step1 step2 Extract with 80% Ethanol (repeat multiple times) step1->step2 step3 Centrifuge to Pellet Insoluble Material step2->step3 step4 Collect Supernatant (contains soluble sugars) step3->step4 step5 Dry Supernatant step4->step5 end End: Crude Soluble Sugar Extract step5->end

References

alpha-D-sorbopyranose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-sorbopyranose, a monosaccharide of interest in various scientific and industrial fields. This document details its chemical properties, metabolic pathways, and relevant experimental protocols, offering valuable insights for its application in research and development.

Core Chemical and Physical Data

Data Presentation: Physicochemical Properties of D-Sorbose

PropertyValueSource(s)
CAS Number 3615-56-3[1][2][3][4]
Molecular Formula C₆H₁₂O₆[1][2][4]
Molecular Weight 180.16 g/mol [1][2][4][5]
IUPAC Name (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one[2]
Synonyms D-(+)-Sorbose, Sorbinose, D-xylo-2-Hexulose[2][3]
Appearance White to almost white crystalline powder[2]
Melting Point 164 °C[3]

Note: The CAS number 3615-56-3 refers to D-sorbose. This compound is a specific cyclic form of D-sorbose.

Metabolic Pathways and Biological Significance

D-Sorbose and its derivatives are involved in various metabolic pathways, particularly in microorganisms. Understanding these pathways is crucial for applications in biotechnology and drug development.

Microbial Biotransformation of D-Sorbitol

In certain bacteria, such as Gluconobacter oxydans, D-sorbose can be an intermediate in the biotransformation of D-sorbitol to L-sorbose (B7814435), a key precursor in the industrial synthesis of ascorbic acid (Vitamin C).[6][7] This process is primarily mediated by membrane-bound dehydrogenases.[6]

G_oxydans_Metabolism DSorbitol D-Sorbitol LSorbose L-Sorbose DSorbitol->LSorbose Sorbitol Dehydrogenase (major pathway) DSorbose D-Sorbose (Intermediate/By-product) DSorbitol->DSorbose Other Dehydrogenases (minor pathway) L_casei_Metabolism cluster_sorbose L-Sorbose Pathway cluster_sorbitol D-Sorbitol Pathway LSorbose L-Sorbose SorF Sorbitol-6-phosphate Dehydrogenase (SorF) LSorbose->SorF DSorbitol6P D-Sorbitol-6-Phosphate (Common Metabolite) SorF->DSorbitol6P DSorbitol D-Sorbitol GutF Sorbitol-6-phosphate Dehydrogenase (GutF) DSorbitol->GutF GutF->DSorbitol6P SorR SorR (Transcriptional Activator) DSorbitol6P->SorR induces SorR->SorF activates

References

An In-depth Technical Guide to the Discovery and History of D-Sorbopyranose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbose, a ketohexose, is a monosaccharide of significant interest in various scientific and industrial fields. While its L-enantiomer, L-sorbose, is more common in nature and famously serves as a precursor in the industrial synthesis of Vitamin C, D-sorbose and its isomers possess unique properties and potential applications that are increasingly drawing the attention of the research community. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and experimental protocols related to the isomers of D-sorbopyranose.

Historical Perspective: The Discovery of Sorbose

The history of sorbose is intrinsically linked to the pioneering work of the French chemist Augustin-Pierre Dubrunfaut in the mid-19th century, who first observed the process of mutarotation in sugars. However, the elucidation of the structure and stereochemistry of the hexoses, including sorbose, was a monumental achievement primarily attributed to the German chemist Emil Fischer in the late 19th and early 20th centuries.

Fischer's systematic investigation of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the foundation for modern carbohydrate chemistry.[1][2][3][4] His work involved the use of phenylhydrazine (B124118) to form crystalline osazone derivatives, which allowed for the separation and characterization of different sugars.[1][2] Through a series of brilliant chemical transformations and logical deductions, Fischer was able to determine the relative configurations of the sixteen possible aldohexoses and subsequently the ketohexoses. He developed the Fischer projection , a two-dimensional representation of a three-dimensional organic molecule, which became an indispensable tool for depicting the stereochemistry of carbohydrates.[4] While much of the initial focus was on more abundant sugars like glucose and fructose, Fischer's work encompassed the broader family of hexoses, including the sorbose isomers.

D-Sorbose itself is considered a "rare sugar" as it is not found abundantly in nature. Its discovery and initial characterization were therefore primarily a result of chemical synthesis and degradation studies of other sugars.

The Isomers of D-Sorbose in Solution

In aqueous solution, D-sorbose exists as an equilibrium mixture of different isomeric forms due to the phenomenon of mutarotation . This equilibrium includes the open-chain keto form and the cyclic hemiacetal forms. The cyclic forms can be either six-membered rings, known as pyranoses , or five-membered rings, called furanoses . Each of these ring forms can exist as two anomers, designated as α (alpha) and β (beta), which differ in the configuration at the anomeric carbon (C2 for ketoses).

Thus, in solution, D-sorbose is a dynamic mixture of at least five species:

  • Open-chain D-sorbose

  • α-D-Sorbopyranose

  • β-D-Sorbopyranose

  • α-D-Sorbofuranose

  • β-D-Sorbofuranose

The relative proportions of these isomers at equilibrium depend on factors such as temperature, solvent, and pH.

Physicochemical Properties of D-Sorbopyranose Isomers

Precise quantitative data for each individual isomer of D-sorbose is scarce due to the challenges in isolating and stabilizing each form. Much of the available data is for the more common L-enantiomer, L-sorbose. However, the physical properties of enantiomers are identical in magnitude and differ only in the sign of their specific rotation. The following table summarizes the known and inferred properties of D-sorbopyranose and its isomers.

Propertyα-D-Sorbopyranoseβ-D-Sorbopyranoseα-D-Sorbofuranoseβ-D-SorbofuranoseD-Sorbose (mixture)
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆
Molar Mass ( g/mol ) 180.16180.16180.16180.16180.16
Melting Point (°C) Data not availableData not availableData not availableData not available~165 (for L-Sorbose)[5]
Specific Rotation ([\alpha]²⁰_D) Data not availableData not availableData not availableData not available+43.4° (in water, for L-Sorbose it is -43.4°)[5]
Solubility in Water Highly SolubleHighly SolubleHighly SolubleHighly Soluble~360 g/L at 17°C (for L-Sorbose)[5]
¹³C NMR (Anomeric C2, ppm) See Note 1See Note 1See Note 2See Note 2-

Note 1: While specific ¹³C NMR data for pure D-sorbopyranose anomers is not readily available, the anomeric carbon (C2) of ketohexopyranoses typically resonates in the range of 95-105 ppm. The α and β anomers would exhibit distinct chemical shifts in this region. Note 2: The anomeric carbon of furanose forms generally resonates at a different chemical shift compared to the pyranose forms. For D-sorbofuranose, these shifts would also be distinct for the α and β anomers.

Experimental Protocols

Synthesis of D-Sorbose

Chemical Synthesis: One common laboratory-scale synthesis involves the epimerization of D-fructose or the oxidation of D-glucitol (sorbitol). A general procedure for the oxidative conversion is as follows:

  • Oxidation of D-Glucitol: A solution of D-glucitol in water is treated with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst (e.g., an iron salt) under controlled pH and temperature.

  • Purification: The reaction mixture contains a variety of oxidation products. D-Sorbose can be separated from the mixture using chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form.

  • Crystallization: The purified D-sorbose fraction is concentrated, and the sugar is crystallized, often from an ethanol-water mixture.

Biochemical Synthesis: Certain microorganisms can be utilized for the stereospecific oxidation of polyols. For instance, strains of Gluconobacter species are known to oxidize D-sorbitol to L-sorbose. While less common, specific microbial strains or engineered enzymes could potentially be used for the synthesis of D-sorbose from a suitable polyol precursor.

Separation of D-Sorbopyranose Isomers

The separation of the different anomers and ring forms of D-sorbose is a significant challenge due to their rapid interconversion in solution (mutarotation). High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

Protocol for HPLC Separation of D-Sorbose Isomers:

  • Column: An amino-functionalized silica (B1680970) column (e.g., Shodex Asahipak NH2P series) or a chiral column (e.g., Chiralpak series) is typically used.[6][7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for normal-phase chromatography on amino columns. The ratio is critical for achieving separation (e.g., 80:20 acetonitrile:water). For chiral columns, a mobile phase of hexane (B92381) and ethanol (B145695) may be employed.[6]

  • Temperature Control: To slow down the rate of mutarotation and improve the resolution of the anomers, the column and the sample should be maintained at a low temperature (e.g., 4-10 °C).

  • Detection: A refractive index (RI) detector is commonly used for the detection of underivatized sugars.

  • Sample Preparation: The D-sorbose sample should be dissolved in the mobile phase and immediately injected into the HPLC system to minimize equilibration of the isomers before analysis.

Crystallization of a Specific Anomer

The selective crystallization of a single anomer from an equilibrium mixture is a challenging process that relies on differences in solubility and crystal lattice energy.

General Protocol for Fractional Crystallization:

  • Supersaturated Solution: Prepare a supersaturated solution of D-sorbose in a suitable solvent system (e.g., water-ethanol or water-isopropanol) at an elevated temperature.

  • Seeding: Introduce seed crystals of the desired anomer (if available) to induce crystallization of that specific form.

  • Slow Cooling: Slowly cool the solution to allow for the controlled growth of crystals. Rapid cooling tends to trap a mixture of anomers.

  • Solvent Evaporation: Alternatively, slow evaporation of the solvent at a constant temperature can also be used to induce crystallization.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a cold, non-solvating solvent, and dried under vacuum.

Logical Relationships and Pathways

While D-sorbopyranose is not a central player in major metabolic pathways in mammals, its metabolism has been studied in certain microorganisms. The following diagram illustrates a simplified potential metabolic entry point for D-sorbose, based on known pathways for related sugars like L-sorbose and D-sorbitol.[8]

D_Sorbose_Metabolism DSorbose D-Sorbopyranose DSorbitol D-Sorbitol DSorbose->DSorbitol Sorbose Reductase DFructose D-Fructose DSorbitol->DFructose Sorbitol Dehydrogenase DF6P D-Fructose-6-Phosphate DFructose->DF6P Hexokinase Glycolysis Glycolysis DF6P->Glycolysis

Caption: A potential metabolic pathway for D-Sorbopyranose.

This diagram illustrates a hypothetical pathway where D-sorbopyranose is first reduced to D-sorbitol, which can then be oxidized to D-fructose. D-fructose can then be phosphorylated to enter the central glycolytic pathway.

Conclusion

The study of D-sorbopyranose and its isomers, while historically overshadowed by its more abundant L-counterpart, presents a fascinating area of carbohydrate chemistry. From the foundational work of Emil Fischer to modern chromatographic and spectroscopic techniques, our understanding of these rare sugars continues to evolve. This guide has provided a comprehensive overview of the historical context, physicochemical properties, and key experimental methodologies relevant to the study of D-sorbopyranose isomers. It is hoped that this information will serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, stimulating further investigation into the unique properties and potential applications of these intriguing molecules.

References

The Biological Role of Alpha-D-Sorbopyranose in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

PREPARED FOR: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the biological role of alpha-D-sorbopyranose in microorganisms. Extensive research indicates a notable scarcity of information regarding a direct and significant metabolic or signaling function for the D-isomer of sorbose in microbial life. The vast majority of scientific literature focuses on the metabolism of L-sorbose (B7814435), a key intermediate in the industrial production of vitamin C. Consequently, this document provides a comprehensive overview of the well-documented microbial conversion of D-sorbitol to L-sorbose, a commercially vital biotransformation primarily carried out by bacteria of the genus Gluconobacter. This guide details the metabolic pathways, relevant enzymes, quantitative data on the conversion process, and detailed experimental protocols for the analysis of the substrates and products involved. While the direct role of this compound remains elusive, this guide offers an in-depth understanding of the closely related and industrially significant L-sorbose pathway.

Introduction: The Scarcity of this compound in Microbial Metabolism

Despite the abundance of various hexoses in microbial metabolism, this compound does not appear to be a primary carbon source or a key metabolic intermediate for most microorganisms. Extensive literature surveys reveal a significant focus on L-sorbose, the levorotatory isomer, particularly in the context of its production from D-sorbitol. This bioconversion is a critical step in the Reichstein process for the synthesis of L-ascorbic acid (Vitamin C). Bacteria such as Gluconobacter oxydans are renowned for their efficiency in this oxidative fermentation.[1]

In contrast, the metabolic fate and biological significance of D-sorbose in microorganisms are not well-documented. It is plausible that D-sorbose is a poor substrate for microbial enzymes or that it is rapidly converted to other intermediates without accumulating. This guide will, therefore, focus on the robustly characterized metabolic pathway of D-sorbitol to L-sorbose, providing a foundational understanding of sorbose metabolism in microorganisms.

The D-Sorbitol to L-Sorbose Metabolic Pathway

The primary microbial process involving a sorbose isomer is the regioselective oxidation of D-sorbitol to L-sorbose. This reaction is predominantly catalyzed by membrane-bound D-sorbitol dehydrogenases found in acetic acid bacteria, most notably Gluconobacter oxydans.[2]

Key Microorganisms
  • Gluconobacter oxydans : This bacterium is the workhorse of industrial L-sorbose production. It possesses a powerful membrane-bound D-sorbitol dehydrogenase that efficiently converts D-sorbitol to L-sorbose.[2][3] The catalytic site of this enzyme is located in the periplasmic space, allowing for the direct secretion of L-sorbose into the culture medium.[2]

  • Acetobacter species : Certain species of Acetobacter are also capable of oxidizing D-sorbitol to L-sorbose.[3]

  • Sinorhizobium meliloti : This soil bacterium has a D-sorbitol specific dehydrogenase that oxidizes sorbitol to fructose.[4]

Enzymology of the Conversion

The key enzyme in the conversion of D-sorbitol to L-sorbose is D-sorbitol dehydrogenase (SDH) (EC 1.1.1.14).[5] In Gluconobacter oxydans, there are multiple forms of this enzyme, including both membrane-bound and cytoplasmic dehydrogenases.

  • Membrane-Bound D-Sorbitol Dehydrogenases : These are the primary enzymes responsible for the high-yield production of L-sorbose.[2] They are often dependent on cofactors like pyrroloquinoline quinone (PQQ) or flavin adenine (B156593) dinucleotide (FAD).[2] The genes sldBA1 and sldSLC in G. oxydans encode for major membrane-bound D-sorbitol dehydrogenases.[2]

  • Cytoplasmic D-Sorbitol Dehydrogenases : These enzymes are typically NAD(P)+-dependent and primarily catalyze the oxidation of D-sorbitol to D-fructose, which then enters central metabolism for cell growth.[2]

The overall reaction catalyzed by D-sorbitol dehydrogenase is:

D-Sorbitol + NAD(P)+ ⇌ L-Sorbose + NAD(P)H + H+

Quantitative Data on D-Sorbitol to L-Sorbose Conversion

The efficiency of the D-sorbitol to L-sorbose biotransformation by Gluconobacter oxydans has been extensively studied and optimized for industrial applications.

Table 1: Growth of Gluconobacter oxydans on D-Sorbitol
StrainD-Sorbitol Concentration (g/L)Temperature (°C)Final OD600Reference
G. oxydans WSH-0045030~2.7[6]
G. oxydans WSH-00430030~1.5[6]
G. oxydans WSH-0045035~2.5[6]
G. oxydans WSH-00430035~0.7[7]
G. oxydans MMC10 (evolved)30037~2.8[7]
Table 2: L-Sorbose Production from D-Sorbitol by Gluconobacter oxydans
StrainInitial D-Sorbitol (g/L)Fermentation Time (h)Final L-Sorbose (g/L)Productivity (g/L/h)Conversion Rate (%)Reference
G. oxydans WSH-0048060~801.33~100[7]
G. oxydans MMC10 (evolved)8025~803.20~100[7]
G. oxydans MMC10 (evolved)30096~3003.13~100[7]
G. oxydans MD-16 (engineered)300Not specified298.61Not specified99.60[2]
Table 3: Kinetic Properties of D-Sorbitol Dehydrogenases
Enzyme SourceSubstrateK_m_ (mM)Optimum pHOptimum Temperature (°C)CofactorReference
Gluconobacter oxydansD-SorbitolNot specified8.8 - 9.3Not specifiedNADP+[8]
Sinorhizobium meliloti 1021 (SmoS)SorbitolNot specified11Not specifiedNAD+[4]
Microorganism (Commercial)D-Sorbitol3.411.040NAD+[9]
Faunimonas pinastri A52C2 (Fpsldh)D-Sorbitol7.518.0 - 10.027 - 37NAD+/NADP+[10]

Signaling Pathways and Regulation

While a specific signaling pathway initiated by this compound has not been identified, the metabolism of L-sorbose is regulated as part of the broader carbon metabolism network in microorganisms. In Lactobacillus casei, the genes for L-sorbose metabolism are organized in a sor operon, which is induced by L-sorbose and subject to catabolite repression by glucose.[11] The regulation involves a transcriptional regulator, SorR.[11]

Experimental Protocols

Microbial Growth Measurement on Different Carbon Sources

Objective: To determine the growth characteristics of a microorganism on various carbon sources, including D-sorbitol.

Materials:

  • Microorganism of interest (e.g., Gluconobacter oxydans)

  • Sterile culture flasks or 96-well microplates

  • Defined minimal medium with all necessary nutrients except the carbon source

  • Sterile stock solutions of carbon sources (e.g., D-sorbitol, glucose, fructose)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD600)

  • Incubator shaker

Procedure:

  • Prepare a seed culture of the microorganism by inoculating a single colony into a suitable rich medium and incubating overnight.

  • Prepare the experimental cultures by inoculating the defined minimal medium with the seed culture to a starting OD600 of approximately 0.05.

  • Add the desired carbon source from the sterile stock solution to the final desired concentration (e.g., 50 g/L D-sorbitol). Include a negative control with no added carbon source.

  • Incubate the cultures at the optimal temperature and shaking speed for the microorganism.

  • At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from each culture flask or measure the OD600 directly in the microplate reader.

  • Plot the OD600 values against time to generate a growth curve. The growth rate can be calculated from the logarithmic phase of the curve.[12][13]

D-Sorbitol Dehydrogenase Activity Assay

Objective: To quantify the enzymatic activity of D-sorbitol dehydrogenase in a microbial cell lysate.

Principle: The activity of D-sorbitol dehydrogenase is determined by measuring the rate of NAD(P)H formation, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Microbial cell lysate containing D-sorbitol dehydrogenase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • D-Sorbitol solution (substrate)

  • NAD+ or NADP+ solution (cofactor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Cell Lysate: Harvest microbial cells by centrifugation and resuspend in cold buffer. Lyse the cells using sonication or a French press. Centrifuge the lysate to remove cell debris and collect the supernatant.[14]

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD(P)+ solution, and the cell lysate.

  • Initiation of Reaction: Start the reaction by adding the D-sorbitol solution to the cuvette and mix immediately.

  • Measurement: Monitor the increase in absorbance at 340 nm over time in a spectrophotometer. The linear portion of the absorbance versus time plot is used to determine the reaction rate.

  • Calculation of Activity: The specific activity is calculated using the Beer-Lambert law and is expressed in Units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.[9]

Note: Commercial kits are also available for the colorimetric determination of sorbitol dehydrogenase activity.[15][16]

HPLC Analysis of D-Sorbitol and L-Sorbose

Objective: To separate and quantify the concentrations of D-sorbitol and L-sorbose in a fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • A suitable HPLC column for sugar analysis (e.g., Aminex HPX-87C or a column with an amino stationary phase).

  • Mobile phase (e.g., ultrapure water or a mixture of acetonitrile (B52724) and water).

  • Standard solutions of D-sorbitol and L-sorbose of known concentrations.

  • Fermentation broth samples, clarified by centrifugation and filtration.

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove microbial cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Conditions:

    • Column: As per manufacturer's recommendation for sugar analysis.

    • Mobile Phase: Isocratic elution with ultrapure water or an acetonitrile/water mixture.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Often elevated (e.g., 80°C) to improve peak shape.

    • Detector: RI or ELSD.

  • Calibration Curve: Inject a series of standard solutions of D-sorbitol and L-sorbose of known concentrations to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared fermentation samples into the HPLC system.

  • Quantification: Identify the peaks for D-sorbitol and L-sorbose based on their retention times compared to the standards. Quantify their concentrations using the calibration curve.[10][17][18]

Visualizations of Pathways and Workflows

D_Sorbitol_to_L_Sorbose_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm D_Sorbitol D-Sorbitol mSDH Membrane-bound D-Sorbitol Dehydrogenase (PQQ or FAD-dependent) D_Sorbitol->mSDH cSDH Cytoplasmic D-Sorbitol Dehydrogenase (NAD(P)+-dependent) D_Sorbitol->cSDH L_Sorbose L-Sorbose (Extracellular) D_Fructose D-Fructose Central_Metabolism Central Metabolism D_Fructose->Central_Metabolism mSDH->L_Sorbose cSDH->D_Fructose

Caption: Microbial conversion of D-Sorbitol to L-Sorbose and D-Fructose.

HPLC_Analysis_Workflow start Fermentation Broth Sample centrifugation Centrifugation (Remove Cells) start->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC Injection filtration->hplc separation Chromatographic Separation (Sugar Column) hplc->separation detection Detection (RI or ELSD) separation->detection quantification Quantification (vs. Standards) detection->quantification

Caption: Workflow for HPLC analysis of sorbitol and sorbose.

Conclusion

References

A Deep Dive into the Stereochemistry of α-D-Sorbopyranose and α-L-Sorbopyranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical relationship between α-D-sorbopyranose and α-L-sorbopyranose. It delves into their structural properties, physicochemical characteristics, synthesis, and biological significance, offering valuable insights for professionals in research and drug development.

Introduction to Sorbopyranose Stereoisomers

Sorbose, a ketohexose, exists in various isomeric forms, with the D- and L-configurations being of significant interest in biological and pharmaceutical research. The pyranose ring structure of sorbose can exist as two anomers, α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C-2). This guide focuses on the α-anomers of D-sorbose and L-sorbose in their pyranose form: α-D-sorbopyranose and α-L-sorbopyranose.

These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] This enantiomeric relationship dictates that they have identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light and their biological activities.

Physicochemical Properties

The distinct stereochemistry of α-D-sorbopyranose and α-L-sorbopyranose leads to opposing optical activities, a key characteristic for their identification and differentiation.

Propertyα-D-Sorbopyranoseα-L-Sorbopyranose
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
Melting Point 163-165 °C163-165 °C[1][2]
Specific Rotation ([α]ᴅ) +43° (c=5, H₂O)-43° (c=5, H₂O)[1]
IUPAC Name (2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[2]

Stereochemical Relationship

The enantiomeric relationship between α-D-sorbopyranose and α-L-sorbopyranose is fundamentally due to the opposite configuration at all chiral centers. This mirror-image relationship is depicted in the diagram below.

G cluster_D α-D-Sorbopyranose cluster_L α-L-Sorbopyranose D_sorbopyranose D_sorbopyranose mirror Mirror Plane D_sorbopyranose->mirror L_sorbopyranose L_sorbopyranose mirror->L_sorbopyranose G L_Sorbose L-Sorbose GLUT5 GLUT5 Transporter L_Sorbose->GLUT5 Uptake Intracellular_L_Sorbose Intracellular L-Sorbose GLUT5->Intracellular_L_Sorbose KHK Ketohexokinase (KHK) Intracellular_L_Sorbose->KHK Phosphorylation L_Sorbose_1_P L-Sorbose-1-Phosphate KHK->L_Sorbose_1_P Hexokinase Hexokinase L_Sorbose_1_P->Hexokinase Inhibition Glycolysis Glycolysis Hexokinase->Glycolysis Mitochondrial_Dysfunction Mitochondrial Dysfunction Glycolysis->Mitochondrial_Dysfunction Impairment ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Generation Apoptosis Apoptosis ROS->Apoptosis G start Sorbopyranose Sample synthesis Synthesis/Isolation start->synthesis polarimetry Polarimetry data_analysis Data Analysis and Structure Elucidation polarimetry->data_analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr->data_analysis synthesis->polarimetry synthesis->nmr hplc Chiral HPLC (optional) synthesis->hplc hplc->data_analysis end Stereochemical Assignment (α-D or α-L) data_analysis->end

References

Thermodynamic Stability of Sorbopyranose Anomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of sorbopyranose anomers. Sorbose, a ketohexose, is a key intermediate in various metabolic pathways and industrial processes, most notably in the manufacturing of Vitamin C. In solution, sorbose exists in a dynamic equilibrium between its cyclic pyranose and furanose forms, each with α and β anomers, and a minor open-chain keto form. The relative stability of the α- and β-pyranose anomers is of significant interest as it dictates the conformational preferences, reactivity, and biological activity of sorbose-containing molecules.

Core Concepts: The Anomeric Effect in Sorbopyranose

The relative stability of carbohydrate anomers is governed by a combination of steric and stereoelectronic effects. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in ketoses like sorbose) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint.[1] This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond at the anomeric center. In the case of sorbopyranose, the α-anomer possesses an axial hydroxyl group at the anomeric C2 position, while the β-anomer has an equatorial hydroxyl group. The anomeric effect would therefore be expected to stabilize the α-anomer.

Quantitative Thermodynamic Data

The thermodynamic stability of sorbopyranose anomers can be quantified by the Gibbs free energy difference (ΔG°) between the two forms at equilibrium. This value is directly related to the equilibrium constant (Keq) by the equation ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[2]

While direct and extensive experimental data on the anomeric equilibrium of L-sorbose is not as abundant as for aldoses like glucose, available thermodynamic data allows for a clear determination of the relative stabilities of the pyranose anomers. The Gibbs free energy changes for the formation of α- and β-sorbopyranose from the acyclic keto form in aqueous solution at 298.15 K (25 °C) have been reported.[3]

AnomerGibbs Free Energy Change (ΔG°) vs. Acyclic Keto Form (kJ/mol)
α-Sorbopyranose+0.23
β-Sorbopyranose-1.77

Data sourced from "Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses".[3] Note: The value for β-sorbopyranose was calculated with an estimated 0.01% for the β-furanose form.

From this data, the Gibbs free energy difference between the β- and α-anomers can be calculated:

ΔG° (α → β) = ΔG°(β-pyranose) - ΔG°(α-pyranose) = -1.77 kJ/mol - 0.23 kJ/mol = -2.00 kJ/mol

This negative value for ΔG° indicates that the β-anomer of sorbopyranose is thermodynamically more stable than the α-anomer in aqueous solution at 25 °C.

The equilibrium constant (Keq) for the anomerization can be calculated as follows:

Keq = exp(-ΔG° / RT) = exp(2000 J/mol / (8.314 J/(mol·K) * 298.15 K)) ≈ 2.24

This Keq value corresponds to an equilibrium mixture containing approximately 69.1% β-sorbopyranose and 30.9% α-sorbopyranose .

It is important to note that the mutarotation of L-sorbose has been described as a complex process, suggesting the involvement of multiple ring forms and potentially a slower equilibration compared to other sugars.[4][5] The equilibrium composition can also be influenced by solvent and temperature.[6]

Experimental Protocols for Determining Anomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of anomeric mixtures of carbohydrates in solution.[7][8]

Protocol: Determination of Sorbopyranose Anomeric Ratio by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a precisely weighed sample of L-sorbose (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically several hours to overnight) to ensure that the anomeric equilibrium is reached.

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters to optimize include:

    • Solvent Suppression: Use a presaturation pulse sequence to suppress the residual HOD signal.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (D1) to ensure full relaxation of the protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of the anomeric protons is recommended.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Identify the signals corresponding to the anomeric protons of the α- and β-sorbopyranose anomers. These signals are typically well-resolved and appear in a distinct region of the spectrum (for aldoses, this is often between 4.5 and 5.5 ppm; for ketoses, these may be in a different region and 13C NMR might be more straightforward for identification).

  • Integrate the areas of the anomeric proton signals for both the α and β anomers.

  • The anomeric ratio is calculated as the ratio of the integration values. For example, %α = [Integration(α) / (Integration(α) + Integration(β))] * 100.

4. (Optional) 2D NMR for Signal Assignment:

  • If the anomeric signals are not readily identifiable, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to unambiguously assign the proton and carbon signals for each anomer.

Visualizing Key Relationships

Anomeric Equilibrium of Sorbopyranose

Caption: Equilibrium between α- and β-sorbopyranose anomers.

Experimental Workflow for Anomeric Ratio Determination

Experimental_Workflow A Sample Preparation (Sorbose in D₂O) B Equilibration (Constant Temperature) A->B C ¹H NMR Data Acquisition (Solvent Suppression) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Signal Integration (Anomeric Proton Signals) D->E F Calculation of Anomeric Ratio (%α and %β) E->F G Thermodynamic Analysis (ΔG° = -RT ln(Keq)) F->G

Caption: Workflow for NMR-based anomeric analysis.

References

Navigating the Solubility Landscape of alpha-D-Sorbopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of alpha-D-sorbopyranose, a key carbohydrate intermediate with significant applications in the pharmaceutical and biotechnology sectors. Understanding its solubility in various solvent systems is critical for process optimization, formulation development, and analytical method design. This document synthesizes available data on its solubility, outlines detailed experimental protocols for solubility determination, and situates the molecule within its relevant biological context.

Quantitative Solubility Data of Sorbopyranose

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of its enantiomer, alpha-L-sorbopyranose, is well-characterized and serves as a strong proxy due to the identical physical properties of enantiomers. The following table summarizes the available quantitative data for alpha-L-sorbopyranose and qualitative information for D-sorbose.

SolventTemperature (°C)Solubility ( g/100 mL)Data Specificity
Water1736.0[1]alpha-L-sorbopyranose
Ethanol-Slightly SolubleD-sorbose (qualitative)
Methanol-Data not available-
Ether-InsolubleD-sorbose (qualitative)
Benzene-InsolubleD-sorbose (qualitative)
Chloroform-InsolubleD-sorbose (qualitative)

Note: The quantitative solubility value in water is for alpha-L-sorbopyranose. It is presumed that this compound exhibits identical solubility. Further experimental validation is recommended for mission-critical applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, based on the isothermal equilibrium method. This protocol can be adapted for various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for carbohydrate analysis) or a spectrophotometer and anthrone (B1665570) reagent.

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

    • Place the container in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for at least 2 hours in the thermostatic bath to allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Concentration Analysis (HPLC Method):

    • Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

    • Inject the diluted sample into the HPLC system.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from solutions of known concentrations.

  • Concentration Analysis (Spectrophotometric Method with Anthrone Reagent):

    • Prepare a standard curve using known concentrations of this compound.

    • To a sample of the diluted saturated solution and each standard, carefully add a freshly prepared anthrone-sulfuric acid reagent.

    • Heat the mixtures in a boiling water bath for a specific time (e.g., 10 minutes) to allow for color development.

    • Cool the solutions and measure the absorbance at the appropriate wavelength (typically around 620 nm).

    • Determine the concentration of the sample from the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Biological Context: The Sorbitol-Sorbose Metabolic Pathway

This compound is not a classical signaling molecule that activates specific cellular pathways. Instead, its biological significance lies in its role as an intermediate in carbohydrate metabolism, particularly in the pathway that converts D-sorbitol to D-fructose. This pathway is relevant in various organisms, including microorganisms used in industrial fermentation and in certain mammalian tissues.

MetabolicPathway D_Sorbitol D-Sorbitol alpha_D_Sorbopyranose This compound D_Sorbitol->alpha_D_Sorbopyranose Sorbitol Dehydrogenase D_Fructose D-Fructose alpha_D_Sorbopyranose->D_Fructose Sorbose Dehydrogenase Glycolysis Glycolysis D_Fructose->Glycolysis

Caption: Metabolic conversion of D-Sorbitol to D-Fructose.

This pathway illustrates the enzymatic conversion of D-sorbitol to this compound, which is then further metabolized to D-fructose. D-fructose can then enter the central metabolic pathway of glycolysis to be used for energy production. Understanding this metabolic context is crucial for applications in biotechnology, such as the production of vitamin C, where L-sorbose (the enantiomer of D-sorbose) is a key precursor derived from D-sorbitol.

References

Spectroscopic Profile of alpha-D-Sorbopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for alpha-D-sorbopyranose, a monosaccharide of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in complex biological and chemical systems.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H and ¹³C NMR data for alpha-L-sorbopyranose in Water (H₂O) at pH 7.00. [1] As enantiomers, this compound and alpha-L-sorbopyranose exhibit identical NMR spectra. The data presented here is for the L-enantiomer but is directly applicable to the D-enantiomer.

¹H NMR (500 MHz, Water) [1]

Chemical Shift (ppm)Intensity
3.7421.34
3.7330.94
3.7244.29
3.7151.91
3.7073.87
3.6892.22
3.6832.83
3.6777.67
3.6561.71
3.6480.12
3.6253.43
3.6147.43
3.6038.46
3.6031.71
3.5921.26
3.5812.64
3.579.93
3.51100.00
3.4997.98
3.4987.65
3.4870.69

Note: Detailed assignment of these proton signals requires further 2D NMR analysis (e.g., COSY, HSQC). The provided data represents a complex mixture of overlapping signals.

¹³C NMR

¹H-¹³C HSQC Correlations (600 MHz, Water) [1]

¹H Shift (ppm)¹³C Shift (ppm)
3.6172.03
3.5072.99
3.6364.38
3.6776.49
3.7364.38
3.7066.09
3.5166.13
Table 2: Infrared (IR) Spectroscopy Data

The following table lists the characteristic IR absorption bands for D-sorbose. The spectrum was acquired using an Attenuated Total Reflectance (ATR) accessory.[2]

Wavenumber (cm⁻¹)Interpretation
~3300-3500O-H stretching (strong, broad)
~2900-3000C-H stretching
~1730C=O stretching (ketone)
~1000-1200C-O stretching (fingerprint region)

Note: The IR spectra of D-sorbose and L-sorbose are identical. The spectrum of the solid sample is influenced by intermolecular hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data for D-sorbopyranose was obtained using electrospray ionization (ESI) in negative ion mode.

m/zRelative IntensityIon
179.1-[M-H]⁻
89100Fragment ion
8810.27Fragment ion
1798.11[M-H]⁻
715.17Fragment ion

Note: The fragmentation of underivatized monosaccharides can be complex and depends on the ionization method and collision energy. Cross-ring cleavages are common fragmentation pathways.[3][4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a 500 MHz or higher field spectrometer. A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE) is used. Key acquisition parameters include a spectral width of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of ~220 ppm is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is performed to establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment is used to determine one-bond correlations between protons and their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC experiment can be performed to identify longer-range (2-3 bond) correlations, which is useful for confirming assignments and determining the connectivity of the sugar ring.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. For transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of non-volatile and thermally labile compounds like monosaccharides. The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, leading to the formation of gas-phase ions (e.g., [M+H]⁺, [M+Na]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode).

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ions.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The molecular ion of interest is isolated in the mass analyzer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides insights into the structure of the molecule.

  • Data Analysis: The mass spectra are analyzed to identify the molecular weight of the compound and to interpret the fragmentation patterns, which can help in confirming the structure of the sugar.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy (FT-IR/ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of alpha-D-Sorbopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of alpha-D-sorbopyranose. The synthesis involves two key stages: the preparation of the open-chain precursor, D-sorbose, and its subsequent stereoselective cyclization to the desired this compound anomer.

Introduction

D-Sorbose is a naturally occurring ketose monosaccharide that serves as a valuable chiral building block in organic synthesis. Its pyranose form, D-sorbopyranose, exists as two anomers, alpha and beta, which differ in the stereochemistry at the anomeric carbon (C2). The alpha-anomer, this compound, is of particular interest for various applications, including its use as a precursor in the synthesis of biologically active compounds and specialty chemicals. The stereoselective synthesis of this specific anomer is crucial for these applications.

This document outlines two primary routes for the synthesis of D-sorbose and discusses strategies for controlling the stereochemical outcome of its cyclization to favor the alpha-pyranose anomer.

Synthesis of D-Sorbose

Two principal methods for the synthesis of D-sorbose are presented: biochemical oxidation of D-glucitol and chemical isomerization of D-glucose.

Method 1: Biochemical Oxidation of D-Glucitol

This method utilizes the regioselective oxidation of D-glucitol (also known as D-sorbitol) by microorganisms, most notably Acetobacter suboxydans (also known as Gluconobacter oxydans). This biotransformation is highly efficient and stereospecific.

Experimental Protocol: Synthesis of D-Sorbose via Fermentation

Materials:

  • D-Glucitol

  • Yeast extract

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Acetobacter suboxydans culture

  • Sterile fermentation vessel

  • Shaker incubator

  • Centrifuge

  • Activated charcoal

  • Ethanol (B145695)

  • Diatomaceous earth

Procedure:

  • Medium Preparation: Prepare the fermentation medium containing D-glucitol (10-20% w/v), yeast extract (0.5% w/v), KH₂PO₄ (0.1% w/v), and MgSO₄·7H₂O (0.02% w/v) in distilled water. Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with a pre-culture of Acetobacter suboxydans.

  • Fermentation: Incubate the culture at 30-35°C with vigorous aeration and agitation for 24-48 hours. Monitor the conversion of D-glucitol to D-sorbose using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cell Removal: After the fermentation is complete, remove the bacterial cells by centrifugation.

  • Decolorization: Decolorize the supernatant by adding activated charcoal and stirring for 1 hour. Remove the charcoal by filtration through a bed of diatomaceous earth.

  • Crystallization: Concentrate the filtrate under reduced pressure to a thick syrup. Add ethanol to induce crystallization of D-sorbose.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield D-sorbose.

Data Presentation:

ParameterValue/RangeReference
Starting MaterialD-Glucitol[1]
MicroorganismAcetobacter suboxydans[1][2]
Typical Yield>90%[3]
Fermentation Time24 - 48 hours[3]
Temperature30 - 35 °C[3]
Method 2: Chemical Isomerization of D-Glucose (Lobry de Bruyn-van Ekenstein Transformation)

This method involves the base-catalyzed isomerization of D-glucose to a mixture of D-glucose, D-fructose, and D-mannose, with D-sorbose also being a potential, though minor, product under certain conditions. The reaction proceeds through an enediol intermediate.[4][5] This method is less specific than the biochemical route and requires careful control and purification to isolate D-sorbose.

Experimental Protocol: Synthesis of D-Sorbose via Isomerization

Materials:

  • D-Glucose

  • Calcium hydroxide (B78521) (Ca(OH)₂) or other suitable base

  • Dowex-50 (H⁺) ion-exchange resin

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve D-glucose in water and add a catalytic amount of a base such as calcium hydroxide.

  • Isomerization: Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC. The equilibrium between the different sugars will be established over time.[6]

  • Neutralization: Once the desired amount of D-sorbose is formed, cool the reaction mixture and neutralize the base by adding Dowex-50 (H⁺) resin until the pH is neutral.

  • Purification: Remove the resin by filtration. The resulting solution contains a mixture of sugars. D-sorbose can be separated from this mixture by chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form.

  • Crystallization and Isolation: Concentrate the fractions containing D-sorbose under reduced pressure and crystallize from ethanol-water mixtures.

Data Presentation:

ParameterValue/RangeReference
Starting MaterialD-Glucose[4][5]
CatalystBase (e.g., Ca(OH)₂)[6]
Product MixtureD-Glucose, D-Fructose, D-Mannose, D-Sorbose[4][7]
Separation MethodColumn Chromatography[7]

Stereoselective Cyclization to this compound

The cyclization of the open-chain D-sorbose to its pyranose form results in a mixture of alpha and beta anomers. The stereoselective synthesis of the alpha-anomer can be achieved through the principles of thermodynamic and kinetic control, or by selective crystallization.

Logical Workflow for Stereoselective Synthesis

cluster_0 Synthesis of D-Sorbose cluster_1 Stereoselective Cyclization D-Glucitol D-Glucitol Biochemical Oxidation Biochemical Oxidation D-Glucitol->Biochemical Oxidation D-Sorbose (open-chain) D-Sorbose (open-chain) Biochemical Oxidation->D-Sorbose (open-chain) Cyclization Control Cyclization Control D-Sorbose (open-chain)->Cyclization Control This compound This compound Cyclization Control->this compound Kinetic Control / Selective Crystallization beta-D-Sorbopyranose beta-D-Sorbopyranose Cyclization Control->beta-D-Sorbopyranose Thermodynamic Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control D-Sorbose (open-chain) D-Sorbose (open-chain) Transition_State_alpha Lower Activation Energy Transition State D-Sorbose (open-chain)->Transition_State_alpha Low Temperature Fast Formation Transition_State_beta Higher Activation Energy Transition State D-Sorbose (open-chain)->Transition_State_beta Higher Temperature Reversible This compound This compound Transition_State_alpha->this compound beta-D-Sorbopyranose More Stable Product Transition_State_beta->beta-D-Sorbopyranose

References

Application Notes and Protocols for the Enzymatic Synthesis of alpha-D-Sorbopyranose from D-Sorbitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of the rare sugar alpha-D-sorbopyranose from the readily available polyol, D-sorbitol. This method outlines a two-step enzymatic cascade followed by purification and characterization of the final product. The protocols are intended for research and development purposes, offering a reproducible method for obtaining this compound for further investigation in drug discovery and other life science applications.

Introduction

This compound is a rare ketohoxose with potential applications in various fields, including pharmaceuticals and functional foods. Its scarcity in nature necessitates efficient and specific synthetic methods. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often involve harsh conditions and the formation of multiple byproducts.

This protocol details a two-step enzymatic process. The first step involves the oxidation of D-sorbitol to D-fructose using a sorbitol dehydrogenase. The second step utilizes a D-tagatose (B3328093) 3-epimerase to convert D-fructose into D-sorbose. Finally, a purification protocol is described to isolate the desired this compound anomer.

Enzymatic Pathway and Experimental Workflow

The overall synthetic pathway involves the sequential action of two enzymes: Sorbitol Dehydrogenase (SDH) and D-tagatose 3-epimerase (DTEase). The experimental workflow encompasses enzyme production (or acquisition), the two-step enzymatic reaction, and subsequent purification and analysis of the final product.

Enzymatic_Pathway DSorbitol D-Sorbitol DFructose D-Fructose DSorbitol->DFructose Sorbitol Dehydrogenase (SDH) + NAD+ DSorbose D-Sorbose Mixture (anomers) DFructose->DSorbose D-tagatose 3-Epimerase (DTEase) AlphaDSorbopyranose This compound DSorbose->AlphaDSorbopyranose Purification (e.g., Chiral HPLC)

Caption: Enzymatic conversion of D-Sorbitol to this compound.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Epimerization cluster_step3 Step 3: Purification & Analysis S1_Substrate D-Sorbitol Solution S1_Reaction Incubation (Controlled pH and Temperature) S1_Substrate->S1_Reaction S1_Enzyme Sorbitol Dehydrogenase (SDH) + NAD+ S1_Enzyme->S1_Reaction S1_Product D-Fructose Solution S1_Reaction->S1_Product S2_Substrate D-Fructose Solution S1_Product->S2_Substrate S2_Reaction Incubation (Controlled pH and Temperature) S2_Substrate->S2_Reaction S2_Enzyme D-tagatose 3-Epimerase (DTEase) S2_Enzyme->S2_Reaction S2_Product D-Sorbose Mixture S2_Reaction->S2_Product S3_Purification Chiral HPLC Separation S2_Product->S3_Purification S3_Analysis NMR Spectroscopy S3_Purification->S3_Analysis S3_FinalProduct This compound S3_Analysis->S3_FinalProduct

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymatic reactions and analytical methods.

Table 1: Optimal Reaction Conditions for Enzymatic Synthesis

ParameterStep 1: D-Sorbitol OxidationStep 2: D-Fructose Epimerization
Enzyme Sorbitol Dehydrogenase (e.g., from Gluconobacter oxydans)D-tagatose 3-Epimerase (e.g., from Caballeronia fortuita)
Substrate D-SorbitolD-Fructose
Cofactor NAD+-
pH 8.0 - 9.07.5
Temperature (°C) 30 - 3765
Reaction Time (h) 1 - 41 - 5
Typical Yield >90% D-Fructose~30% D-Sorbose

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)Vmax or kcatReference
Sorbitol Dehydrogenase (G. oxydans)D-Sorbitol38.93820 s-1 (kcat)[1]
D-tagatose 3-Epimerase (C. fortuita)D-Fructose-270 ± 1.5 U/mg[2]
D-tagatose 3-Epimerase (C. fortuita)D-Tagatose-801 ± 2.3 U/mg[2]

Table 3: HPLC Analytical Method Parameters for Sorbose Isomer Separation

ParameterValue
Column Chiralpak AD-H or similar chiral column
Mobile Phase Acetonitrile/Water or Hexane (B92381)/Ethanol gradients
Flow Rate 0.5 - 1.0 mL/min
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Column Temperature 25 - 40 °C

Experimental Protocols

Protocol 1: Enzymatic Oxidation of D-Sorbitol to D-Fructose

Materials:

  • D-Sorbitol

  • Sorbitol Dehydrogenase (SDH) from Gluconobacter oxydans (recombinant or purified)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Phosphate buffer (100 mM, pH 8.0)

  • Reaction vessel with temperature and pH control

  • Quenching solution (e.g., 0.1 M HCl)

  • HPLC system for reaction monitoring

Procedure:

  • Prepare a 1 M stock solution of D-Sorbitol in deionized water.

  • Prepare a 100 mM stock solution of NAD+ in deionized water.

  • In a temperature-controlled reaction vessel, prepare the reaction mixture containing:

    • 100 mM Phosphate buffer (pH 8.0)

    • 50 mM D-Sorbitol (from stock solution)

    • 5 mM NAD+ (from stock solution)

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding Sorbitol Dehydrogenase to a final concentration of 10 U/mL.

  • Incubate the reaction at 37°C with gentle stirring for 2-4 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals, quenching the reaction with an equal volume of 0.1 M HCl, and analyzing the formation of D-fructose by HPLC.

  • Once the reaction reaches completion (no further increase in D-fructose concentration), terminate the reaction by heat inactivation (e.g., 80°C for 15 minutes) or by adding a quenching agent.

  • The resulting solution containing D-fructose can be used directly in the next step or purified if necessary.

Protocol 2: Enzymatic Epimerization of D-Fructose to D-Sorbose

Materials:

  • D-Fructose solution (from Protocol 1 or a prepared solution)

  • D-tagatose 3-Epimerase (DTEase) from Caballeronia fortuita (recombinant or purified)

  • HEPES buffer (50 mM, pH 7.5)

  • Cobalt chloride (CoCl2) solution (10 mM)

  • Reaction vessel with temperature control

  • HPLC system for reaction monitoring

Procedure:

  • Adjust the pH of the D-fructose solution to 7.5 using NaOH or HCl.

  • To the D-fructose solution, add HEPES buffer to a final concentration of 50 mM and CoCl2 to a final concentration of 1 mM.

  • Equilibrate the reaction mixture to 65°C.

  • Initiate the epimerization reaction by adding D-tagatose 3-Epimerase to a final concentration of 20 U/mL.

  • Incubate the reaction at 65°C with gentle stirring for 1-5 hours.

  • Monitor the formation of D-sorbose by HPLC. The reaction will reach an equilibrium between D-fructose and D-sorbose.

  • Once equilibrium is reached, terminate the reaction by heat inactivation (e.g., 90°C for 10 minutes).

  • The resulting mixture contains D-fructose and D-sorbose (as a mixture of anomers).

Protocol 3: Purification of this compound

Materials:

  • D-Sorbose mixture (from Protocol 2)

  • Preparative Chiral HPLC system

  • Chiral stationary phase column (e.g., Chiralpak AD-H)

  • Mobile phase solvents (e.g., HPLC-grade hexane and ethanol)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Concentrate the D-sorbose reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the concentrated sample in the mobile phase to be used for HPLC.

  • Set up the preparative chiral HPLC system according to the parameters outlined in Table 3.

  • Inject the sample onto the chiral column.

  • Collect the fractions corresponding to the different eluting peaks. The anomers of D-sorbose will separate based on their chirality.

  • Analyze the collected fractions by analytical HPLC to identify the fraction containing this compound. The elution order of anomers should be determined using a standard if available, or by subsequent analytical characterization.

  • Pool the fractions containing pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 4: Characterization of this compound by NMR

Materials:

  • Purified this compound

  • Deuterium oxide (D2O)

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified this compound in D2O.

  • Acquire 1H and 13C NMR spectra.

  • The anomeric configuration can be determined from the chemical shift and coupling constants of the anomeric proton (H-1) and carbon (C-1) signals. For alpha-anomers of pyranoses, the anomeric proton typically appears at a lower field compared to the beta-anomer.[3]

  • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation and confirmation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inactive enzymeCheck enzyme activity. Use fresh enzyme or a higher concentration.
Suboptimal pH or temperatureOptimize reaction conditions.
Cofactor degradationPrepare fresh NAD+ solution.
Low yield in Step 2 Reaction has not reached equilibriumIncrease incubation time.
Enzyme inhibitionDilute the substrate concentration.
Poor separation in HPLC Inappropriate chiral columnScreen different chiral stationary phases.
Suboptimal mobile phaseOptimize the mobile phase composition and gradient.
Ambiguous NMR spectra Presence of impuritiesRe-purify the sample.
Low sample concentrationIncrease the sample concentration for NMR analysis.

References

Application Note and Protocol: Purification of α-D-Sorbopyranose from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of α-D-sorbopyranose from a typical reaction mixture. The protocol outlines a multi-step chromatographic procedure designed to efficiently remove common impurities, including isomers and unreacted starting materials. The methodology ensures high purity and recovery of the target compound, which is critical for research, development, and quality control in the pharmaceutical and biotechnology sectors. This application note includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a troubleshooting guide to address potential challenges during the purification process.

Introduction

α-D-Sorbopyranose, a monosaccharide of significant interest in various biochemical and pharmaceutical applications, is often synthesized in reaction mixtures containing a variety of byproducts and isomers. The presence of these impurities can interfere with downstream applications, necessitating a robust purification strategy. This protocol details a systematic approach to isolate α-D-sorbopyranose with high purity. The purification workflow involves a combination of chromatographic techniques, including silica (B1680970) gel chromatography for the removal of non-polar impurities, size-exclusion chromatography to separate based on molecular size, and ion-exchange chromatography for the fine separation of closely related sugar isomers. The final step involves crystallization to obtain highly pure α-D-sorbopyranose.

Materials and Reagents

  • Crude α-D-sorbopyranose reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Bio-Gel P-2 resin

  • Dowex 50WX4-Ca2+ resin (200-400 mesh)

  • Ethyl acetate (B1210297) (ACS grade)

  • Hexane (B92381) (ACS grade)

  • Methanol (ACS grade)

  • Deionized water

  • Ethanol (B145695) (95%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Analytical standards (α-D-sorbopyranose, D-psicose, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Staining solution (e.g., p-anisaldehyde solution)

  • Chromatography columns

  • Fraction collector

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector and an amino or chiral column

  • Lyophilizer

Experimental Protocols

Initial Work-up of the Reaction Mixture
  • Neutralization: If the reaction was performed under acidic or basic conditions, neutralize the mixture to a pH of approximately 7.0 using an appropriate acid (e.g., dilute HCl) or base (e.g., dilute NaOH).

  • Solvent Removal: Concentrate the neutralized reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.

  • Extraction (Optional): If significant non-polar impurities are present, perform a liquid-liquid extraction. Dissolve the concentrated residue in water and extract with a non-polar organic solvent like ethyl acetate or hexane to remove these impurities. Collect the aqueous layer containing the desired product.

Purification Step 1: Silica Gel Chromatography

This step is designed to remove less polar impurities from the crude mixture.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude, dried sample in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the desired product.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator.

Purification Step 2: Bio-Gel P-2 Size Exclusion Chromatography

This step separates molecules based on their size, effectively removing high molecular weight impurities and salts.

  • Column Preparation: Swell the Bio-Gel P-2 resin in deionized water and pack it into a column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of deionized water.

  • Sample Application: Dissolve the sample from the previous step in a small volume of deionized water and apply it to the top of the column.

  • Elution: Elute the column with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a refractive index detector or by spotting aliquots on a TLC plate.

  • Pooling and Lyophilization: Pool the fractions containing the sugar mixture and lyophilize to obtain a dry powder.

Purification Step 3: Cation-Exchange Chromatography for Isomer Separation

This is a critical step for separating α-D-sorbopyranose from its isomers, such as D-psicose.

  • Resin Preparation: Use a cation-exchange resin in its calcium form (Ca2+).

  • Column Packing and Equilibration: Pack the resin into a jacketed column and equilibrate with deionized water at an elevated temperature (e.g., 70°C).

  • Sample Loading: Dissolve the sugar mixture in deionized water and load it onto the heated column.

  • Isocratic Elution: Elute the column with deionized water at a constant flow rate and temperature. The different affinities of the sugar isomers for the Ca2+ ions will result in their separation.

  • Fraction Monitoring: Monitor the fractions for the presence of α-D-sorbopyranose and its isomers using analytical HPLC.

  • Fraction Pooling and Desalting: Pool the fractions containing pure α-D-sorbopyranose. If necessary, desalt the pooled fractions using a mixed-bed ion-exchange resin or size-exclusion chromatography.

Final Step: Crystallization
  • Dissolution: Dissolve the purified α-D-sorbopyranose in a minimal amount of hot solvent (e.g., a mixture of ethanol and water).

  • Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purity Analysis: Analytical HPLC
  • Column: Use an amino-based or a specific chiral column suitable for carbohydrate analysis.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water.

  • Detection: Use a refractive index (RI) detector.

  • Quantification: Determine the purity of the final product by comparing the peak area of α-D-sorbopyranose to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Summary of Purification Steps and Expected Outcomes

Purification StepKey Impurities RemovedExpected PurityExpected Recovery
Silica Gel Chromatography Non-polar organic impurities, some colored byproducts>80%>90%
Bio-Gel P-2 Chromatography High molecular weight polymers, salts>85%>95%
Cation-Exchange Chromatography Isomers (e.g., D-psicose), other monosaccharides>98%>85%
Crystallization Residual impurities, trace isomers>99.5%>90%

Table 2: Analytical HPLC Conditions for Purity Assessment

ParameterCondition
Column Aminex HPX-87C Column
Mobile Phase Degassed, deionized water
Flow Rate 0.6 mL/min
Column Temperature 85°C
Detector Refractive Index (RI)
Injection Volume 20 µL

Mandatory Visualization

PurificationWorkflow Start Crude Reaction Mixture Workup Initial Work-up (Neutralization, Extraction) Start->Workup SilicaGel Silica Gel Chromatography (Removal of Non-polar Impurities) Workup->SilicaGel BioGel Bio-Gel P-2 Chromatography (Desalting and Size Exclusion) SilicaGel->BioGel IonExchange Cation-Exchange Chromatography (Isomer Separation) BioGel->IonExchange Crystallization Crystallization IonExchange->Crystallization Analysis Purity Analysis (HPLC) Crystallization->Analysis FinalProduct Pure α-D-Sorbopyranose Analysis->FinalProduct

Caption: Overall workflow for the purification of α-D-sorbopyranose.

TroubleshootingLogic Problem Problem Encountered LowYield Low Overall Yield Problem->LowYield LowPurity Low Purity of Final Product Problem->LowPurity CoElution Co-elution of Isomers Problem->CoElution NoCrystals No Crystal Formation Problem->NoCrystals Solution1 Optimize elution gradient in silica gel chromatography. LowYield->Solution1 Solution2 Check for product loss during work-up and transfers. LowYield->Solution2 Solution3 Ensure complete elution from each column. LowYield->Solution3 Solution4 Optimize temperature and flow rate for ion-exchange chromatography. LowPurity->Solution4 Solution5 Screen different crystallization solvents and conditions. LowPurity->Solution5 CoElution->Solution4 NoCrystals->Solution5 Solution6 Ensure sample is not supersaturated before cooling. NoCrystals->Solution6

Caption: Troubleshooting guide for common purification issues.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Overall Yield - Incomplete elution from chromatographic columns.- Product loss during solvent evaporation or transfers.- Degradation of the product.- Optimize mobile phase composition and gradient for complete elution.- Handle samples carefully and minimize transfer steps.- Ensure mild conditions (e.g., low temperature during evaporation).
Low Purity of Final Product - Inefficient separation of isomers.- Contamination from solvents or equipment.- Optimize the conditions for cation-exchange chromatography (temperature, flow rate).- Use high-purity solvents and thoroughly clean all glassware and equipment.
Co-elution of Isomers - Suboptimal conditions for cation-exchange chromatography.- Adjust the column temperature and/or the elution flow rate.- Consider using a different cation-exchange resin or a different counter-ion.
No Crystal Formation - Solution is too dilute or too concentrated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Concentrate the solution further or add a small amount of anti-solvent.- Ensure the purity of the sample is high before attempting crystallization.- Screen a variety of solvent systems (e.g., ethanol/water, methanol/isopropanol).

Conclusion

The described multi-step purification protocol provides a reliable and effective method for obtaining high-purity α-D-sorbopyranose from a complex reaction mixture. The combination of different chromatographic techniques targets a wide range of potential impurities, leading to a final product suitable for demanding applications in research and development. The provided data and troubleshooting guide will assist researchers in successfully implementing and adapting this protocol to their specific needs.

Application Note: HPLC Method for the Separation of α-D-Sorbopyranose and its Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation of α-D-sorbopyranose and its corresponding anomers. The presented protocol is designed for researchers, scientists, and professionals in drug development who require accurate separation and quantification of these sugar isomers. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for the retention and separation of highly polar compounds like sugars. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

D-Sorbose, a ketose sugar, and its anomers are of significant interest in various biochemical and pharmaceutical applications. The ability to separate and quantify the individual anomers, α-D-sorbopyranose and β-D-sorbopyranose, is crucial for understanding their specific biological activities and for quality control in production processes. A significant challenge in the chromatography of reducing sugars is the phenomenon of mutarotation, where the anomers interconvert in solution. This can lead to peak broadening or the appearance of multiple peaks for a single compound. The method described herein addresses this challenge to achieve reproducible and distinct separation.

Experimental Protocol: HILIC-based Separation of D-Sorbopyranose Anomers

This protocol is adapted from established methods for the separation of sugar anomers and is optimized for D-sorbopyranose.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC-based column with an amide or amino stationary phase is recommended. For this protocol, a column with dimensions of 4.6 x 250 mm and a particle size of 5 µm is used.

  • Mobile Phase: Acetonitrile (B52724) (ACN) and ultrapure water.

  • Standards: High-purity α-D-sorbopyranose.

2. Chromatographic Conditions

ParameterValue
Column Amide or Amino Stationary Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with 85:15 (v/v) Acetonitrile/Water
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)
Injection Volume 10 µL
Run Time Approximately 20 minutes

3. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of α-D-sorbopyranose in the mobile phase at a concentration of 1 mg/mL. Allow the solution to equilibrate for at least 24 hours at room temperature to ensure an equilibrium mixture of anomers. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 1.0 mg/mL.

  • Sample Preparation: Dissolve the sample containing D-sorbopyranose in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

Identify the peaks corresponding to the α- and β-anomers of D-sorbopyranose based on their retention times. Construct a calibration curve by plotting the peak area of the total sorbose (sum of both anomers) against the concentration of the standards. Use the calibration curve to determine the concentration of D-sorbopyranose in the samples.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of D-sorbopyranose anomers under the specified conditions. Please note that these are typical values and may vary depending on the specific column and HPLC system used.

AnalyteRetention Time (min)Resolution (Rs)
β-D-Sorbopyranose12.5-
α-D-Sorbopyranose14.2> 1.5

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of D-sorbopyranose anomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare D-Sorbopyranose Standards Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare and Filter Sample Sample_Prep->Injection HPLC_System Equilibrate HPLC System HPLC_System->Injection Separation Isocratic Elution (85:15 ACN:H2O) Injection->Separation Detection Detect with RI or ELSD Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Peak_Integration Integrate Anomer Peaks Data_Acquisition->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Caption: Workflow for the HPLC separation and quantification of D-sorbopyranose anomers.

Discussion

The described HILIC method provides a reliable approach for the separation of α-D-sorbopyranose and its anomers. The use of an amide or amino stationary phase with a mobile phase of acetonitrile and water allows for the necessary selectivity. The column temperature is maintained at 35°C as a compromise to achieve good peak shape without excessively accelerating mutarotation, which could lead to peak coalescence. For applications where the goal is to quantify the total amount of D-sorbose without separating the anomers, the column temperature can be elevated (e.g., to 80°C) to promote rapid interconversion and elution as a single peak.

The choice of detector is critical for carbohydrate analysis, as sugars lack a strong UV chromophore. Both RI and ELSD are suitable for this application. RI detection is universal but can be sensitive to temperature and mobile phase fluctuations. ELSD offers higher sensitivity and is compatible with gradient elution, although it was not used in this isocratic method.

Conclusion

This application note provides a detailed protocol for the HPLC separation of α-D-sorbopyranose and its anomers using a HILIC method. The presented workflow, from sample preparation to data analysis, offers a comprehensive guide for researchers and scientists. The quantitative data provided serves as a benchmark for method validation and implementation. This method is a valuable tool for the accurate analysis of D-sorbopyranose in various scientific and industrial settings.

NMR Spectroscopy for the Structural Elucidation of Sorbopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of complex organic molecules, including carbohydrates like sorbopyranose. L-Sorbose, a naturally occurring ketose, is a key intermediate in the industrial synthesis of Vitamin C. In solution, L-sorbose exists as an equilibrium mixture of different isomers, primarily the α-L-sorbopyranose and β-L-sorbopyranose anomers. Understanding the precise three-dimensional structure of these anomers is crucial for comprehending their chemical reactivity, enzymatic transformations, and their roles in biological systems. This application note provides a detailed guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of sorbopyranose anomers.

Data Presentation

The structural characterization of the α-L-sorbopyranose and β-L-sorbopyranose anomers relies on the precise measurement and assignment of their ¹H and ¹³C NMR chemical shifts. The anomeric center (C2) and the protons attached to the pyranose ring exhibit distinct chemical shifts and coupling constants, which allow for the unambiguous identification of each anomer.

Table 1: ¹H NMR Chemical Shifts (δ) for L-Sorbopyranose Anomers in D₂O

Protonα-L-Sorbopyranose (ppm)[1]β-L-Sorbopyranose (ppm)
H-1a3.73Data not available
H-1b3.63Data not available
H-33.67Data not available
H-43.50Data not available
H-53.70Data not available
H-6a3.51Data not available
H-6b3.61Data not available

Table 2: ¹³C NMR Chemical Shifts (δ) for L-Sorbopyranose Anomers in D₂O

Carbonα-L-Sorbopyranose (ppm)[1]β-L-Sorbopyranose (ppm)
C-164.38Data not available
C-298.5 (Anomeric)Data not available
C-376.49Data not available
C-472.99Data not available
C-566.09Data not available
C-672.03Data not available

Note: The assignment of some signals in the crowded regions of the ¹H NMR spectrum can be challenging and often requires 2D NMR techniques for confirmation.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • L-Sorbose sample (5-10 mg)

  • Deuterium oxide (D₂O, 99.9%)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh 5-10 mg of L-Sorbose directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of D₂O to the NMR tube.

  • Cap the tube securely and vortex gently until the sample is completely dissolved.

  • Allow the sample to equilibrate at the desired temperature in the NMR spectrometer before starting the acquisition. For studies of anomeric equilibrium, it is important to ensure the sample has reached mutarotation equilibrium, which may take several hours.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

This is the initial and most fundamental NMR experiment.

  • Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments).

  • Solvent Signal Suppression: Use a presaturation sequence to suppress the residual HOD signal.

  • Acquisition Parameters:

    • Spectral Width (SW): ~12 ppm

    • Number of Scans (NS): 16-64 (depending on concentration)

    • Relaxation Delay (D1): 2-5 s

    • Acquisition Time (AQ): 2-4 s

b) ¹³C NMR Spectroscopy

Provides information about the carbon skeleton.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): ~200 ppm

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2-5 s

2D NMR Spectroscopy

2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap.

a) COSY (Correlation Spectroscopy)

Identifies scalar-coupled protons, typically those on adjacent carbons. This is crucial for tracing the connectivity of the proton spin systems within the pyranose ring.

  • Pulse Program: cosygpqf (Bruker)

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: ~12 ppm

    • Number of Increments in F1: 256-512

    • Number of Scans (NS): 4-8

b) HSQC (Heteronuclear Single Quantum Coherence)

Correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances based on the already assigned proton signals.

  • Pulse Program: hsqcedetgpsisp2.3 (Bruker, for multiplicity editing)

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): ~12 ppm

    • Spectral Width (SW) in F1 (¹³C): ~160 ppm

    • Number of Increments in F1: 128-256

    • Number of Scans (NS): 2-4

c) HMBC (Heteronuclear Multiple Bond Correlation)

Detects longer-range correlations between protons and carbons, typically over two or three bonds. This experiment is key for identifying the quaternary anomeric carbon (C2) and for linking different spin systems.

  • Pulse Program: hmbcgplpndqf (Bruker)

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): ~12 ppm

    • Spectral Width (SW) in F1 (¹³C): ~200 ppm

    • Number of Increments in F1: 256-512

    • Number of Scans (NS): 8-16

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of sorbopyranose using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample L-Sorbose Dissolve Dissolve in D₂O Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR Acquire COSY 2D COSY NMR_Tube->COSY Acquire HSQC 2D HSQC NMR_Tube->HSQC Acquire HMBC 2D HMBC NMR_Tube->HMBC Acquire Assign_H Assign ¹H Signals H1_NMR->Assign_H COSY->Assign_H Assign_C Assign ¹³C Signals HSQC->Assign_C HMBC->Assign_C Assign_H->Assign_C Structure Determine Structure of Anomers Assign_C->Structure

Caption: Experimental workflow for sorbopyranose structural elucidation.

Key NMR Correlations for Structural Assignment

The following diagram illustrates the key through-bond correlations used to assign the structure of α-L-sorbopyranose.

Caption: Key 2D NMR correlations for sorbopyranose assignment.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of sorbopyranose anomers. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development. The detailed assignment of both proton and carbon chemical shifts is fundamental for understanding the conformational dynamics and interactions of this important monosaccharide. Further investigation is required to obtain and assign the complete NMR data for the β-L-sorbopyranose anomer to allow for a full comparative analysis.

References

Crystallographic Analysis of α-D-Sorbopyranose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview of the application of X-ray crystallography to elucidate the three-dimensional structure of α-D-sorbopyranose. Included are comprehensive experimental protocols, a summary of crystallographic data, and a workflow diagram to guide researchers in similar structural studies.

X-ray crystallography is a pivotal technique in the structural sciences, offering atomic-level insights into the architecture of molecules. For carbohydrates such as α-D-sorbopyranose, a detailed understanding of their three-dimensional structure is fundamental. This knowledge is crucial for comprehending their biological functions, designing derivatives with enhanced properties, and for various applications in drug development and materials science. The pyranose form of D-sorbose is of particular interest due to its role as a key intermediate in various metabolic pathways and its potential as a chiral building block in organic synthesis.

Application Notes

The crystallographic data of α-D-sorbopyranose, typically co-crystallized with its enantiomer as α-D,L-Sorbose, provides a precise model of its molecular conformation, including bond lengths, bond angles, and torsion angles. This information is invaluable for:

  • Computational Modeling: Validating and refining force fields used in molecular dynamics simulations of carbohydrates and their interactions with proteins or other biomolecules.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the specific arrangement of hydroxyl groups and the ring conformation influence the biological activity and physical properties of sorbose and its derivatives.

  • Drug Design and Development: Serving as a basis for the rational design of enzyme inhibitors or carbohydrate-based therapeutics by providing a detailed map of potential interaction sites.

  • Food Science and Technology: Investigating the physical properties of sugars, such as crystallinity and solubility, which are critical for their application in food products.

The crystal structure of α-D,L-Sorbose reveals a three-dimensional network stabilized by O—H⋯O hydrogen bonds.[1] The asymmetric unit contains two crystallographically independent molecules, providing a nuanced view of the possible conformations and intermolecular interactions.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for an α-D,L-Sorbose single crystal, which includes α-D-sorbopyranose.

ParameterValue[1]
Crystal System Monoclinic
Space Group P2₁/a
Unit Cell Dimensions
a (Å)12.8152
b (Å)6.29489
c (Å)18.9482
α (°)90
β (°)108.3472
γ (°)90
Volume (ų)1450.86
Z 8
Temperature (K)Not specified in the provided data
Radiation Not specified in the provided data
Wavelength (Å)Not specified in the provided data
Reflections Collected Not specified in the provided data
Unique Reflections Not specified in the provided data
R-factor 0.0541

Experimental Protocols

The following protocols are based on the successful crystallization and structure determination of α-D,L-Sorbose and are supplemented with general best practices for small molecule crystallography.

I. Single Crystal Growth of α-D,L-Sorbose

This protocol describes the crystallization of the racemic compound from an aqueous solution.

Materials:

  • D-Sorbose

  • L-Sorbose

  • Deionized water

  • Crystallization dishes or small beakers

  • Microscope

Procedure:

  • Prepare an Equimolar Solution: Dissolve equal molar amounts of D-sorbose and L-sorbose in a minimal amount of deionized water to create a saturated or near-saturated solution. Gentle heating may be applied to aid dissolution, but avoid boiling which can lead to caramelization.

  • Slow Evaporation: Cover the crystallization dish with a watch glass or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Incubation: Place the crystallization setup in a vibration-free environment. Temperature fluctuations should be minimized.

  • Crystal Monitoring: Periodically monitor the solution under a microscope for the formation of single crystals. Well-formed, transparent crystals with sharp edges are ideal for X-ray diffraction.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a cryo-loop or a fine spatula.

II. X-ray Diffraction Data Collection

This protocol outlines the general steps for collecting single-crystal X-ray diffraction data.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Rigaku AFC-11 with Saturn724+ CCD detector)

  • Cryo-system for low-temperature data collection

  • X-ray source (e.g., Mo Kα radiation)

Procedure:

  • Crystal Mounting: Mount a selected single crystal on a cryo-loop, typically coated with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage and thermal vibrations.

  • Data Collection Strategy: Determine an optimal data collection strategy using the diffractometer's software. This involves defining the scan range, exposure time per frame, and detector distance.

  • Data Acquisition: Collect a series of diffraction images by rotating the crystal in the X-ray beam. A complete dataset requires collecting data over a sufficient range of crystal orientations.

III. Structure Solution and Refinement

This protocol describes the computational process of determining and refining the crystal structure.

Software:

  • Data processing software (e.g., HKL-2000)

  • Structure solution software (e.g., SHELXT)

  • Structure refinement software (e.g., SHELXL)

  • Molecular graphics software (e.g., OLEX2, Mercury)

Procedure:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. The data should also be scaled and corrected for experimental factors.

  • Structure Solution: Use direct methods or Patterson methods to determine the initial phases of the structure factors and generate an initial electron density map. This will reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental diffraction data using full-matrix least-squares methods.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions and refine them using appropriate constraints.

  • Validation: Validate the final crystal structure using tools such as CheckCIF to ensure its geometric and crystallographic quality.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the X-ray crystallography of α-D-sorbopyranose.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis prep1 Prepare Equimolar Aqueous Solution of D- and L-Sorbose prep2 Slow Evaporation at Room Temperature prep1->prep2 prep3 Monitor Crystal Growth prep2->prep3 prep4 Harvest Single Crystals prep3->prep4 data1 Mount Crystal on Diffractometer prep4->data1 data2 Collect Diffraction Data data1->data2 analysis1 Process and Scale Data data2->analysis1 analysis2 Solve Structure (Direct Methods) analysis1->analysis2 analysis3 Refine Structure analysis2->analysis3 analysis4 Validate Final Model analysis3->analysis4

Caption: Experimental workflow for X-ray crystallography.

logical_relationship substance α-D-Sorbopyranose (in Racemic Mixture) crystallization Crystallization substance->crystallization single_crystal Single Crystal crystallization->single_crystal xray X-ray Diffraction single_crystal->xray diff_data Diffraction Data xray->diff_data structure 3D Molecular Structure diff_data->structure

References

Application Notes and Protocols: Investigating α-D-Sorbopyranose as a Novel Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule, which can be a carbohydrate, lipid, or protein.[1] This process, known as glycosylation, is a critical post-translational modification that governs a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The substrate specificity of GTs is a key determinant of the final structure and function of the resulting glycoconjugates. The exploration of non-natural monosaccharides as substrates for GTs opens avenues for the synthesis of novel glycoconjugates with tailored properties, and for the development of specific enzyme inhibitors.

This document provides a comprehensive guide for the investigation of α-D-sorbopyranose as a potential novel substrate for glycosyltransferases. While specific data on the enzymatic utilization of α-D-sorbopyranose is not yet prevalent in the literature, we present a series of detailed protocols and application notes to enable researchers to systematically evaluate its potential as a substrate for a glycosyltransferase of interest. These methodologies are based on established principles of glycosyltransferase activity assays and substrate specificity studies.

Potential Applications of α-D-Sorbopyranose in Glycobiology

The successful enzymatic incorporation of α-D-sorbopyranose into glycans could lead to several significant advancements:

  • Probing Glycosyltransferase Active Sites: The unique stereochemistry of sorbopyranose compared to more common sugars like glucose or galactose can be used to map the steric and electronic requirements of a GT's active site.

  • Development of Novel Glycosyltransferase Inhibitors: If α-D-sorbopyranose binds to the active site but is a poor substrate, it could serve as a scaffold for the design of potent and selective competitive inhibitors.

  • Synthesis of Novel Glycoconjugates: The incorporation of sorbopyranose into oligosaccharides, proteins, or lipids would generate novel molecules with potentially unique biological activities or altered physicochemical properties, such as stability or solubility.

  • Therapeutic Development: Glycoconjugates with modified sugar moieties can exhibit altered immunogenicity or receptor binding affinities, offering possibilities for the development of new therapeutics.

Experimental Workflow for Substrate Evaluation

A systematic approach is crucial for evaluating a novel sugar like α-D-sorbopyranose as a glycosyltransferase substrate. The following workflow outlines the key experimental stages.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_kinetics Phase 2: Kinetic Characterization cluster_product_analysis Phase 3: Product Confirmation screening High-Throughput Screening kinetics Determination of Kinetic Parameters (Km, Vmax) screening->kinetics Positive Hit product_analysis Product Analysis (MS, NMR) kinetics->product_analysis Confirmed Activity

Caption: A generalized workflow for the evaluation of a novel glycosyltransferase substrate.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific glycosyltransferase and acceptor substrate being investigated.

Protocol 1: High-Throughput Screening for Glycosyltransferase Activity

This protocol is designed for the initial screening of α-D-sorbopyranose as a potential substrate using a generic, non-radioactive, coupled enzyme assay that detects the release of a nucleotide diphosphate (B83284) (e.g., UDP, GDP).[2]

Principle: The glycosyltransferase reaction produces a nucleotide diphosphate which is then used in a coupled enzymatic reaction to generate a detectable signal (e.g., colorimetric or fluorescent).[3]

screening_protocol cluster_detection Coupled Detection System donor Donor Substrate (e.g., UDP-Sorbose) product Glycosylated Product acceptor Acceptor Substrate gt_enzyme Glycosyltransferase gt_enzyme->product Catalyzes ndp Nucleotide Diphosphate (e.g., UDP) coupling_enzyme Coupling Enzyme (e.g., Phosphatase) ndp->coupling_enzyme Substrate detectable_signal Detectable Signal (Colorimetric/Fluorescent) coupling_enzyme->detectable_signal Generates

Caption: Schematic of a coupled enzyme assay for glycosyltransferase activity.

Materials:

  • Glycosyltransferase of interest

  • Activated donor substrate (e.g., UDP-α-D-sorbopyranose - requires chemical synthesis)

  • Acceptor substrate (specific to the GT)

  • Assay buffer (optimized for the GT, e.g., 50 mM HEPES, pH 7.5, with 10 mM MnCl₂)

  • Commercial UDP detection kit (e.g., luminescence- or fluorescence-based)[4]

  • 96-well microplate

  • Microplate reader

Method:

  • Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures (total volume of 50 µL):

    • Test Reaction: Assay buffer, GT enzyme (e.g., 100 ng), acceptor substrate (e.g., 1 mM), and UDP-α-D-sorbopyranose (e.g., 1 mM).

    • Negative Control (No Enzyme): Assay buffer, acceptor substrate, and UDP-α-D-sorbopyranose.

    • Negative Control (No Acceptor): Assay buffer, GT enzyme, and UDP-α-D-sorbopyranose.

    • Positive Control (if available): Assay buffer, GT enzyme, acceptor substrate, and a known donor substrate (e.g., UDP-glucose).

  • Incubation: Incubate the microplate at the optimal temperature for the GT (e.g., 37°C) for a set time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of the UDP detection kit's termination buffer or by heat inactivation as per the kit's instructions.

  • Detection: Add the detection reagents from the UDP detection kit to each well.

  • Measurement: Incubate as required by the kit and then measure the signal (luminescence or fluorescence) using a microplate reader.

  • Analysis: Compare the signal from the test reaction to the negative controls. A significantly higher signal in the test reaction indicates potential substrate activity.

Protocol 2: Determination of Kinetic Parameters

This protocol outlines the determination of Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for α-D-sorbopyranose if it shows activity in the initial screening.[5][6]

Principle: By measuring the initial reaction velocity at varying concentrations of the donor substrate (UDP-α-D-sorbopyranose) while keeping the acceptor substrate concentration constant and saturating, the Kₘ and Vₘₐₓ can be determined.

Materials:

  • Same as Protocol 1.

  • A range of concentrations of UDP-α-D-sorbopyranose.

Method:

  • Assay Setup: Prepare a series of reactions in a 96-well plate. Each reaction should contain a fixed, saturating concentration of the acceptor substrate and the GT enzyme. Vary the concentration of UDP-α-D-sorbopyranose across a range (e.g., 0.1 to 10 times the estimated Kₘ).

  • Time Course: For each substrate concentration, measure the product formation (via UDP detection) at several time points to ensure the reaction is in the linear (initial velocity) phase.

  • Initial Velocity Calculation: Determine the initial velocity (v₀) for each substrate concentration from the slope of the linear portion of the time course data.

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot for a linear representation.

Protocol 3: Product Analysis by Mass Spectrometry

This protocol is for the confirmation of the transfer of sorbopyranose to the acceptor substrate.

Principle: Mass spectrometry (e.g., MALDI-TOF or LC-MS) is used to detect the mass shift in the acceptor substrate corresponding to the addition of a sorbopyranose moiety.[7]

Materials:

  • Scaled-up reaction from Protocol 1.

  • C18 solid-phase extraction (SPE) column for desalting (if necessary).

  • Mass spectrometer (MALDI-TOF or LC-MS).

Method:

  • Reaction: Perform a larger scale glycosyltransferase reaction (e.g., 100-500 µL) to generate sufficient product for analysis. Include a no-enzyme control.

  • Quenching and Desalting: Stop the reaction (e.g., by adding a small amount of acid or by heat). If necessary, desalt the sample using a C18 SPE column.

  • Mass Spectrometry Analysis:

    • MALDI-TOF: Mix the sample with a suitable matrix and spot onto the MALDI target plate. Acquire the mass spectrum.

    • LC-MS: Inject the sample into an LC-MS system. The liquid chromatography step will separate the product from the substrates.

  • Data Interpretation: Compare the mass spectrum of the reaction sample with the no-enzyme control. Look for a new peak with a mass corresponding to the acceptor substrate plus the mass of sorbopyranose (minus the mass of water).

Data Presentation

Quantitative data from the kinetic analysis should be summarized in a clear and structured table for easy comparison with known substrates.

Table 1: Hypothetical Kinetic Parameters of a Glycosyltransferase

Donor SubstrateAcceptor SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
UDP-Glucose (Control)N-acetylglucosamine0.510.25.110200
UDP-α-D-SorbopyranoseN-acetylglucosamine2.11.50.75357

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Conclusion

The protocols and workflow outlined in this document provide a robust framework for researchers to investigate the potential of α-D-sorbopyranose as a substrate for glycosyltransferases. While no specific data currently exists for this sugar, the application of these established methodologies will enable the scientific community to explore its utility in glycobiology and drug discovery. A positive outcome from such studies could pave the way for the creation of novel glycoconjugates with unique and valuable properties.

References

Application Notes and Protocols for the Synthesis of α-D-Sorbopyranose Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of α-D-sorbopyranose derivatives, a class of carbohydrates with significant potential in drug discovery. The unique stereochemistry of sorbopyranose scaffolds offers opportunities for the development of novel therapeutic agents, including enzyme inhibitors and antiviral nucleoside analogs.

Introduction

Carbohydrates play crucial roles in a myriad of biological processes, making them attractive scaffolds for the design of new drugs. α-D-Sorbopyranose, a ketohexose, presents a distinct structural motif that can be exploited to generate diverse libraries of compounds for biological screening. The axial orientation of the C2-hydroxyl group and the specific arrangement of the remaining hydroxyl groups provide a unique three-dimensional structure for molecular recognition by biological targets. This document outlines synthetic strategies to access various α-D-sorbopyranose derivatives and provides protocols for their preparation and evaluation.

Synthetic Strategies for α-D-Sorbopyranose Derivatives

The synthesis of α-D-sorbopyranose derivatives primarily involves the strategic protection of hydroxyl groups, activation of the anomeric center, and subsequent glycosylation or nucleophilic substitution reactions. Key intermediates include per-O-acetylated sorbopyranose and sorbopyranosyl halides.

A general workflow for the synthesis of α-D-sorbopyranose derivatives is depicted below.

G start D-Sorbose peracetylation Per-O-acetylation start->peracetylation Ac₂O, Pyridine (B92270) glycosyl_halide Glycosyl Halide Formation peracetylation->glycosyl_halide HBr/AcOH glycosylation Glycosylation glycosyl_halide->glycosylation Ag₂CO₃ or other promoter, ROH nucleoside Nucleoside Analog Synthesis glycosyl_halide->nucleoside Silylated Nucleobase, Lewis Acid deprotection Deprotection glycosylation->deprotection NaOMe, MeOH nucleoside->deprotection NaOMe, MeOH final_product α-D-Sorbopyranose Derivative deprotection->final_product

Caption: General synthetic workflow for α-D-sorbopyranose derivatives.

Preparation of Per-O-acetyl-α-D-sorbopyranose

The protection of all hydroxyl groups is a crucial first step to control reactivity and solubility. Acetylation is a common strategy.

Protocol 1: Per-O-acetylation of D-Sorbose

  • Suspend D-sorbose in a mixture of acetic anhydride (B1165640) and pyridine at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield per-O-acetyl-D-sorbopyranose. The α-anomer can often be preferentially crystallized.

Synthesis of α-D-Sorbopyranosyl Halides

Glycosyl halides are versatile donors for glycosylation reactions. The Koenigs-Knorr reaction, a classical method for glycoside synthesis, utilizes glycosyl halides.[1][2]

Protocol 2: Preparation of 1,3,4,5-tetra-O-acetyl-α-D-sorbopyranosyl Bromide

  • Dissolve per-O-acetyl-α-D-sorbopyranose in a minimal amount of glacial acetic acid.

  • Cool the solution to 0 °C and add a solution of hydrogen bromide in glacial acetic acid dropwise.

  • Stir the reaction at room temperature for 2-3 hours, monitoring for the completion of the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract the product with dichloromethane (B109758).

  • Wash the organic layer with cold water and saturated aqueous NaHCO₃ until neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature. The resulting glycosyl bromide is often used immediately in the next step due to its instability.

α-D-Sorbopyranoside Synthesis

The Koenigs-Knorr reaction and its modifications are widely used for the synthesis of glycosides.[1][2] The stereochemical outcome is influenced by the protecting group at C-3 (equivalent to C-2 in aldoses) and the reaction conditions. The absence of a participating group at C-3 in sorbopyranose can lead to a mixture of α and β anomers, requiring careful optimization and purification.

G donor Per-O-acetyl-α-D-sorbopyranosyl Bromide intermediate Oxocarbenium Ion Intermediate donor->intermediate acceptor Alcohol (ROH) acceptor->intermediate promoter Promoter (e.g., Ag₂CO₃) promoter->intermediate product Protected α/β-D-Sorbopyranoside intermediate->product deprotection Deprotection product->deprotection NaOMe, MeOH final_product α/β-D-Sorbopyranoside deprotection->final_product

Caption: Koenigs-Knorr glycosylation pathway.[1][2]

Protocol 3: Koenigs-Knorr Synthesis of Methyl α-D-Sorbopyranoside

  • Dissolve the freshly prepared 1,3,4,5-tetra-O-acetyl-α-D-sorbopyranosyl bromide and methanol (B129727) (the alcohol acceptor) in anhydrous dichloromethane under an inert atmosphere.

  • Add a promoter, such as silver carbonate or silver triflate, to the mixture.

  • Stir the reaction at room temperature in the dark until the glycosyl donor is consumed (TLC monitoring).

  • Filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate and purify the residue by column chromatography to separate the α and β anomers.

  • Deacetylate the purified product using Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to obtain the final methyl α-D-sorbopyranoside.

α-D-Sorbopyranose Derivatives as α-Glucosidase Inhibitors

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The structural similarity of sorbopyranose to glucose makes it an interesting scaffold for designing new α-glucosidase inhibitors.

While specific α-D-sorbopyranose derivatives with reported α-glucosidase inhibitory activity are not extensively documented in the readily available literature, the general principle involves synthesizing analogs that can bind to the active site of the enzyme.

Table 1: Representative IC₅₀ Values of α-Glucosidase Inhibitors

CompoundSource Organism of α-GlucosidaseIC₅₀ (µM)Reference
AcarboseSaccharomyces cerevisiae208.53[3]
Compound 7 Saccharomyces cerevisiae17.36 ± 1.32[4]
Compound 22 Saccharomyces cerevisiae35.19 ± 2.14[4]
Compound 37 Saccharomyces cerevisiae31.34 ± 3.11[4]
Compound 44 Saccharomyces cerevisiae9.99 ± 0.43[4]

Note: The compounds listed are not sorbopyranose derivatives but serve as a reference for the potency of known α-glucosidase inhibitors.

Protocol 4: In Vitro α-Glucosidase Inhibition Assay

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Prepare various concentrations of the synthesized α-D-sorbopyranose derivatives.

  • In a 96-well plate, add the enzyme solution and the test compound solution. Incubate for a specified period at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitrophenol.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration. Acarbose can be used as a positive control.[3][4]

α-D-Sorbopyranose Derivatives as Antiviral Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. They act by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. The unique stereochemistry of a sorbopyranose-based nucleoside analog could lead to novel interactions with viral enzymes.

The synthesis of sorbopyranose-based nucleoside analogs would typically involve the coupling of a protected sorbopyranosyl donor with a silylated nucleobase, followed by deprotection.

G donor Protected Sorbopyranosyl Donor coupling N-Glycosylation donor->coupling nucleobase Silylated Nucleobase nucleobase->coupling lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->coupling protected_nucleoside Protected Sorbopyranosyl Nucleoside coupling->protected_nucleoside deprotection Deprotection protected_nucleoside->deprotection final_product Sorbopyranosyl Nucleoside Analog deprotection->final_product

Caption: General pathway for the synthesis of nucleoside analogs.

Protocol 5: Synthesis of a Thymine-based α-D-Sorbopyranosyl Nucleoside Analog (Hypothetical)

  • Prepare a silylated thymine (B56734) by reacting thymine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst.

  • In a separate flask, dissolve the protected sorbopyranosyl donor (e.g., 1-O-acetyl-3,4,5-tri-O-benzoyl-α-D-sorbopyranose) in an anhydrous aprotic solvent like acetonitrile.

  • Add the silylated thymine to the donor solution.

  • Cool the mixture to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (TLC monitoring).

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate the protected nucleoside.

  • Remove the protecting groups (e.g., benzoyl groups via Zemplén deacylation) to yield the final nucleoside analog.

Table 2: Representative Antiviral Activities of Nucleoside Analogs

CompoundVirusAssayEC₅₀ (µM)Reference
Compound 2i Influenza A H1N1Virus Replication Inhibition57.5[5]
Compound 5i Influenza A H1N1Virus Replication Inhibition24.3[5]
Compound 11c Influenza A H1N1Virus Replication Inhibition29.2[5]
Compound 7 HSV-1Plaque Reduction< 0.1[6]
Compound 8 VZVPlaque Reduction0.02[6]

Note: The compounds listed are not sorbopyranose derivatives but are included to provide context for the range of antiviral activities observed for nucleoside analogs.

Conclusion

The synthesis of α-D-sorbopyranose derivatives presents a promising avenue for the discovery of new drug candidates. The protocols outlined in this document provide a foundation for accessing a variety of these compounds. Further exploration of different protecting group strategies, glycosylation methods, and derivatization at various positions on the sorbopyranose ring will be essential to generate diverse libraries for biological screening. The evaluation of these derivatives as enzyme inhibitors, antiviral agents, and in other therapeutic areas holds the potential to yield novel and effective medicines.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for alpha-D-Sorbopyranose Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-D-Sorbopyranose, a rare sugar, holds significant potential in the pharmaceutical industry as a chiral building block for the synthesis of various bioactive molecules. Its production through traditional chemical methods is often complex and expensive. Metabolic engineering of microbial hosts like Escherichia coli offers a promising alternative for the sustainable and cost-effective production of this valuable monosaccharide.

These application notes provide a comprehensive overview of the metabolic engineering strategies, experimental protocols, and quantitative data for the production of this compound in E. coli. The core of the strategy involves the biosynthesis of D-sorbose, the keto-isomer of sorbopyranose, which exists in equilibrium with its cyclic pyranose form in aqueous solutions. The engineered pathway utilizes glycerol (B35011) and D-glyceraldehyde as substrates.

Metabolic Pathway and Engineering Strategy

The engineered metabolic pathway for D-sorbose production in E. coli is a two-step enzymatic conversion. The native metabolism of E. coli is harnessed to convert glycerol into dihydroxyacetone phosphate (B84403) (DHAP). Subsequently, two heterologous or overexpressed enzymes catalyze the formation of D-sorbose.

  • DHAP Synthesis: E. coli efficiently utilizes glycerol as a carbon source, converting it to the central metabolite DHAP through the action of glycerol kinase (GlpK) and glycerol-3-phosphate dehydrogenase (GlpD).

  • Aldol (B89426) Condensation: The L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) from E. coli is overexpressed to catalyze the aldol condensation of DHAP and externally supplied D-glyceraldehyde (D-GA). This reaction forms D-sorbose-1-phosphate.

  • Dephosphorylation: A phosphatase, such as the native E. coli enzyme YqaB, is co-overexpressed to dephosphorylate D-sorbose-1-phosphate, yielding the final product, D-sorbose.[1] D-sorbose then spontaneously cyclizes to form this compound in solution.

Key Genetic Modifications:
  • Overexpression of rhaD: To enhance the aldol condensation reaction.

  • Overexpression of yqaB: To efficiently dephosphorylate the intermediate.

  • Optimization of DHAP supply: Potential further engineering could involve overexpression of glpK and glpD to increase the intracellular pool of DHAP from glycerol.

  • Deletion of competing pathways: Knocking out genes involved in byproduct formation could further channel the carbon flux towards DHAP.

Quantitative Data Presentation

The following tables summarize the reported quantitative data for D-sorbose production in engineered E. coli strains. These values can be considered as a benchmark for the production of this compound.

StrainSubstratesFermentation ScaleTiter (g/L)Reference
E. coli DH5α (pSK-rhaD-yqaB)Glycerol, D-Glyceraldehyde200 mL Flask1.6[2]
Recombinant E. coli (RhaD, YqaB)Glycerol, D-GlyceraldehydeBatch Biotransformation15.3[2]

Diagrams

Metabolic_Pathway Glycerol Glycerol DHAP DHAP Glycerol->DHAP E. coli native pathway (glpK, glpD) S1P D-Sorbose-1-Phosphate DHAP->S1P RhaD (overexpressed) D_GA D-Glyceraldehyde D_GA->S1P D_Sorbose D-Sorbose S1P->D_Sorbose YqaB (overexpressed) alpha_Sorbopyranose This compound D_Sorbose->alpha_Sorbopyranose Spontaneous cyclization

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Gene_Cloning Clone rhaD and yqaB genes Plasmid_Construction Construct pSK-rhaD-yqaB co-expression plasmid Gene_Cloning->Plasmid_Construction Transformation Transform E. coli DH5α Plasmid_Construction->Transformation Seed_Culture Prepare seed culture Transformation->Seed_Culture Main_Culture Inoculate main culture (LB medium + Glycerol) Seed_Culture->Main_Culture Induction Induce gene expression (IPTG) Main_Culture->Induction Substrate_Addition Add D-Glyceraldehyde Induction->Substrate_Addition Fermentation_Run Incubate and monitor Substrate_Addition->Fermentation_Run Sampling Collect fermentation broth Fermentation_Run->Sampling Sample_Prep Centrifuge and filter Sampling->Sample_Prep HPLC_Analysis Quantify D-Sorbose (HPLC-RID) Sample_Prep->HPLC_Analysis

Caption: Experimental workflow for this compound production.

Experimental Protocols

Protocol 1: Construction of the Co-expression Plasmid pSK-rhaD-yqaB

This protocol describes the construction of a plasmid for the co-expression of L-rhamnulose-1-phosphate aldolase (rhaD) and phosphatase (yqaB) in E. coli.

Materials:

  • E. coli DH5α (for cloning) and a suitable expression host (e.g., BL21(DE3)).

  • pSK vector (or other suitable expression vector).

  • Genomic DNA from E. coli K-12.

  • Restriction enzymes, T4 DNA ligase, and appropriate buffers.

  • PCR primers for rhaD and yqaB.

  • DNA purification kits.

  • LB agar (B569324) plates and broth with appropriate antibiotics.

Procedure:

  • Gene Amplification:

    • Amplify the rhaD and yqaB genes from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation:

    • Digest the pSK vector and the purified PCR products (rhaD and yqaB) with the corresponding restriction enzymes.

    • Purify the digested vector and inserts.

  • Ligation:

    • Perform a three-fragment ligation reaction to insert both rhaD and yqaB into the pSK vector under the control of a suitable promoter (e.g., T7 promoter).

    • Ensure the genes are in the correct orientation for co-expression.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic and select for positive colonies.

  • Verification:

    • Verify the correct insertion of both genes by colony PCR, restriction digestion analysis, and DNA sequencing of the plasmid from selected colonies.

  • Transformation into Expression Host:

    • Isolate the verified pSK-rhaD-yqaB plasmid and transform it into the chosen E. coli expression host.

Protocol 2: Batch Fermentation for this compound Production

This protocol outlines the procedure for the production of D-sorbose in a shake flask culture.

Materials:

  • Engineered E. coli strain harboring the pSK-rhaD-yqaB plasmid.

  • Luria-Bertani (LB) medium.

  • Glycerol (sterile solution).

  • D-Glyceraldehyde (D-GA) (sterile solution).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (sterile solution).

  • Appropriate antibiotic.

  • Shake flasks.

  • Incubator shaker.

Procedure:

  • Seed Culture Preparation:

    • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture:

    • Inoculate 200 mL of fresh LB medium in a 1 L flask with the overnight seed culture (1:100 dilution).

    • Add glycerol to a final concentration of 6.5 g/L and the appropriate antibiotic.

    • Incubate at 37°C with shaking at 225 rpm until the optical density at 600 nm (OD600) reaches 0.8–1.0.

  • Induction and Substrate Addition:

    • Induce gene expression by adding IPTG to a final concentration of 0.1 mM.

    • Simultaneously, add D-glyceraldehyde to the culture. The optimal concentration should be determined empirically, but a starting point can be a molar equivalent to the expected glycerol consumption.

  • Fermentation:

    • Continue the incubation at a reduced temperature, for example, 30°C, for 15-24 hours.

    • Monitor cell growth (OD600) and product formation periodically.

  • Harvesting:

    • After the desired fermentation time, collect the culture broth for product analysis.

Protocol 3: Fed-Batch Fermentation for Enhanced Production

For higher titers, a fed-batch fermentation strategy can be employed. This protocol provides a general guideline that should be optimized for the specific strain and bioreactor setup.

Materials:

  • Bioreactor (e.g., 3 L).

  • Defined fermentation medium (e.g., M9 minimal medium or a custom high-density medium) supplemented with glycerol as the initial carbon source.

  • Concentrated feed solution containing glycerol and D-glyceraldehyde.

  • pH control reagents (e.g., NH4OH).

  • Antifoaming agent.

Procedure:

  • Bioreactor Setup and Inoculation:

    • Prepare the bioreactor with the initial batch medium and sterilize.

    • Inoculate the bioreactor with a seed culture prepared as described in Protocol 2.

  • Batch Phase:

    • Run the fermentation in batch mode until the initial glycerol is nearly depleted. This can be monitored by an increase in dissolved oxygen (DO) or a decrease in the oxygen uptake rate.

  • Fed-Batch Phase:

    • Start the feeding of the concentrated glycerol and D-glyceraldehyde solution.

    • The feeding rate can be controlled to maintain a constant, low concentration of glycerol in the bioreactor to avoid overflow metabolism. An exponential feeding strategy can be employed to match the cell growth rate.

    • Induce with IPTG when the cell density reaches a desired level (e.g., OD600 of 10-20).

  • Process Control:

    • Maintain the pH at a constant value (e.g., 7.0) by the automated addition of a base.

    • Control the dissolved oxygen level (e.g., at 30% of air saturation) by adjusting the agitation speed and/or airflow rate.

    • Maintain the temperature at the optimal level for production (e.g., 30°C after induction).

  • Sampling and Harvesting:

    • Take samples periodically to monitor cell density, substrate consumption, and product formation.

    • Harvest the culture when the production rate plateaus or declines.

Protocol 4: Quantification of this compound (as D-Sorbose)

This protocol describes the analysis of D-sorbose concentration in the fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column).

  • D-Sorbose standard.

  • Deionized water (HPLC grade).

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with deionized water if the expected concentration is high.

  • HPLC Analysis:

    • Mobile Phase: Deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of D-sorbose.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the D-sorbose peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the concentration of D-sorbose in the sample by integrating the peak area and comparing it to the standard curve.

Conclusion

The metabolic engineering of E. coli provides a viable platform for the production of the rare sugar this compound. By co-expressing L-rhamnulose-1-phosphate aldolase and a phosphatase, D-sorbose can be efficiently synthesized from glycerol and D-glyceraldehyde. The provided protocols offer a starting point for researchers to establish and optimize this production system. Further improvements in titer, yield, and productivity can be achieved through systematic metabolic engineering strategies, including the enhancement of precursor supply and the optimization of fermentation conditions.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Ketopyranoses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Chemical Synthesis of Ketopyranoses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of ketopyranoses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the chemical synthesis of ketopyranoses, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Oxidation of Aldopyranosides to Ketopyranoses

Question: My oxidation of a protected aldopyranoside to the corresponding ketopyranose is resulting in a low yield. What are the possible reasons and how can I improve it?

Answer: Low yields in this crucial step can stem from several factors. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

      • Ensure the purity and activity of your oxidizing agent. Older reagents can be less effective.

      • Increase the equivalents of the oxidizing agent.

      • Extend the reaction time, but be cautious of potential side reactions or product degradation.[2]

  • Side Reactions/Product Degradation: The desired ketopyranose might be undergoing further reactions or decomposing under the reaction conditions.

    • Troubleshooting:

      • Maintain the recommended reaction temperature. Many oxidation reactions, like the Swern oxidation, require low temperatures (e.g., -78 °C) to minimize side reactions.[2]

      • Choose a milder oxidizing agent if harsh conditions are suspected to be the issue.

      • Quench the reaction promptly once the starting material is consumed to prevent over-oxidation or degradation.[3]

  • Issues with Protecting Groups: The choice and stability of protecting groups are critical.

    • Troubleshooting:

      • Ensure your protecting groups are stable to the oxidation conditions. Some protecting groups can be cleaved or modified by certain oxidizing agents.

      • Consider that some protecting groups can influence the reactivity of the hydroxyl group being oxidized.[4][5]

Issue 2: Poor Stereoselectivity in Nucleophilic Addition/Reduction of the Ketone

Question: I am getting a mixture of diastereomers after nucleophilic addition or reduction of the ketone functionality. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a common challenge in carbohydrate chemistry. The facial bias of the ketopyranose ring can be subtle.

  • Nature of the Reagent: The steric bulk and electronic properties of the nucleophile or reducing agent play a significant role.

    • Troubleshooting:

      • Employ sterically demanding reagents that will preferentially attack from the less hindered face of the pyranose ring.

      • Utilize chiral reducing agents or catalysts to induce facial selectivity.

  • Influence of Protecting Groups: Protecting groups on the pyranose ring can exert significant steric and electronic effects, directing the incoming nucleophile.[5][6]

    • Troubleshooting:

      • Strategically choose protecting groups that can direct the stereochemical outcome. For instance, a bulky protecting group on an adjacent carbon can block one face of the ketone.

      • Participating protecting groups can also influence the stereoselectivity.[5][6]

  • Reaction Conditions: Temperature and solvent can impact the transition state energies and thus the diastereomeric ratio.

    • Troubleshooting:

      • Lowering the reaction temperature can often enhance stereoselectivity.

      • Screen different solvents to find the optimal medium for the desired stereochemical outcome.

Issue 3: Difficulties with Glycosylation of Ketopyranoses

Question: My glycosylation reaction with a ketopyranose donor is giving a low yield and/or a mixture of anomers. What can I do?

Answer: Glycosylation of ketopyranoses is notoriously challenging due to the steric hindrance around the anomeric center and the potential for competing elimination reactions.

  • Low Reactivity of the Glycosyl Donor: Ketopyranosyl donors can be less reactive than their aldopyranosyl counterparts.

    • Troubleshooting:

      • Use a more reactive leaving group at the anomeric position (e.g., trichloroacetimidate (B1259523), thioether).

      • Employ a powerful activating agent/promoter system.

  • Formation of Anomeric Mixtures: Controlling the stereochemistry at the anomeric center is a persistent problem.

    • Troubleshooting:

      • The choice of protecting groups on the donor is critical. A participating group at C-3 (for a 2-ketopyranose) can help direct the formation of a single anomer.[5][6]

      • The nature of the glycosyl acceptor and the reaction conditions (solvent, temperature, promoter) all influence the anomeric ratio.[7] Systematic optimization is often necessary.

  • Side Reactions: Elimination to form a glycal is a common side reaction.

    • Troubleshooting:

      • Use non-basic conditions if possible.

      • Optimize the reaction temperature; lower temperatures can sometimes suppress elimination.

Issue 4: Challenges in Purification

Question: I am having trouble purifying my ketopyranose derivative by column chromatography. The compound seems to degrade on the silica (B1680970) gel, or I get poor separation of anomers.

Answer: Purification of polar carbohydrate derivatives can be problematic.

  • Compound Instability on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds, such as those with acid-labile protecting groups.[1]

    • Troubleshooting:

      • Deactivate the silica gel by pre-treating it with a base, such as triethylamine (B128534), mixed with the eluent.[1]

      • Consider using a different stationary phase, like alumina (B75360) or reversed-phase silica.[1]

  • Poor Separation of Anomers: Anomers of ketopyranoses can have very similar polarities, making their separation by chromatography difficult.

    • Troubleshooting:

      • Carefully optimize the eluent system using TLC to maximize the separation.

      • Consider using a longer column or a stationary phase with a different selectivity.

      • In some cases, it may be easier to separate the anomers after a subsequent reaction step where their physical properties differ more significantly.

Issue 5: Ambiguous NMR Spectra

Question: The 1H NMR spectrum of my purified ketopyranose is complex and difficult to interpret, possibly due to the presence of multiple anomers or tautomers.

Answer: Carbohydrates in solution can exist as an equilibrium of different forms, leading to complex NMR spectra.[8][9]

  • Presence of Anomers: If the glycosylation was not perfectly stereoselective, you will have a mixture of anomers, each with its own set of signals.[9]

    • Troubleshooting:

      • Anomeric protons typically appear in a distinct region of the spectrum (around 4.3-5.9 ppm).[10] The coupling constants of these signals can help in assigning the anomeric configuration.[8]

      • 2D NMR techniques like COSY and HSQC can be invaluable in assigning the full spectrum for each anomer.

  • Ring-Chain Tautomerism: In some cases, especially with unprotected or partially protected ketoses, there can be an equilibrium between the pyranose, furanose, and open-chain forms, further complicating the spectrum.[8]

    • Troubleshooting:

      • Running the NMR at different temperatures can sometimes help to resolve broad signals or shift the equilibrium.

      • Comparison with literature data for similar compounds is crucial for correct interpretation.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of Ketopyranoses from Aldopyranosides

Oxidation MethodTypical ReagentsReaction ConditionsTypical Yields (%)AdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to rt, CH2Cl270-95High yields, mild conditions, compatible with many protecting groups.Requires low temperatures, produces malodorous dimethyl sulfide.
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom temperature, CH2Cl280-98Mild conditions, high yields, easy workup.Reagent is expensive and can be explosive under certain conditions.
Parikh-Doering Oxidation SO3·pyridine, DMSO, TriethylamineRoom temperature, CH2Cl2/DMSO75-90Mild conditions, avoids heavy metals.Can be slower than other methods.
TEMPO-mediated Oxidation TEMPO (catalyst), NaOCl (oxidant)0 °C to rt, CH2Cl2/H2O85-95Catalytic, uses inexpensive oxidant.Can be sensitive to functional groups.

Table 2: Stereoselectivity in the Reduction of a Protected 2-Ketopyranose

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (α:β)Yield (%)
NaBH4MeOH01:395
L-Selectride®THF-78>95:5 (β)90
K-Selectride®THF-78>95:5 (α)88
NaBH(OAc)3CH2Cl201:592

Note: The stereochemical outcome is highly substrate-dependent.

Experimental Protocols

Protocol 1: Synthesis of a Protected 2-Ketopyranose via Swern Oxidation

This protocol describes the oxidation of a protected glucopyranoside to the corresponding 2-ketopyranose.

Materials:

  • Protected glucopyranoside (e.g., Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Anhydrous Triethylamine (TEA)

Procedure:

  • Dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add a solution of the protected glucopyranoside (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add anhydrous triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 2-ketopyranose.

Typical Yield: 85-95%

Protocol 2: Glycosylation of a Ketopyranose Donor

This protocol provides a general procedure for the glycosylation of a ketopyranosyl trichloroacetimidate donor with a primary alcohol acceptor.

Materials:

  • Ketopyranosyl trichloroacetimidate donor

  • Glycosyl acceptor (primary alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the ketopyranosyl donor (1.2 eq.), the glycosyl acceptor (1.0 eq.), and activated molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Add a solution of TMSOTf (0.1 eq.) in anhydrous DCM dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine.

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.

Mandatory Visualizations

Experimental_Workflow_Ketopyranose_Synthesis Start Protected Aldopyranoside Oxidation Oxidation (e.g., Swern, DMP) Start->Oxidation Ketopyranose Protected Ketopyranose Oxidation->Ketopyranose Activation Anomeric Activation (e.g., Trichloroacetimidate formation) Ketopyranose->Activation Donor Ketopyranosyl Donor Activation->Donor Glycosylation Glycosylation Donor->Glycosylation Acceptor Glycosyl Acceptor Acceptor->Glycosylation Glycoside Protected Ketopyranoside Glycosylation->Glycoside Deprotection Deprotection Glycoside->Deprotection Final_Product Final Ketopyranoside Deprotection->Final_Product

Caption: A typical experimental workflow for the chemical synthesis of a ketopyranoside.

Troubleshooting_Flowchart Start Low Yield in Ketopyranose Synthesis Check_Reaction Check Reaction Progress (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Reagent equivalents - Reaction time - Temperature Incomplete->Optimize_Conditions Yes Change_Reagent Change Reagent: - Milder/stronger oxidant - Different glycosyl donor Side_Products->Change_Reagent Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Success Improved Yield Optimize_Conditions->Success Change_Reagent->Success Protecting_Groups Review Protecting Group Strategy: - Stability - Steric/electronic effects Characterization Characterize Byproducts to understand side reactions Protecting_Groups->Characterization Purification_Issues->Protecting_Groups No Modify_Purification Modify Purification: - Deactivate silica - Different stationary phase - Optimize eluent Purification_Issues->Modify_Purification Yes Modify_Purification->Success Characterization->Change_Reagent

Caption: A logical flowchart for troubleshooting low yields in ketopyranose synthesis.

Protecting_Group_Strategy cluster_ortho Orthogonal Sets cluster_stereo Stereochemical Control Title Protecting Group Strategy for Ketopyranose Synthesis Orthogonality Orthogonality Stability Stability Orthogonality->Stability Acid_Labile Acid-Labile (e.g., Trityl, Boc) Orthogonality->Acid_Labile Base_Labile Base-Labile (e.g., Acetyl, Benzoyl) Orthogonality->Base_Labile Hydrogenolysis Hydrogenolysis (e.g., Benzyl, Cbz) Orthogonality->Hydrogenolysis Fluoride_Labile Fluoride-Labile (e.g., Silyl ethers) Orthogonality->Fluoride_Labile Stereodirecting Stereodirecting Effects Stability->Stereodirecting Reactivity Influence on Reactivity Stereodirecting->Reactivity Participating Participating Groups (e.g., Acyl at C-3 for 1,3-trans) Stereodirecting->Participating Non_Participating Non-Participating Groups (e.g., Benzyl for 1,3-cis) Stereodirecting->Non_Participating

Caption: Key considerations in developing a protecting group strategy for ketopyranose synthesis.

References

Technical Support Center: Optimizing Yield and Purity in alpha-D-Sorbopyranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of alpha-D-sorbopyranose. This resource offers detailed methodologies, frequently asked questions, and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges in synthesizing this compound revolve around controlling the stereochemistry of the cyclization reaction to favor the desired alpha-anomer over the beta-anomer and other potential furanose forms. D-sorbose, the starting material, exists in an equilibrium of different cyclic forms in solution, and achieving high selectivity for the alpha-pyranose form can be difficult. Subsequent purification of the desired anomer from a mixture of isomers also presents a significant challenge due to their similar physical properties.

Q2: What are the common synthetic routes to produce this compound?

Q3: How can I monitor the progress of the synthesis reaction?

A3: The progress of the synthesis can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to quantify the consumption of the starting material (D-sorbose) and the formation of the different sorbopyranose anomers.[2] NMR spectroscopy provides detailed structural information, allowing for the identification and quantification of the alpha- and beta-anomers in the reaction mixture.[3]

Troubleshooting Guide

Low Yield of this compound

Q4: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The cyclization reaction may not have reached completion. Ensure sufficient reaction time and optimal catalyst concentration. Monitoring the reaction progress by HPLC is crucial to determine the point of maximum conversion.

  • Unfavorable Equilibrium: The equilibrium between the open-chain form of D-sorbose and its various cyclic forms might not favor the desired alpha-pyranose anomer under the chosen reaction conditions. Experiment with different solvents, temperatures, and catalysts to shift the equilibrium.

  • Side Reactions: Decomposition of the sugar or the formation of undesired byproducts can reduce the yield of the target molecule. Running the reaction under an inert atmosphere and at an optimized temperature can minimize degradation.

  • Product Inhibition: In enzymatic reactions, the accumulation of the product may inhibit the enzyme's activity.[1]

Low Purity of this compound (Anomeric Mixture)

Q5: My product is a mixture of alpha- and beta-D-sorbopyranose. How can I improve the anomeric selectivity?

A5: Achieving high anomeric selectivity is a common challenge in carbohydrate synthesis. Here are some strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the anomeric ratio. For acid-catalyzed cyclization, screen different Lewis acids (e.g., SnCl₄, ZnCl₂) and Brønsted acids (e.g., HCl, H₂SO₄) to find one that favors the formation of the alpha-anomer.

  • Reaction Temperature: Temperature can affect the thermodynamic and kinetic control of the reaction. Lowering the reaction temperature often favors the formation of the thermodynamically more stable anomer, while higher temperatures may lead to a mixture closer to the equilibrium distribution.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization and thus the anomeric ratio. Experiment with a range of solvents to find the optimal one for your desired outcome.

Purification Challenges

Q6: I am having difficulty separating the alpha- and beta-anomers of D-sorbopyranose. What purification methods are recommended?

A6: The separation of sugar anomers is challenging due to their similar polarities. The following chromatographic techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase is a powerful technique for separating anomers.

    • Amine-based columns (e.g., NH2P): These can be used with alkaline mobile phases to accelerate mutarotation and elute the sugar as a single peak for quantification, or under specific conditions to achieve separation.[4]

    • Chiral columns (e.g., Chiralpak AD-H): These have been shown to be effective in separating sugar anomers.[2][4]

    • Ion-exchange chromatography: Anion-exchange chromatography at high pH can also be used for the separation of monosaccharides.[5]

  • Column Chromatography on Silica (B1680970) Gel: While challenging, it may be possible to achieve some separation of protected (e.g., acetylated or benzylated) sorbopyranose anomers on silica gel, as the protecting groups can alter the polarity and interactions with the stationary phase.

Experimental Protocols

Note: The following protocols are generalized procedures based on common practices in carbohydrate chemistry and will likely require optimization for the specific synthesis of this compound.

Generalized Protocol for Acid-Catalyzed Cyclization of D-Sorbose
  • Dissolve D-Sorbose: Dissolve D-sorbose in a suitable anhydrous solvent (e.g., methanol, DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add Catalyst: Add a catalytic amount of a Lewis acid (e.g., SnCl₄) or a Brønsted acid (e.g., HCl in methanol) to the solution at a controlled temperature (e.g., 0 °C).

  • Monitor Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Quench Reaction: Once the reaction has reached the desired conversion, quench the reaction by adding a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate).

  • Work-up: Remove the solvent under reduced pressure. The crude product can then be purified by chromatography.

Generalized Protocol for HPLC Purification of Sorbopyranose Anomers
  • Column Selection: Choose an appropriate HPLC column, such as a chiral column (e.g., Chiralpak AD-H) or an amine-based column.

  • Mobile Phase: Prepare a suitable mobile phase. For chiral columns, a mixture of hexane (B92381) and ethanol (B145695) is often used.[2] For amine-based columns, an acetonitrile/water gradient may be employed.

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter through a 0.45 µm filter.

  • Chromatographic Separation: Inject the sample onto the equilibrated HPLC column and run the separation under isocratic or gradient conditions.

  • Fraction Collection: Collect the fractions corresponding to the alpha- and beta-anomers as they elute from the column.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC or NMR.

Data Presentation

Table 1: 1H NMR Chemical Shifts (ppm) for alpha-L-Sorbopyranose in D₂O

ProtonChemical Shift (ppm)
H-1a3.73
H-1b3.71
H-33.49
H-43.51
H-53.59
H-6a3.68
H-6b3.68

Data is for the L-enantiomer and can be used as a reference for the D-enantiomer, which should have identical chemical shifts. Data sourced from PubChem CID 441484.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start D-Sorbose dissolve Dissolve in Anhydrous Solvent start->dissolve catalyst Add Acid Catalyst dissolve->catalyst react Reaction & Monitoring (TLC/HPLC) catalyst->react quench Quench Reaction react->quench workup Work-up & Solvent Removal quench->workup hplc HPLC Separation (Anomer Resolution) workup->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (HPLC/NMR) fractions->analysis product Pure this compound analysis->product

Caption: Generalized workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity (Anomeric Mixture) Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Purity Issue check_completion Check Reaction Completion (Extend reaction time?) start->check_completion screen_catalysts Screen Different Catalysts start->screen_catalysts optimize_hplc Optimize HPLC Method (Column, Mobile Phase) start->optimize_hplc optimize_conditions Optimize Conditions (Solvent, Temp, Catalyst) check_completion->optimize_conditions check_side_reactions Investigate Side Reactions (Inert atmosphere?) optimize_conditions->check_side_reactions vary_temp Vary Reaction Temperature screen_catalysts->vary_temp change_solvent Change Solvent System vary_temp->change_solvent derivatize Consider Derivatization optimize_hplc->derivatize

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Anomeric Separation of Sorbopyranose by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the anomeric separation of sorbopyranose and other reducing sugars by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC separation of sorbopyranose anomers.

Problem: Poor or Incomplete Resolution of α and β Anomers

Q1: My chromatogram shows a single broad peak or two poorly resolved peaks for sorbopyranose instead of two distinct anomeric peaks. What could be the cause and how can I fix it?

A1: This issue is often related to the interconversion of anomers (mutarotation) during the separation process.[1][2] The rate of this interconversion relative to the analysis time is a critical factor.[1] Here are the primary causes and solutions:

  • High Column Temperature: Elevated temperatures accelerate mutarotation, causing the two anomer peaks to merge into a single, often broad, peak.[2][3][4]

    • Solution: Decrease the column temperature. Running the analysis at a very low temperature (e.g., below 10°C) can suppress mutarotation, allowing for the complete separation of the anomers.[5][6] However, be mindful that lower temperatures can increase mobile phase viscosity and system backpressure.

  • Mobile Phase pH: The pH of the mobile phase significantly influences the rate of mutarotation. Alkaline conditions accelerate the interconversion, while neutral or slightly acidic conditions slow it down.[6]

    • Solution: Ensure your mobile phase is neutral or slightly acidic (pH 2-6.5) to minimize the rate of mutarotation. Avoid basic modifiers if you intend to separate the anomers.

  • Inappropriate Stationary Phase: The choice of column is crucial for anomeric separations.

    • Solution: Amino-propyl (NH2) columns are commonly used for sugar analysis and can resolve anomers under the right conditions.[7][8] Ligand exchange columns can also be effective. Ensure your column is in good condition and has not degraded.

  • Flow Rate: A very slow flow rate increases the residence time of the analyte on the column, which can allow more time for on-column mutarotation to occur, leading to peak broadening or merging.

    • Solution: Optimize the flow rate. A slightly higher flow rate may improve the separation of the anomers by reducing the time available for interconversion.

Problem: Peak Tailing or Asymmetry

Q2: My sorbopyranose anomer peaks are showing significant tailing. What is causing this and how can I improve the peak shape?

A2: Peak tailing in sugar analysis is a common problem and can be caused by several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns (like many amino columns) can interact with the hydroxyl groups of the sugars, causing tailing.[9]

    • Solution: Use a high-purity, well-endcapped column. Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites, but be aware this may accelerate mutarotation and collapse the anomer peaks.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Schiff Base Formation: On amino columns, reducing sugars can react with the primary amine groups of the stationary phase to form Schiff bases.[2] This irreversible reaction can lead to a loss of column performance and peak tailing.[2]

    • Solution: Consider using an amide-based column, which is less prone to this reaction.[2] Also, operating at lower temperatures can reduce the rate of Schiff base formation.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Use a guard column to protect your analytical column.[10] Implement a regular column flushing and regeneration protocol.

Problem: Irreproducible Retention Times

Q3: The retention times for my sorbopyranose anomers are shifting between injections or between analytical runs. What could be the reason for this instability?

A3: Fluctuating retention times can compromise the reliability of your results. The most common causes include:

  • Unstable Column Temperature: Even small variations in column temperature can affect retention times.[11][12]

    • Solution: Use a reliable column oven to maintain a constant and consistent temperature.

  • Changes in Mobile Phase Composition: In HILIC mode, which is common for sugar analysis, the retention is highly sensitive to the water content in the mobile phase.

    • Solution: Ensure your mobile phase is prepared accurately and consistently.[10] Use a solvent mixer if available, or manually prepare the mobile phase in a single container. Keep the mobile phase reservoir covered to prevent evaporation of the more volatile organic component (e.g., acetonitrile).[12]

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient or a change in mobile phase, can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This may require flushing with 10-20 column volumes of the mobile phase.[12][13]

  • Column Degradation: Over time, especially when using silica-based amino columns with aqueous mobile phases, the stationary phase can degrade, leading to changes in retention.[8][14]

    • Solution: Monitor column performance with a standard sample. If retention times consistently decrease and peak shape deteriorates, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q4: Why am I seeing split or distorted peaks for sorbopyranose?

A4: Split or distorted peaks for a reducing sugar like sorbopyranose are often a direct consequence of the on-column separation of its α and β anomers, coupled with the simultaneous interconversion between them (mutarotation).[1][3] The final peak shape depends on the rate of this interconversion relative to the separation speed.[1] If the interconversion is slow, you will see two separate peaks. If it's very fast, you'll see a single sharp peak. If the rate is intermediate, you may see broadened, split, or interconnected peaks.[1][15]

Q5: What is the best type of column for separating sorbopyranose anomers?

A5: Amino-propyl (NH2) bonded silica (B1680970) columns are widely used for the analysis of simple sugars and can provide good resolution of anomers.[7][8] They operate in Hydrophilic Interaction Liquid Chromatography (HILIC) mode. However, they can be susceptible to degradation and reaction with reducing sugars.[2][8] Alternative options include polymer-based amino columns, which are more stable under alkaline conditions, and ligand-exchange chromatography columns.[3][7]

Q6: How can I prevent the separation of anomers if I only want to quantify the total sorbopyranose?

A6: If your goal is to quantify the total amount of sorbopyranose as a single peak rather than resolving the anomers, you need to accelerate the mutarotation so that the anomers are not resolved during their passage through the column. This can be achieved by:

  • Increasing the column temperature: Operating at temperatures around 70-80°C will typically cause the anomer peaks to collapse into a single peak.[3][4]

  • Using an alkaline mobile phase: A slightly basic mobile phase will speed up the interconversion. Polymer-based columns are recommended for use under alkaline conditions.[3]

Q7: My mobile phase is a mixture of acetonitrile (B52724) and water. What is the effect of changing the ratio?

A7: For separations on an amino column (HILIC mode), water is the strong eluting solvent.[13]

  • Increasing the acetonitrile concentration (decreasing the water content) will increase the retention of polar analytes like sorbopyranose.

  • Decreasing the acetonitrile concentration (increasing the water content) will decrease retention times. You can optimize the acetonitrile/water ratio to achieve the desired retention and resolution. A typical starting point is 80:20 (v/v) acetonitrile:water.[7]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention and Resolution

Acetonitrile (%)Water (%)Typical Effect on Retention TimeTypical Effect on Anomer Resolution
8515LongerPotentially Improved
8020ModerateGood Starting Point
7525ShorterPotentially Decreased
7030Very ShortOften Poor

Table 2: Influence of HPLC Parameters on Anomer Separation

ParameterTo Separate AnomersTo Co-elute Anomers (Single Peak)
Column Temperature Decrease (e.g., < 10°C)Increase (e.g., 70-80°C)[3]
Mobile Phase pH Neutral or slightly acidic (pH < 7)[6]Slightly alkaline (pH > 7)[3]
Flow Rate Optimize (avoid very low rates)Not the primary control parameter
Column Type Amino-propyl, Ligand ExchangeAmino-propyl, Ligand Exchange

Experimental Protocols

Protocol: Baseline Method for Anomeric Separation of Sorbopyranose

This protocol provides a starting point for separating sorbopyranose anomers. Optimization will likely be required for your specific instrument and sample.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: Amino-propyl (NH2) column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: 80:20 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 10°C. Use a column oven for precise control.

  • Detector Temperature: Match to column temperature or as recommended by the manufacturer.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sorbopyranose standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Allow the solution to equilibrate for several hours at room temperature to ensure it has reached anomeric equilibrium before injection.

    • Filter the sample through a 0.45 µm syringe filter before placing it in the autosampler.

  • Procedure:

    • Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram for a sufficient time to allow all peaks to elute. The α and β anomers should be resolved.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Anomeric Separation check_peaks Are anomers co-eluting or appearing as one broad peak? start->check_peaks check_tailing Are peaks showing significant tailing? check_peaks->check_tailing No temp Decrease Column Temperature (e.g., to < 10°C) check_peaks->temp Yes overload Reduce Sample Concentration or Injection Volume check_tailing->overload Yes end End: Improved Separation check_tailing->end No ph Check Mobile Phase pH (Ensure neutral/slightly acidic) temp->ph flow Optimize Flow Rate (Avoid very low rates) ph->flow flow->end column_chem Consider Column Chemistry (e.g., check for degradation, Schiff base formation) overload->column_chem guard Use Guard Column & Clean System column_chem->guard guard->end Mutarotation_Equilibrium cluster_hplc HPLC Conditions cluster_chromatogram Resulting Chromatogram alpha_anomer α-Sorbopyranose open_chain Open-Chain Form alpha_anomer->open_chain beta_anomer β-Sorbopyranose open_chain->beta_anomer slow_rate Low Temp / Neutral pH (Slow Mutarotation) two_peaks Two Resolved Peaks (α and β anomers) slow_rate->two_peaks Leads to fast_rate High Temp / Basic pH (Fast Mutarotation) one_peak One Single Peak (Co-elution) fast_rate->one_peak Leads to

References

Technical Support Center: Optimizing Enzymatic Conversion to alpha-D-Sorbopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enzymatic Sorbose Production. This resource is tailored for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of sorbose isomers. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency of your enzymatic conversions.

While the direct enzymatic conversion to alpha-D-sorbopyranose is not widely documented, this guide focuses on the well-established enzymatic production of L-sorbose and D-sorbose. The principles and troubleshooting strategies outlined here are broadly applicable to enzymatic carbohydrate conversions and can be extrapolated to the synthesis of this compound.

Troubleshooting Guides

Encountering challenges during enzymatic reactions is a common aspect of research and development. This section provides solutions to frequently observed problems in sorbose production.

Problem 1: Low or No Sorbose Yield

Question: I have set up my enzymatic reaction, but I am detecting very low or no sorbose. What are the potential causes and how can I troubleshoot this?

Answer: Several factors can contribute to low product yield. A systematic approach to troubleshooting can help identify the root cause.

Potential Cause Verification Recommended Solution
Inactive or Insufficient Enzyme Perform a standard activity assay for your enzyme (e.g., sorbitol dehydrogenase or aldolase) using a known substrate and optimal conditions to confirm its catalytic activity.- If the enzyme is inactive, use a fresh batch or re-purify your current stock. - Ensure proper storage conditions (e.g., -20°C or -80°C in a suitable buffer) to maintain enzyme stability. - Increase the enzyme concentration in the reaction mixture.
Suboptimal Reaction Conditions Verify the pH, temperature, and buffer composition of your reaction mixture.- Consult the literature for the optimal pH and temperature for your specific enzyme and adjust your reaction conditions accordingly. - Perform a Design of Experiments (DoE) to screen for the optimal conditions for your system.
Substrate Issues Confirm the identity, purity, and concentration of your substrate (e.g., D-sorbitol or D-glyceraldehyde and DHAP). High substrate concentrations can sometimes lead to inhibition.- Use high-purity substrates. - Test a range of substrate concentrations to identify potential substrate inhibition. - For reactions prone to substrate inhibition, consider a fed-batch approach where the substrate is added gradually.
Cofactor Limitation or Degradation For cofactor-dependent enzymes (e.g., NAD(P)+ for sorbitol dehydrogenase), ensure the correct cofactor is present at an optimal concentration.- Add the required cofactor to the reaction mixture at the recommended concentration. - Consider implementing a cofactor regeneration system to maintain a constant supply of the active cofactor.
Presence of Inhibitors Analyze your substrate and buffer components for potential inhibitors. Heavy metals or byproducts from substrate preparation can inhibit enzyme activity.- Use high-purity reagents and ultrapure water. - If inhibitors are suspected in the substrate, a pre-purification step may be necessary.

Problem 2: Reaction Stalls or Reaches a Low Conversion Plateau

Question: My reaction begins to produce sorbose, but the conversion rate quickly plateaus at a low level. Why is this happening?

Answer: This issue is often related to product inhibition, unfavorable reaction equilibrium, or enzyme instability over time.

Potential Cause Verification Recommended Solution
Product Inhibition The accumulation of the product (sorbose) or a byproduct can inhibit the enzyme's activity.- Implement in-situ product removal (ISPR) techniques such as selective crystallization or chromatography to shift the equilibrium towards product formation. - For sorbitol dehydrogenase, the accumulation of NADH can be inhibitory; a cofactor regeneration system can alleviate this.
Unfavorable Reaction Equilibrium Many enzymatic reactions are reversible and reach a thermodynamic equilibrium that may favor the reactants.- Shift the equilibrium by increasing the substrate concentration (while being mindful of substrate inhibition) or by removing the product as it is formed.
Enzyme Instability The enzyme may not be stable under the reaction conditions for the duration of the experiment.- Add stabilizing agents such as glycerol, BSA, or DTT to the reaction mixture. - Immobilize the enzyme on a solid support to enhance its stability and allow for easier reuse. - Consider running the reaction at a lower temperature for a longer period to improve the enzyme's longevity.
Byproduct Formation The enzyme may lack specificity, leading to the formation of undesired byproducts that can consume the substrate or inhibit the primary reaction.- Use a more specific enzyme if available. - Optimize reaction conditions (e.g., pH, temperature) to favor the desired reaction and minimize side reactions. - Analyze the reaction mixture for byproducts to better understand the side reactions occurring.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for sorbose synthesis?

A1: The two main enzymatic routes for producing sorbose are:

  • Oxidation of D-sorbitol: This is the industrial method for producing L-sorbose , primarily using whole cells of Gluconobacter oxydans or the isolated enzyme sorbitol dehydrogenase. This enzyme catalyzes the regioselective oxidation of D-sorbitol at the C-5 position.

  • Aldol (B89426) Condensation: D-sorbose can be synthesized via an aldol condensation reaction. For instance, rhamnulose-1-phosphate aldolase (B8822740) (RhaD) can catalyze the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde to produce a mixture of D-sorbose and D-psicose.

Q2: What are typical optimal conditions for L-sorbose production using Gluconobacter oxydans?

A2: Optimal conditions can vary depending on the strain and fermentation setup. However, general guidelines are:

  • pH: Typically around 5.0-6.0.

  • Temperature: Usually between 30°C and 37°C.

  • Aeration: High aeration is crucial as the oxidation is an aerobic process.

  • Substrate Concentration: D-sorbitol concentrations are often kept high, but concentrations above 10% (w/v) can be inhibitory to some strains. Fed-batch strategies are often employed to maintain optimal substrate levels.

Q3: How can I monitor the progress of my sorbose production reaction?

A3: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a suitable column (e.g., an amino or ion-exclusion column) and a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can effectively separate and quantify sorbitol, sorbose, and other sugars in the reaction mixture.

Q4: What are some common byproducts in L-sorbose fermentation, and how can they be minimized?

A4: In L-sorbose production using Gluconobacter oxydans, fructose (B13574) can be a significant byproduct. The formation of other byproducts can also reduce the overall yield. Minimizing byproduct formation can be achieved by:

  • Using engineered strains with deleted pathways for byproduct synthesis.

  • Optimizing fermentation conditions (e.g., pH, temperature, aeration) to favor sorbose production.

  • Controlling the substrate feeding rate in fed-batch fermentations.

Q5: How can I purify sorbose from the reaction mixture?

A5: Purification typically involves several steps:

  • Removal of Biomass and Insolubles: Centrifugation or filtration is used to separate cells and other solid materials from the reaction broth.

  • Decolorization: The supernatant is often treated with activated carbon to remove pigments and other impurities.

  • Crystallization: Sorbose is then crystallized from the clarified solution, often by adding an anti-solvent like ethanol (B145695) and controlling the temperature.

  • Recovery and Drying: The sorbose crystals are collected by filtration and dried. For separating isomers like D-sorbose and D-psicose, cation exchange chromatography can be employed.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic production of L-sorbose and D-sorbose.

Table 1: Optimal Reaction Conditions for Sorbose Production

Enzyme/OrganismProductSubstrate(s)Optimal pHOptimal Temperature (°C)Reference
Gluconobacter oxydansL-SorboseD-Sorbitol5.0 - 6.030 - 37
Sorbitol Dehydrogenase (sheep liver)L-SorboseD-Sorbitol7.4 - 9.9Not Specified
RhaD Aldolase (E. coli)D-Sorbose / D-PsicoseDHAP + D-Glyceraldehyde~7.5~25

Table 2: Kinetic Parameters of Enzymes in Sorbose Synthesis

EnzymeSubstrateKm (mM)Vmax (units/mg)Reference
Sorbitol Dehydrogenase (rat liver)D-Sorbitol0.38Not Specified
Sorbitol Dehydrogenase (rat liver)NAD+0.082Not Specified
Sorbitol Dehydrogenase (sheep liver)D-Sorbitol3.4Not Specified
Sorbitol Dehydrogenase (sheep liver)NAD+0.13Not Specified

Experimental Protocols

Protocol 1: Sorbitol Dehydrogenase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Materials:

  • Sorbitol Dehydrogenase (SDH) Assay Buffer

  • Substrate (D-Sorbitol solution)

  • NAD+ Solution

  • MTT (or similar tetrazolium salt) Solution

  • Diaphorase

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 565 nm

  • Enzyme sample (e.g., cell lysate, purified enzyme)

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize 50 mg of tissue in 200 µL of cold PBS. Centrifuge at 14,000 x g for 5 minutes at 4°C. Use the supernatant for the assay.

    • Cells: Collect cells by centrifugation. Resuspend in cold PBS and homogenize or sonicate. Centrifuge at 14,000 x g for 5 minutes at 4°C. Use the supernatant.

  • Reaction Setup:

    • Add 20 µL of your sample to a well in the 96-well plate.

    • Prepare a blank by adding 20 µL of deionized water to a separate well.

  • Working Reagent Preparation:

    • For each reaction, prepare a working reagent by mixing 75 µL of Assay Buffer, 8 µL of NAD/MTT Solution, 2 µL of Substrate, and 1 µL of Diaphorase.

  • Assay Measurement:

    • Add 80 µL of the Working Reagent to each sample and blank well.

    • Mix briefly by tapping the plate.

    • Incubate the plate at a desired temperature (e.g., 37°C).

    • Measure the absorbance at 565 nm at two time points (e.g., 3 minutes and 15 minutes) in kinetic mode.

  • Calculation:

    • Calculate the change in absorbance per minute for each sample by subtracting the initial reading from the final reading and dividing by the time interval.

    • Subtract the rate of the blank from the rate of the samples.

    • Enzyme activity (U/L) can be calculated using the molar extinction coefficient of the reduced MTT. One unit of SDH is the amount of enzyme that will catalyze the conversion of 1.0 µmole of D-sorbitol to L-sorbose per minute at a specific pH and temperature.

Protocol 2: Batch Fermentation for L-Sorbose Production using Gluconobacter oxydans

Materials:

  • Gluconobacter oxydans seed culture

  • Sterile fermentation medium (e.g., 150 g/L D-sorbitol, 6 g/L yeast extract, 2 g/L CaCO₃)

  • Laboratory-scale bioreactor with temperature, pH, and dissolved oxygen control

  • Sterile acid and base solutions for pH control (e.g., 1 M HCl and 1 M NaOH)

Procedure:

  • Inoculum Preparation: Prepare a seed culture of G. oxydans by inoculating a starter medium and incubating at 30°C with shaking until it reaches the exponential growth phase.

  • Bioreactor Setup: Sterilize the bioreactor containing the fermentation medium.

  • Inoculation: Inoculate the sterile medium in the bioreactor with the seed culture (e.g., 5-10% v/v).

  • Fermentation:

    • Maintain the temperature at 30°C.

    • Maintain the pH at a setpoint between 5.0 and 6.0 using the automated addition of acid/base.

    • Provide high aeration to maintain a sufficient dissolved oxygen level.

    • Agitate the culture to ensure proper mixing.

  • Monitoring: Periodically take samples to monitor cell growth (OD measurement), substrate consumption, and product formation (HPLC analysis).

  • Harvesting: Once the substrate is consumed or the product concentration reaches a plateau, harvest the fermentation broth for downstream processing.

Protocol 3: HPLC Analysis of Sorbose and Sorbitol

Materials:

  • HPLC system with a refractive index detector (RID) or evaporative light scattering detector (ELSD)

  • Amino or ion-exclusion chromatography column (e.g., Rezex RPM-Monosaccharide)

  • Mobile phase (e.g., acetonitrile:water or just water, depending on the column)

  • Standards for sorbitol and sorbose

  • Filtered and degassed mobile phase

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Take a sample from the reaction or fermentation broth.

    • Centrifuge to remove any cells or precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample if necessary to fall within the linear range of the standard curve.

  • HPLC Conditions (Example for Rezex RPM column):

    • Mobile Phase: Isocratic elution with deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Detector: RID.

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the peaks for sorbitol and sorbose based on the retention times of the standards.

    • Quantify the concentration of each compound by comparing the peak areas to the standard curve.

Visualizations

Experimental_Workflow_LSorbose cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis inoculum Inoculum Preparation (G. oxydans) fermentation Batch/Fed-Batch Fermentation inoculum->fermentation media Media Preparation (D-Sorbitol Medium) media->fermentation separation Cell Separation (Centrifugation/Filtration) fermentation->separation Harvest hplc HPLC Analysis (Sorbitol & Sorbose) fermentation->hplc In-process Monitoring decolorization Decolorization (Activated Carbon) separation->decolorization crystallization Crystallization (Ethanol Addition) decolorization->crystallization purification Purification & Drying crystallization->purification purification->hplc Final Product QC

Caption: Workflow for L-Sorbose production using Gluconobacter oxydans.

Troubleshooting_Low_Yield cluster_enzyme Enzyme-Related Issues cluster_conditions Reaction Conditions cluster_substrate Substrate & Inhibitors start Low/No Sorbose Yield check_activity Verify Enzyme Activity start->check_activity check_ph_temp Assess pH & Temperature start->check_ph_temp check_substrate Confirm Substrate Integrity & Concentration start->check_substrate check_conc Optimize Enzyme Concentration check_activity->check_conc end Improved Sorbose Yield check_conc->end check_cofactors Check Cofactors check_ph_temp->check_cofactors check_cofactors->end check_inhibitors Analyze for Inhibitors check_substrate->check_inhibitors check_inhibitors->end

Caption: A logical workflow for troubleshooting low sorbose yield.

Technical Support Center: Purification of Commercial D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing impurities from commercial D-sorbose. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial D-sorbose?

A1: Commercial D-sorbose is typically produced via the fermentation of D-sorbitol. Consequently, common impurities may include residual starting material (D-sorbitol), isomers formed during the process (e.g., D-fructose, D-tagatose), and by-products from the fermentation process, such as other sugar alcohols or organic acids.[1][2][3] The exact impurity profile can vary between manufacturers and batches.

Q2: What is the most effective method for purifying commercial D-sorbose?

A2: Recrystallization is a highly effective and widely used technique for purifying non-volatile organic solids like D-sorbose.[4] This method relies on the principle that the solubility of D-sorbose and its impurities will differ in a given solvent system. By carefully selecting the solvent and controlling the temperature, it is possible to obtain high-purity D-sorbose crystals. For removal of colored impurities or other minor contaminants, treatment with activated carbon prior to recrystallization can be beneficial.

Q3: How can I assess the purity of my D-sorbose sample?

A3: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a standard and reliable method for analyzing the purity of sugars like D-sorbose.[5][6] This technique can separate and quantify D-sorbose and its potential isomeric impurities. Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide detailed information about the sample's purity and structure.[7]

Q4: What are the ideal storage conditions for purified D-sorbose?

A4: Purified D-sorbose should be stored in a cool, dry place to prevent degradation. It is a stable compound under normal storage conditions. However, exposure to high temperatures or extreme pH conditions could potentially lead to dehydration or oxidation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of D-sorbose by recrystallization.

Issue 1: D-Sorbose fails to dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was added.

    • Solution: Gradually add more of the hot solvent to the D-sorbose until it completely dissolves. Be sure to add only the minimum amount of hot solvent necessary to achieve dissolution to ensure good recovery.[4]

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure your solvent is at or near its boiling point before adding it to the D-sorbose. Maintain the heat while adding the solvent.

  • Possible Cause: An inappropriate solvent was chosen.

    • Solution: D-sorbose is highly soluble in water and has lower solubility in alcohols like ethanol (B145695).[1][2] A mixed solvent system, such as ethanol-water, is often effective. If D-sorbose is not dissolving, the proportion of the solvent in which it is less soluble may be too high.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated.

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Solution 2 (Seeding): If you have a small crystal of pure D-sorbose, add it to the solution to act as a "seed" for crystallization.[8]

    • Solution 3 (Reduce Solvent): If the above methods fail, it is likely that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Possible Cause: Cooling is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of a glass or oil rather than crystals.

Issue 3: The product "oils out" instead of crystallizing.

  • Possible Cause: The melting point of the solid is depressed by the presence of significant impurities.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional "soluble" solvent (e.g., water in an ethanol-water system) and then allow the solution to cool more slowly.

  • Possible Cause: The saturation point of the solution is below the melting point of the solute.

    • Solution: Add a larger volume of solvent to the mixture and repeat the heating and cooling process.

Issue 4: The resulting crystals are very small or appear as a fine powder.

  • Possible Cause: The rate of nucleation was much higher than the rate of crystal growth, often due to rapid cooling or a very high level of supersaturation.

    • Solution 1 (Slower Cooling): Allow the solution to cool more gradually. Insulating the flask can help to slow the cooling process.

    • Solution 2 (Reduce Supersaturation): Start with a slightly more dilute solution by adding a little more hot solvent than the minimum required for dissolution.

Issue 5: The purified D-sorbose is still not pure enough.

  • Possible Cause: Impurities were co-crystallized with the D-sorbose.

    • Solution: Repeat the recrystallization process. Each subsequent recrystallization will further enhance the purity of the product.

  • Possible Cause: The chosen solvent system is not effective for separating the specific impurities present.

    • Solution: Experiment with a different solvent or a different ratio of solvents in your mixed solvent system.

Quantitative Data

The following tables provide data relevant to the purification and analysis of D-sorbose.

Table 1: Solubility of D-Sorbose

SolventSolubilityReference
WaterHighly Soluble[1]
EthanolSparingly Soluble[2]

Table 2: Plausible Impurity Profile of Commercial D-Sorbose

Impurity NameProbable SourcePlausible Concentration Range (% w/w)
D-SorbitolUnreacted starting material< 1.5%
D-FructoseIsomerization by-product< 1.0%
D-TagatoseIsomerization by-product< 0.5%
Other Sugars/Sugar AlcoholsBy-products of fermentation< 0.5%

Note: These values are estimates based on typical purities of commercial sugars. The exact impurity profile will vary between manufacturers and batches. For precise quantification, analytical testing of the specific lot is required.

Experimental Protocols

Protocol 1: Recrystallization of D-Sorbose

This protocol describes a general method for the purification of commercial D-sorbose using a mixed solvent recrystallization technique.

Materials:

  • Commercial D-Sorbose

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the commercial D-sorbose in an Erlenmeyer flask.

    • In a separate flask, heat a mixture of ethanol and water (e.g., a 9:1 or 8:2 ethanol:water ratio) to its boiling point.

    • Slowly add the hot solvent to the D-sorbose while stirring and heating until the solid is completely dissolved. Add only the minimum amount of hot solvent necessary.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution and swirl.

    • Gently heat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Crystal Recovery:

    • Collect the D-sorbose crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period of time.

    • For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Purity Analysis of D-Sorbose by HPLC-RI

This protocol provides a method for the separation and quantification of D-sorbose and its potential impurities.

Instrumentation and Materials:

  • HPLC system with a Refractive Index (RI) detector.

  • Carbohydrate analysis column (e.g., an amino-propyl or a ligand-exchange column).

  • HPLC-grade water.

  • Reference standards for D-sorbose and potential impurities (D-sorbitol, D-fructose, etc.).

  • 0.45 µm syringe filters.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of D-sorbose and each potential impurity standard at a concentration of 10 mg/mL in HPLC-grade water.

    • Create a mixed standard solution containing all compounds at a final concentration of 1 mg/mL each.

    • Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 0.05 mg/mL to 2.0 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified D-sorbose sample in HPLC-grade water to a final concentration of 10 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: HPLC-grade water.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 80-85 °C (for ligand-exchange columns).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the mixed standard solution to determine the retention time of each compound.

    • Inject the series of calibration standards to generate a calibration curve for each potential impurity.

    • Inject the prepared sample solution.

  • Data Interpretation:

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the amount of each impurity in the sample using the corresponding calibration curve. The purity of the D-sorbose sample can be calculated as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_recovery Recovery & Analysis commercial_d_sorbose Commercial D-Sorbose dissolution Dissolve in Minimal Hot Solvent commercial_d_sorbose->dissolution activated_carbon Add Activated Carbon (Optional) dissolution->activated_carbon slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling If no decolorization hot_filtration Hot Gravity Filtration (Optional) activated_carbon->hot_filtration hot_filtration->slow_cooling ice_bath Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying hplc_analysis Purity Analysis (HPLC-RI) drying->hplc_analysis pure_d_sorbose Pure D-Sorbose hplc_analysis->pure_d_sorbose troubleshooting_workflow action_node action_node start_node start_node start No Crystals Form Upon Cooling supersaturated Is the solution supersaturated? start->supersaturated scratch Scratch inner surface of flask supersaturated->scratch No slow_cool Was cooling too rapid? supersaturated->slow_cool Yes seed Add a seed crystal scratch->seed reduce_solvent Evaporate some solvent and re-cool seed->reduce_solvent cool_slower Allow for gradual cooling slow_cool->cool_slower Yes

References

Technical Support Center: Troubleshooting Sugar Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing common challenges in sugar chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing and broadening in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in sugar chromatography?

Peak tailing, where the latter half of a chromatographic peak is broader than the front half, can be caused by several factors in sugar analysis. The most common causes include:

  • Secondary Interactions: Unwanted interactions can occur between the hydroxyl groups of sugars and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2][3][4][5][6]

  • Schiff Base Formation: Reducing sugars can react with primary amine groups on amino-functionalized stationary phases, forming a Schiff base. This reaction can lead to peak broadening and tailing.[1]

  • Anomer Separation: In solution, sugars exist as different anomers (e.g., α and β forms). If the interconversion between these forms is slow on the chromatographic timescale, it can result in broadened or split peaks.[1][7]

  • Mobile Phase Issues: An inappropriate mobile phase pH or a low buffer concentration can lead to increased secondary interactions.[1][2]

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak distortion.[1][4][8][9][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][2][4]

Q2: What leads to peak broadening in sugar chromatography?

Peak broadening, an increase in the width of a chromatographic peak, can result from several factors, leading to decreased resolution and sensitivity. Key causes include:

  • Extra-Column Volume: Dead volume in the tubing, fittings, and detector flow cell can cause the analyte band to spread before and after the column.[3][4][11][12]

  • Column Deterioration: Degradation of the column packing material, formation of voids at the column inlet, or contamination can lead to distorted peak shapes.[2][4][11]

  • Slow Flow Rate: Excessively low flow rates can increase longitudinal diffusion, where molecules diffuse in both forward and backward directions from the center of the analyte band, causing broadening.[8][13]

  • Temperature Gradients: If the mobile phase is not adequately preheated before entering the column, temperature gradients across the column can form, leading to peak broadening.[11][14][15]

  • Large Injection Volume: Injecting a large sample volume, especially in a strong solvent, can cause the initial analyte band to be too wide.[11][13][16]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

If you are observing peak tailing in your sugar chromatograms, follow this step-by-step guide to identify and resolve the issue.

Step 1: Evaluate the Mobile Phase and Injection Solvent

  • Check pH and Buffer Concentration: For ion-exchange or HILIC separations, ensure the mobile phase pH is appropriate to minimize secondary interactions. Increasing the buffer concentration (e.g., 10-20 mM) can help mask residual silanol groups.[1][2]

  • Match Injection Solvent: The composition of your sample solvent should be as close as possible to that of the mobile phase.[1][8][9] If your sample is dissolved in a stronger solvent, consider diluting it with the mobile phase.

Step 2: Assess the Column and Temperature

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. HILIC columns, in particular, may require longer equilibration times.[1]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by accelerating the interconversion of sugar anomers, leading to a single, sharper peak.[1][7] However, be mindful that temperature can also affect selectivity.[14][17]

Step 3: Review Sample Preparation and Injection

  • Sample Dilution: If you suspect column overload, try diluting your sample and reinjecting it.[2]

  • Sample Filtration: Always filter your samples to prevent particulates from blocking the column frit.[18]

Step 4: Inspect the HPLC System

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.[1][3]

  • Check for Blockages: A partially blocked inlet frit can cause peak distortion for all peaks in the chromatogram.[19] Try backflushing the column (if the manufacturer allows) or replacing the frit.

Guide 2: Addressing Peak Broadening

Use this guide to troubleshoot and mitigate issues related to broadened peaks in your sugar analysis.

Step 1: Optimize Chromatographic Parameters

  • Flow Rate: While a lower flow rate can sometimes improve separation, a rate that is too slow can lead to peak broadening due to diffusion.[13] Determine the optimal flow rate for your column.

  • Temperature Control: Ensure your column oven is functioning correctly and that the mobile phase is preheated before entering the column to avoid temperature gradients.[11][15]

Step 2: Evaluate the Injection and Sample

  • Injection Volume: Reduce the injection volume to see if peak shape improves.[11][13]

  • Sample Solvent: As with peak tailing, the sample solvent should ideally match the mobile phase.[9]

Step 3: Check for System and Column Issues

  • Dead Volume: Inspect all connections for gaps and use low-volume fittings and tubing.[11]

  • Column Health: If peak broadening appears suddenly and affects all peaks, it may indicate column deterioration.[11] Consider replacing the guard column or the analytical column.[11]

Experimental Protocols

Protocol 1: Mobile Phase Buffer Concentration Optimization

This protocol is designed to determine the optimal buffer concentration to minimize peak tailing due to secondary interactions.

  • Prepare Mobile Phases: Prepare several batches of your mobile phase with varying buffer concentrations (e.g., 5 mM, 10 mM, 20 mM, 50 mM). Ensure the organic solvent to aqueous ratio remains constant.[1]

  • Equilibrate the Column: For each new mobile phase, flush the column with at least 20 column volumes to ensure it is fully equilibrated.

  • Inject Standard: Inject a standard solution of the sugar of interest.

  • Analyze Peak Shape: Compare the peak asymmetry factor for each buffer concentration.

  • Select Optimal Concentration: Choose the buffer concentration that provides the best peak shape without significantly compromising detector sensitivity.[1]

Buffer ConcentrationObservationRecommendation
Low (e.g., <5 mM)Increased tailingInsufficient masking of active sites.[1]
Moderate (e.g., 10-20 mM)Improved peak shapeEffective masking of silanol groups.[1]
High (e.g., >50 mM)Good peak shapeMay lead to detector sensitivity issues (MS) and buffer solubility problems.[1]

Protocol 2: Column Temperature Evaluation for Anomer Separation

This protocol helps to optimize the column temperature to address peak broadening or splitting caused by the separation of sugar anomers.

  • Set Initial Temperature: Start with the column at a relatively low temperature (e.g., 35 °C).

  • Inject Standard: Inject a standard solution of the sugar that is exhibiting poor peak shape.

  • Increase Temperature Incrementally: Gradually increase the column temperature in increments of 5-10 °C (e.g., 45 °C, 55 °C, 65 °C, 75 °C).[17]

  • Equilibrate and Inject: Allow the system to stabilize at each new temperature before injecting the standard.

  • Monitor Peak Shape and Resolution: Observe the effect of temperature on the peak shape and the resolution between adjacent peaks. Increased temperature often leads to faster anomer interconversion and sharper peaks.[7]

  • Determine Optimal Temperature: Select the temperature that provides the best balance of peak shape and resolution for all compounds of interest.[17]

TemperatureObservation
LowMay show split or broad peaks due to anomer separation.[7]
ElevatedOften results in a single, sharper peak as anomer interconversion is accelerated.[1][7]
Very HighCan alter selectivity and may not be suitable for all columns.[17][20]

Visual Troubleshooting Guides

PeakTailing_Troubleshooting start Peak Tailing Observed check_mobile_phase Evaluate Mobile Phase (pH, Buffer Strength) start->check_mobile_phase check_injection_solvent Check Injection Solvent Match check_mobile_phase->check_injection_solvent If no improvement sol1 Adjust pH/ Buffer Conc. check_mobile_phase->sol1 Problem Found check_column Assess Column (Equilibration, Age) check_injection_solvent->check_column If no improvement sol2 Match Solvent to Mobile Phase check_injection_solvent->sol2 Problem Found check_overload Investigate Column Overload check_column->check_overload If no improvement sol3 Increase Equilibration/ Replace Column check_column->sol3 Problem Found check_system Inspect System (Dead Volume, Blockages) check_overload->check_system If no improvement sol4 Dilute Sample/ Reduce Inj. Vol. check_overload->sol4 Problem Found sol5 Minimize Tubing/ Clear Blockages check_system->sol5 Problem Found solution Peak Shape Improved sol1->solution sol2->solution sol3->solution sol4->solution sol5->solution

Caption: Troubleshooting workflow for peak tailing.

PeakBroadening_Troubleshooting start Peak Broadening Observed check_flow_temp Optimize Flow Rate & Temperature start->check_flow_temp check_injection Evaluate Injection (Volume, Solvent) check_flow_temp->check_injection If no improvement sol1 Adjust Flow/Temp. check_flow_temp->sol1 Problem Found check_system_column Check System & Column (Dead Volume, Deterioration) check_injection->check_system_column If no improvement sol2 Reduce Inj. Vol./ Match Solvent check_injection->sol2 Problem Found sol3 Minimize Dead Vol./ Replace Column check_system_column->sol3 Problem Found solution Peak Shape Improved sol1->solution sol2->solution sol3->solution

Caption: Troubleshooting workflow for peak broadening.

References

Technical Support Center: Optimizing Mobile Phase for Sorbopyranose Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mobile phase composition for the enhanced chromatographic resolution of sorbopyranose isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my sorbopyranose isomer peaks co-eluting or showing poor resolution?

A1: Poor resolution of sorbopyranose isomers is a common challenge often linked to the mobile phase, stationary phase, or temperature. Here are the primary factors to investigate:

  • Incorrect Mobile Phase Strength: In Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for sugar separations, the mobile phase is typically a mixture of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (water).[1][2][3] If the aqueous content is too high, retention will be insufficient, leading to co-elution. Conversely, if it's too low, analysis times may become excessively long.

  • Suboptimal Stationary Phase: While mobile phase is critical, the column's stationary phase is equally important for achieving selectivity.[4] For sorbopyranose isomers, which are stereoisomers, a chiral stationary phase (CSP) is often necessary to resolve enantiomeric pairs (D/L forms).[5][6][7] For diastereomers and anomers, HILIC columns with amino or amide functional groups are frequently effective.[8][9]

  • Anomeric Interconversion: Sugars like sorbopyranose can exist as different anomers (e.g., α and β forms) that can interconvert in solution.[10] This equilibration can cause peak broadening or split peaks.[10][11] Running the analysis at an elevated temperature (e.g., 80-85°C) can accelerate this interconversion, often resulting in a single, sharper peak for each isomer.[10][11]

  • Inappropriate pH: The pH of the mobile phase can influence the ionization state of both the analytes and the stationary phase, affecting retention and selectivity.[12][13] For sugar analysis, maintaining a stable pH with a buffer can improve reproducibility.[14]

Q2: How can I improve my peak shape? I'm observing peak tailing or split peaks.

A2: Poor peak shape is often related to secondary interactions, sample overload, or mobile phase incompatibility.

  • Adjust Mobile Phase Additives: Adding buffers (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate) or ion-pairing reagents can minimize undesirable interactions between the sugar isomers and the stationary phase, leading to more symmetrical peaks.[12][14][15] For charged analytes, additives can significantly enhance separation.[14]

  • Optimize Temperature: As mentioned in Q1, temperature affects the interconversion of anomers.[10] If you observe split peaks for a single isomer, increasing the column temperature may help collapse them into one sharp peak.[11]

  • Check for Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks.[16] Try reducing the sample concentration or injection volume.[16]

  • Ensure Mobile Phase/Sample Diluent Compatibility: The solvent used to dissolve your sample should be compatible with the mobile phase.[16] Ideally, use the initial mobile phase composition as the sample diluent to prevent peak distortion.[16]

Q3: What is a good starting mobile phase for separating sorbopyranose isomers on a HILIC column?

A3: A typical starting point for HILIC separation of carbohydrates is a mobile phase with a high percentage of acetonitrile.[1][8]

A common initial condition is 80-90% Acetonitrile and 10-20% Water .[1] From here, you can optimize the composition. A gradual increase in the aqueous portion (the strong solvent in HILIC) will decrease retention times.[13] A gradient elution, where the aqueous content is slowly increased during the run, is often effective for separating complex mixtures of isomers with varying polarities.[4][12]

Q4: Can mobile phase additives improve the resolution of my isomers?

A4: Yes, additives are a powerful tool for optimizing selectivity.[14]

  • Buffers (e.g., Ammonium Formate/Acetate): These are used to control the pH and ionic strength of the mobile phase.[13][14] Maintaining a stable pH is crucial for reproducible retention times, especially for ionizable compounds.[13] Increasing buffer concentration can sometimes decrease retention in HILIC by affecting the water layer on the stationary phase.[17]

  • Acids/Bases (e.g., Formic Acid, Acetic Acid, Triethylamine): Small amounts of acid or base can modify the surface charge of the silica-based stationary phase and the ionization state of the analytes, thereby altering selectivity and improving peak shape.[15] For example, baseline separation of leucine/isoleucine isomers was achieved on a BEH Amide column using 10 mM ammonium formate with 0.125% formic acid.[18]

  • Ion-Pair Reagents: While less common for neutral sugars, these can be used if the sorbopyranose molecules are derivatized or if separating from charged impurities.[14]

Data Presentation: Mobile Phase Effects on Isomer Resolution

The following tables summarize typical starting conditions for separating monosaccharide isomers, illustrating the impact of mobile phase and column selection.

Table 1: HILIC Conditions for Monosaccharide Separation

Stationary Phase Mobile Phase Composition Flow Rate (mL/min) Temperature (°C) Target Analytes
Amino Column 75% Acetonitrile / 25% Water[1] 0.6 - 1.0 30 - 85[10][11] General Monosaccharides
BEH Amide 90% Acetonitrile / 10% Water with 10mM Ammonium Formate (pH 3)[18] 0.4 - 0.6 40 - 60 Polar Metabolites, Isomers

| HALO® penta-HILIC | Acetonitrile / 100mM Ammonium Formate Gradient | 0.5 | 60 | Glycopeptide Isomers[9] |

Table 2: Chiral Chromatography Conditions for Enantiomer Separation

Stationary Phase Mobile Phase Composition Flow Rate (mL/min) Temperature (°C) Target Analytes
Chiralpak AD-H Hexane / Ethanol / TFA ((7:3):0.1, v/v)[19] 0.5 25 Monosaccharide Enantiomers[5][19]

| Amylose (3,5-dimethylphenylcarbamate) | Pure short alcohols (e.g., Ethanol, Isopropanol) | 0.5 - 1.0 | 15 - 40 | Various Chiral Probes[20] |

Experimental Protocols

Protocol 1: General HILIC Method for Sorbopyranose Isomer Screening

  • Column Selection: Use a HILIC column suitable for carbohydrate analysis, such as one with an amide or amino stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% HPLC-grade Water with 10 mM Ammonium Formate, adjusted to pH 4.4 with Formic Acid.

    • Mobile Phase B: 90% HPLC-grade Acetonitrile / 10% HPLC-grade Water with 10 mM Ammonium Formate, adjusted to pH 4.4 with Formic Acid.

    • Filter and degas both mobile phases prior to use.[21][22]

  • Instrument Setup:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 2 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Gradient Program:

    • Start with 95% Mobile Phase B.

    • Linearly decrease to 60% Mobile Phase B over 15 minutes.

    • Hold at 60% B for 2 minutes.

    • Return to 95% B over 1 minute and re-equilibrate for 7 minutes.

  • Sample Preparation: Dissolve sorbopyranose isomer standards in the initial mobile phase condition (95% B) to a concentration of 1 mg/mL.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor resolution of sorbopyranose isomers.

G Start Problem: Poor Isomer Resolution CheckMP Is Mobile Phase Strength Optimal? Start->CheckMP CheckTemp Is Temperature Optimized? CheckMP->CheckTemp Yes AdjustMP Action: Adjust ACN/Water Ratio (Start ~85% ACN for HILIC) CheckMP->AdjustMP No CheckColumn Is Stationary Phase Appropriate? CheckTemp->CheckColumn Yes AdjustTemp Action: Increase Temperature (e.g., to 60-80°C) to reduce anomeric splitting CheckTemp->AdjustTemp No CheckAdditives Are Additives Needed for Peak Shape? CheckColumn->CheckAdditives Yes SelectColumn Action: Use Chiral Column for Enantiomers or Amide/Amino Column for Diastereomers CheckColumn->SelectColumn No AddModifiers Action: Add Buffer (e.g., Ammonium Formate) or Acid/Base Modifier CheckAdditives->AddModifiers No End Resolution Improved CheckAdditives->End Yes AdjustMP->CheckTemp AdjustTemp->CheckColumn SelectColumn->CheckAdditives AddModifiers->End G Resolution Resolution (Rs) MobilePhase Mobile Phase Composition Resolution->MobilePhase StationaryPhase Stationary Phase Resolution->StationaryPhase Temperature Temperature Resolution->Temperature FlowRate Flow Rate Resolution->FlowRate OrganicRatio Organic Solvent % MobilePhase->OrganicRatio pH pH / Buffer MobilePhase->pH Additives Additives (Acids, Bases) MobilePhase->Additives SolventType Organic Solvent Type (ACN vs MeOH) MobilePhase->SolventType

References

Technical Support Center: Storage and Handling of alpha-D-Sorbopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of alpha-D-Sorbopyranose during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of solid this compound during storage?

A1: The main factors contributing to the degradation of crystalline monosaccharides like this compound are exposure to elevated temperatures, high humidity, and light.[1] Inappropriate storage conditions can lead to physical changes such as caking and discoloration, as well as chemical degradation.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation include:

  • Caking or Clumping: This is often the first sign and is primarily caused by moisture absorption.[2][3][4]

  • Discoloration: A yellow or brownish tint can indicate the onset of caramelization or other degradation reactions.[1]

  • Change in Texture: The crystalline powder may become hard and lumpy.[1]

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][5] The ideal conditions are:

  • Temperature: Controlled room temperature, avoiding excessive heat.

  • Humidity: Low relative humidity to prevent moisture absorption.[6]

  • Container: A well-sealed, opaque container to protect from light and moisture.[1]

Q4: Can this compound degrade even when stored at low temperatures?

A4: While low temperatures slow down chemical reactions, degradation can still occur over extended periods, especially if other factors like humidity are not controlled. For many crystalline sugars, indefinite shelf life is possible under ideal conditions.[6]

Q5: What are the potential chemical degradation pathways for this compound?

A5: While specific pathways for this compound are not extensively documented, monosaccharides, in general, can undergo several degradation reactions, including:

  • Caramelization: This is a non-enzymatic browning reaction that occurs at high temperatures, leading to the formation of complex polymers.

  • Maillard Reaction: In the presence of amino acids, reducing sugars like sorbopyranose can undergo this reaction, leading to browning and flavor changes.

  • Acid or Base-Catalyzed Degradation: Extremes in pH can catalyze the degradation of carbohydrates.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Caking/Clumping of Powder Exposure to high humidity.[2][3][4]Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. Break up clumps gently before use.
Discoloration (Yellowing/Browning) Exposure to high temperatures or light.[1]Store in a cool, dark place. Use an opaque storage container. Evaluate the purity of the sample before use.
Inconsistent Experimental Results Potential degradation of the stored sample.Analyze the purity of the this compound sample using a suitable analytical method like HPLC (see experimental protocol below). If degradation is confirmed, use a fresh, properly stored batch.
Poor Solubility Caking and hardening due to moisture absorption.[1]Gently grind the caked material to a fine powder before dissolving. Ensure the solvent is appropriate and at the correct temperature.

Quantitative Stability Data (Illustrative Example)

Disclaimer: The following table presents illustrative data based on the general stability of monosaccharides, as specific quantitative stability data for this compound was not found in the public domain. This table should be used as a general guideline and not as a substitute for rigorous stability studies.

Storage ConditionTimePurity (%)Appearance
25°C / 40% RH 0 months99.8White crystalline powder
6 months99.5White crystalline powder
12 months99.2White crystalline powder
24 months98.8Slight off-white powder
40°C / 75% RH 0 months99.8White crystalline powder
1 month98.0Off-white, slight clumping
3 months95.5Yellowish, significant caking
6 months92.0Brownish, hard clumps

Experimental Protocol: HPLC Analysis for Stability Assessment

This protocol provides a general method for assessing the purity and detecting degradation products of this compound using High-Performance Liquid Chromatography (HPLC).

1. Objective: To quantify the purity of this compound and identify the presence of any degradation products.

2. Materials and Reagents:

  • This compound (sample and reference standard)

  • HPLC grade water

  • HPLC grade acetonitrile

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a Refractive Index (RI) detector[7]

  • Carbohydrate analysis column (e.g., Aminex HPX-87 series)

4. Chromatographic Conditions (Example):

  • Mobile Phase: Degassed HPLC grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

5. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in HPLC grade water to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Prepare the this compound sample from storage in the same manner as the standard solution.

  • Filter all solutions through a 0.22 µm syringe filter before injection.[7]

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

7. Quantification:

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Purity (%) = (Concentration of this compound in sample / Initial concentration of sample) x 100

Visualizations

degradation_pathway cluster_conditions Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation High_Temperature High_Temperature High_Temperature->Degradation_Products High_Humidity High_Humidity High_Humidity->Degradation_Products Light_Exposure Light_Exposure Light_Exposure->Degradation_Products

Caption: Factors leading to the degradation of this compound.

troubleshooting_workflow start Degradation Suspected visual_inspection Visual Inspection (Caking, Discoloration) start->visual_inspection hplc_analysis Perform HPLC Analysis visual_inspection->hplc_analysis Signs of Degradation use_sample Use Sample visual_inspection->use_sample No Signs purity_check Purity > 98%? hplc_analysis->purity_check purity_check->use_sample Yes discard_sample Discard and Use New Batch purity_check->discard_sample No review_storage Review Storage Conditions (Temp, Humidity, Light) discard_sample->review_storage

Caption: Troubleshooting workflow for suspected this compound degradation.

References

troubleshooting low yields in glycosylation reactions with sorbopyranose donors

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in glycosylation reactions involving sorbopyranose donors. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My glycosylation reaction with a sorbopyranose donor is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield glycosylation, it is crucial to systematically evaluate the fundamental components of your reaction. Chemical glycosylation is a notoriously challenging reaction, and its outcome is sensitive to many factors.[1][2][3][4][5]

Initial Troubleshooting Workflow

Here is a logical workflow to diagnose the issue:

G start Low Yield Observed reagents Verify Reagent Quality & Purity start->reagents conditions Check Reaction Conditions (Temperature, Time, Atmosphere) reagents->conditions moisture Moisture Contamination? conditions->moisture product Is Desired Product Formed? moisture->product side_products Analyze Side Products product->side_products No/Little Product optimize Optimize Reaction Parameters product->optimize Yes, but low yield side_products->optimize end Improved Yield optimize->end

Caption: Initial troubleshooting workflow for low-yield glycosylation reactions.

Detailed Checks:

  • Reagent Purity: Ensure the purity of your sorbopyranose donor, glycosyl acceptor, and all reagents. Impurities can inhibit the reaction or lead to unwanted side reactions.[6] Starting materials should be thoroughly dried, as trace amounts of water can hydrolyze the donor or activator.[1]

  • Solvent and Atmosphere: Anhydrous conditions are critical.[7][8] Use freshly distilled, anhydrous solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[6][8]

  • Activator/Promoter: Confirm the activity of your promoter. For instance, if using a thioglycoside donor, ensure your NIS is fresh and your TfOH or TMSOTf is not degraded.[2]

  • Stoichiometry: Double-check the molar ratios of your donor, acceptor, and activator. An excess of the donor is often used to drive the reaction to completion.[9]

Q2: I suspect my sorbopyranose donor is decomposing or unstable under the reaction conditions. How can I address this?

A2: Glycosyl donor stability is a key factor. Highly reactive "armed" donors can be prone to degradation if not handled correctly.[7][9]

Strategies to Mitigate Donor Instability:

  • Temperature Control: Many glycosylation reactions are initiated at very low temperatures (e.g., -78 °C to -40 °C) to control the activation step and then slowly warmed.[2][8][9] If you observe decomposition (e.g., charring or multiple unidentifiable spots on TLC), try running the entire reaction at a lower, constant temperature.[2][9]

  • Protecting Groups: The type of protecting groups on the sorbopyranose ring significantly influences its reactivity and stability. Electron-withdrawing groups (like acetyl or benzoyl esters) are "disarming" and make the donor less reactive but more stable.[7][10] Electron-donating groups (like benzyl (B1604629) ethers) are "arming," making the donor more reactive but potentially less stable.[7][10] Consider if your protecting group strategy is appropriate for the desired reactivity.[11][12]

  • Order of Addition: Add the activator/promoter slowly and at a low temperature to the mixture of the donor and acceptor. Pre-activating the donor before adding the acceptor can sometimes lead to decomposition. Monitor this pre-activation step by TLC if you choose to do it.[9]

Illustrative Impact of C-2 Protecting Group on Donor Reactivity

Protecting Group at C-2ClassificationRelative ReactivityCommon Outcome
O-Acetyl (OAc)Participating, DisarmingLowFavors 1,2-trans-glycoside
O-Benzoyl (OBz)Participating, DisarmingLowFavors 1,2-trans-glycoside
O-Benzyl (OBn)Non-participating, ArmingHighMixture of α/β anomers
Phthalimido (NPhth)ParticipatingModerateFavors 1,2-trans-glycoside

This table provides a general illustration. Actual reactivity depends on the complete protecting group profile and reaction conditions.[7][10]

Q3: My TLC analysis shows the consumption of my starting materials, but I see multiple new spots and a low yield of the desired product. What are the likely side reactions?

A3: The formation of multiple byproducts is a common issue in glycosylation chemistry.[1][8] Identifying these can provide clues for optimizing your reaction.

Common Glycosylation Side Reactions

G cluster_reactants Reactants Donor Glycosyl Donor Product Desired Glycoside Donor->Product Hydrolysis Hydrolyzed Donor Donor->Hydrolysis H₂O Elimination Glycal Formation Donor->Elimination Base Rearrangement Orthoester or Rearranged Imidate Formation Donor->Rearrangement Transfer Aglycon Transfer (for Thioglycosides) Donor->Transfer Acceptor Glycosyl Acceptor Acceptor->Product

Caption: Potential reaction pathways leading to desired products or common side products.

  • Donor Hydrolysis: Trace moisture can hydrolyze the activated donor back to a free sugar, which is inactive.[1] This is often a major cause of low yields. Solution: Rigorously dry all glassware, reagents, and solvents. Use activated molecular sieves.[7][8]

  • Elimination: Formation of a glycal byproduct can occur, especially with hindered bases or high temperatures.[1]

  • Rearrangement: With participating groups at C-2 (like acetate), orthoester formation can be a significant side reaction, especially at low temperatures.[3] For trichloroacetimidate (B1259523) donors, rearrangement to the N-glycosyl trichloroacetamide (B1219227) can occur.[1]

  • Intermolecular Aglycon Transfer: This is specific to thioglycoside donors, where the thio-aglycon can be transferred to the acceptor.[1]

Q4: How can I optimize my reaction conditions to improve the yield and selectivity for my sorbopyranose glycosylation?

A4: Optimization is often an empirical process involving the systematic variation of key parameters.[3][13]

Key Parameters for Optimization

ParameterConsiderations & General Trends
Temperature Lower temperatures (-78 to -40 °C) generally improve selectivity and reduce side reactions. Sluggish reactions may require gentle warming, but this can increase decomposition.[2][8][9]
Solvent The choice of solvent can dramatically affect stereoselectivity. Ethereal solvents (Et₂O, THF) often favor α-glycosides, while nitrile solvents (CH₃CN) can favor β-glycosides with non-participating donors.[9] Dichloromethane (DCM) is a common, less coordinating solvent.[7]
Activator/Promoter The strength and amount of the activator are critical. For a sluggish reaction, consider increasing the equivalents or switching to a stronger activator.[7][14] For example, for thioglycosides, activators range from NIS/TfOH to the milder DMTST.[2][15]
Concentration Reaction concentration can influence the rate and outcome. Typical concentrations range from 0.05 to 0.2 M.
Molecular Sieves Activated molecular sieves (typically 3Å or 4Å) are essential for scavenging trace water. Ensure they are freshly activated.

Experimental Protocol: General Procedure for Thioglycoside Activation

This protocol provides a general starting point for a glycosylation reaction using a sorbopyranose thioglycoside donor. It should be adapted and optimized for your specific substrates.

  • Preparation: Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under high vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon).

  • Reagent Addition: Add the sorbopyranose donor (e.g., a phenylthioglycoside, 1.2-1.5 eq) and the glycosyl acceptor (1.0 eq) to the flask.

  • Solvent: Add anhydrous solvent (e.g., DCM, ~0.1 M concentration) via syringe.

  • Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).

  • Activation: In a separate flame-dried flask, prepare a stock solution of the activator (e.g., N-Iodosuccinimide (NIS), 1.5-2.0 eq, and a catalytic amount of Triflic acid (TfOH), 0.1-0.2 eq) in the same anhydrous solvent.

  • Reaction Initiation: Add the activator solution dropwise to the stirring mixture of donor and acceptor.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting materials and the appearance of a new product spot.[9]

  • Quenching: Once the reaction is complete (or has stalled), quench it by adding a suitable reagent (e.g., saturated aqueous sodium thiosulfate (B1220275) for reactions with NIS, or triethylamine/pyridine for acid-catalyzed reactions).

  • Work-up: Dilute the mixture with DCM, filter through Celite to remove sieves and solids, and wash the organic layer sequentially with appropriate aqueous solutions (e.g., sat. NaHCO₃, water, brine).[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel.[7][9]

References

Validation & Comparative

A Comparative Analysis of alpha-D-Sorbopyranose and beta-D-Sorbopyranose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural, chemical, and biological properties of the anomeric forms of D-sorbopyranose reveals key differences that are critical for applications in research and pharmaceutical development. While both alpha-D-sorbopyranose and beta-D-sorbopyranose share the same chemical formula and connectivity, their distinct three-dimensional structures lead to variations in stability, reactivity, and biological function.

This guide provides a comprehensive comparative analysis of these two anomers, summarizing their key physicochemical properties, outlining experimental protocols for their differentiation and separation, and exploring their potential biological significance.

Structural and Stability Comparison

The fundamental difference between this compound and beta-D-sorbopyranose lies in the orientation of the hydroxyl group at the anomeric carbon (C2). In the alpha anomer, the anomeric hydroxyl group is in an axial position relative to the pyranose ring, while in the beta anomer, it occupies an equatorial position. This seemingly minor structural variance has significant implications for the overall stability of the molecules.

The relative stability of anomers is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the potential for steric hindrance. This effect is attributed to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the anomeric substituent.

In the case of D-sorbopyranose, as with many other sugars, the beta anomer is generally considered to be the more stable of the two in aqueous solution.[1] This is because the larger hydroxyl group at the anomeric carbon is in the equatorial position, which minimizes steric hindrance with other bulky substituents on the ring.[2] While the anomeric effect would favor the axial hydroxyl group of the alpha anomer, the steric repulsions in the alpha form often outweigh this stabilizing effect in polar solvents. However, the precise equilibrium between the two anomers can be influenced by the solvent and temperature.

Table 1: Physicochemical Properties of this compound and beta-D-Sorbopyranose

PropertyThis compoundbeta-D-Sorbopyranose
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
IUPAC Name (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol(2S,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Anomeric OH Group AxialEquatorial
Predicted Stability Less stable in aqueous solutionMore stable in aqueous solution

Experimental Characterization and Separation

Distinguishing between and separating the alpha and beta anomers of D-sorbopyranose is essential for studying their individual properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Experimental Protocol 1: Differentiation of Anomers by NMR Spectroscopy

Objective: To differentiate between this compound and beta-D-sorbopyranose using ¹H and ¹³C NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve a pure sample of D-sorbose in deuterium (B1214612) oxide (D₂O). Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium, resulting in a mixture of both anomers.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The anomeric proton signals for the alpha and beta anomers will appear at distinct chemical shifts. Generally, the anomeric proton in the axial position (alpha anomer) resonates at a lower field (higher ppm) compared to the equatorial proton (beta anomer).

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The anomeric carbon (C2) will also exhibit different chemical shifts for the two anomers.

  • Data Analysis: Integrate the signals corresponding to the anomeric protons of both anomers to determine their relative abundance in the equilibrium mixture. This ratio can be used to infer their relative thermodynamic stabilities under the given conditions.

Experimental Protocol 2: Separation of Anomers by HPLC

Objective: To separate this compound and beta-D-sorbopyranose using HPLC.

Methodology:

  • Column Selection: Utilize a specialized column designed for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a ligand-exchange chromatography column.[3][4]

  • Mobile Phase: A typical mobile phase for the separation of sugar anomers on an amino column is a mixture of acetonitrile (B52724) and water.[3] The ratio can be optimized to achieve the best separation. For ligand-exchange columns, water is often used as the mobile phase.

  • Detection: A refractive index (RI) detector is commonly used for the detection of non-UV absorbing compounds like sugars.

  • Procedure:

    • Dissolve the D-sorbose sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Run the separation under isocratic conditions.

    • The two anomers should elute at different retention times, allowing for their separation and quantification. To prevent peak splitting or broadening due to on-column mutarotation, it is often recommended to perform the separation at elevated temperatures (e.g., 70-80 °C) or under alkaline conditions.[4]

Biological Activity and Significance

While research directly comparing the biological activities of the individual anomers of D-sorbopyranose is limited, studies on D-sorbose as a whole provide valuable insights. D-sorbose has been shown to inhibit the activity of disaccharidases in the rat small intestine, leading to a suppression of postprandial blood glucose and insulin (B600854) levels.[5] This suggests a potential role for D-sorbose and its anomers in the management of hyperglycemia.

Furthermore, another study investigating the effects of rare sugars on lipid metabolism in rats found that D-sorbose could modulate this process.[6] The specific contributions of the alpha and beta anomers to these observed effects remain an area for further investigation.

Logical Relationships and Pathways

The interconversion between the alpha and beta anomers of D-sorbopyranose occurs through the open-chain keto form in a process called mutarotation. This equilibrium is fundamental to the behavior of the sugar in solution.

Mutarotation alpha This compound open Open-chain keto-D-Sorbose alpha->open Ring Opening open->alpha Ring Closing beta beta-D-Sorbopyranose open->beta Ring Closing beta->open Ring Opening

Caption: Mutarotation of D-Sorbopyranose.

A potential, though not yet fully elucidated, signaling pathway for the observed effects of D-sorbose on glucose metabolism could involve the inhibition of intestinal alpha-glucosidases.

Sorbose_Action cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Disaccharides Disaccharides (e.g., Sucrose) AlphaGlucosidase alpha-Glucosidase Disaccharides->AlphaGlucosidase Substrate Sorbopyranose D-Sorbopyranose (alpha or beta anomer) Sorbopyranose->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis GLUT2 GLUT2 Glucose->GLUT2 Transport Bloodstream Bloodstream GLUT2->Bloodstream

Caption: Hypothesized mechanism of D-sorbopyranose action.

Conclusion

The distinction between this compound and beta-D-sorbopyranose is not merely a matter of academic interest but holds practical implications for their application in research and development. The greater stability of the beta anomer in solution is a key consideration for its formulation and use. The ability to separate and characterize these anomers using techniques like HPLC and NMR is crucial for understanding their individual contributions to biological processes. Future research should focus on elucidating the specific biological activities of each anomer, including their interactions with enzymes and receptors, to fully unlock their potential in areas such as metabolic health and drug design.

References

Validating the Structure of alpha-D-Sorbopyranose: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of carbohydrates is a cornerstone of glycobiology and drug development. alpha-D-Sorbopyranose, a ketohexose, presents a valuable case study for the application of modern analytical techniques. This guide provides a comparative overview of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous validation of its structure, supplemented with supporting data and detailed experimental protocols.

Unveiling the Pyranose Ring: The Power of 2D NMR

One-dimensional (1D) ¹H NMR spectra of monosaccharides are often complex due to severe signal overlap. 2D NMR techniques overcome this limitation by correlating nuclear spins through chemical bonds or space, providing a detailed map of the molecule's connectivity and stereochemistry. The key experiments for validating the structure of this compound are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three bonds. This is fundamental for tracing the proton spin systems within the sugar ring.

  • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system, allowing for the assignment of all proton resonances from a single, well-resolved signal.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, providing a direct link between the ¹H and ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and confirming the overall carbon framework.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C chemical shifts for alpha-L-sorbopyranose in D₂O. As this compound is the enantiomer, the chemical shifts are identical. This data serves as a reference for the interpretation of 2D NMR spectra.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1a3.7364.38
1b3.6364.38
2-98.5 (Anomeric Carbon, Quaternary)
33.5072.99
43.6776.49
53.7066.09
6a3.5166.13
6b3.6172.03

Note: The chemical shifts are referenced to an internal standard. The anomeric carbon (C2) is a quaternary carbon and therefore does not have a directly attached proton.

Experimental Protocols

A general workflow for the 2D NMR analysis of a monosaccharide like this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample two to three times from D₂O to exchange all labile hydroxyl protons with deuterium, simplifying the ¹H NMR spectrum.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • The sample temperature should be maintained at 298 K (25 °C).

    • Acquire a standard 1D ¹H spectrum to check for sample purity and signal dispersion.

    • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.

    • TOCSY: A TOCSY experiment with a mixing time of 80-120 ms (B15284909) is generally optimal for monosaccharides to allow for magnetization transfer throughout the entire spin system.

    • HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended for optimal signal-to-noise.

    • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz is a good starting point.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, MestReNova).

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Perform phase and baseline correction to obtain high-quality spectra.

    • Analyze the cross-peaks in each 2D spectrum to establish connectivities and assign all proton and carbon resonances.

Visualizing the Validation Process

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in the 2D NMR structural validation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Processing & Analysis sorbopyranose This compound dissolve Dissolve in D2O sorbopyranose->dissolve lyophilize Lyophilize (x3) dissolve->lyophilize nmr_tube Transfer to NMR Tube lyophilize->nmr_tube spectrometer High-Field NMR Spectrometer nmr_tube->spectrometer oneD_H 1D 1H spectrometer->oneD_H cosy gCOSY spectrometer->cosy tocsy TOCSY spectrometer->tocsy hsqc gHSQC spectrometer->hsqc hmbc gHMBC spectrometer->hmbc processing Fourier Transform, Phasing, Baseline Correction oneD_H->processing cosy->processing tocsy->processing hsqc->processing hmbc->processing assignment Resonance Assignment processing->assignment structure Structure Validation assignment->structure

General experimental workflow for 2D NMR analysis.

structural_validation cluster_cosy_tocsy COSY / TOCSY cluster_hsqc HSQC (1-bond JCH) cluster_hmbc HMBC (2,3-bond JCH) H1a H1a C1 C1 H1a->C1 C3 C3 H1a->C3 C2 C2 (Anomeric) H1a->C2 H1b H1b H1b->C1 H3 H3 H4 H4 H3->H4 H3->C1 H3->C3 H3->C2 H5 H5 H4->H5 C4 C4 H4->C4 H4->C2 H6a H6a H5->H6a H6b H6b H5->H6b C5 C5 H5->C5 H6a->C5 C6 C6 H6a->C6 H6b->C6

Key 2D NMR correlations for structure validation.

Step-by-Step Structure Validation using 2D NMR

  • Establish Proton Spin Systems with COSY and TOCSY: The COSY spectrum will show correlations between adjacent protons, for example, H3 to H4, H4 to H5, and H5 to both H6 protons. The TOCSY spectrum, starting from a well-resolved proton like H3 or H4, will reveal the entire proton spin system of the pyranose ring, confirming that all these protons belong to the same molecule.

  • Link Protons to Carbons with HSQC: The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. Each proton signal will have a cross-peak to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the molecule.

  • Confirm the Carbon Skeleton with HMBC: The HMBC spectrum is crucial for piecing together the entire carbon framework. Key long-range correlations that confirm the this compound structure include:

    • Correlations from the H1 and H3 protons to the anomeric quaternary carbon (C2).

    • Correlations from H1 to C3 and H3 to C1, confirming their connectivity around the anomeric center.

    • Correlations from H4 to C2 and H6 to C5, further validating the pyranose ring structure.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for the complete structural elucidation of monosaccharides in solution, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information in solution.Non-destructive, provides a complete solution-state structure.Requires relatively large amounts of pure sample (mg), can be time-consuming.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns for linkage analysis.High sensitivity (requires very small sample amounts), can be coupled with chromatography for mixture analysis.Does not provide detailed stereochemical information, isomers can be difficult to distinguish.[1][2]
X-ray Crystallography Precise three-dimensional structure in the solid state.Provides unambiguous atomic coordinates and bond lengths/angles.Requires a high-quality single crystal, the solid-state conformation may differ from the solution-state.[3][4][5]

References

A Comparative Guide to the Biological Activities of D-Sorbopyranose and L-Sorbopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of D-sorbopyranose and L-sorbopyranose, two stereoisomers of the ketohexose sorbose. While structurally similar, these molecules exhibit distinct biological effects, offering different opportunities for research and therapeutic development. This document summarizes key experimental findings, presents quantitative data for direct comparison, outlines the methodologies used in these studies, and visualizes the known mechanisms of action.

Core Findings: A Tale of Two Isomers

The primary biological activities of D- and L-sorbopyranose diverge significantly. D-sorbopyranose has been identified as a potent inhibitor of intestinal disaccharidases, suggesting its potential as a nutraceutical for managing postprandial hyperglycemia. In contrast, L-sorbopyranose, a well-known industrial precursor for Vitamin C synthesis, also demonstrates notable antitumor and prebiotic properties.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data on the biological activities of D- and L-sorbopyranose.

Table 1: Inhibition of Disaccharidase Activity

CompoundTarget EnzymeInhibition Constant (Ki)Mode of InhibitionSource
D-Sorbopyranose Sucrase7.5 mMUncompetitive[1]
MaltaseWeak InhibitionUncompetitive[1]
L-Sorbopyranose Sucrase60.8 mMCompetitive[1]

Table 2: Antitumor Activity of L-Sorbopyranose

Cell LineCancer TypeIC50 (24h)IC50 (48h)IC50 (72h)Source
Huh7Liver Cancer33.82 mM27.32 mM30.88 mM[2]
HepG2Liver Cancer27.68 mM34.89 mM22.60 mM[2]

Mechanisms of Action

D-Sorbopyranose: Regulation of Glucose Absorption

D-sorbopyranose exerts its primary biological effect by inhibiting the activity of disaccharidases in the small intestine, such as sucrase.[1][3] This inhibition leads to a reduction in the breakdown of dietary sugars and a subsequent suppression of postprandial blood glucose and insulin (B600854) spikes.[1][4] The mode of inhibition for sucrase and maltase has been identified as uncompetitive.[1] Studies have also shown that D-sorbopyranose is absorbed from the intestine via the GLUT5 transporter.

Experimental Workflow for Disaccharidase Inhibition Assay

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis p1 Rat small intestine brush border membrane vesicles preparation a1 Incubate enzyme with substrate (sucrose/maltose) and inhibitor (D/L-sorbopyranose) p1->a1 a2 Measure glucose production using glucose oxidase method a1->a2 a3 Determine enzyme activity a2->a3 d1 Calculate percentage inhibition a3->d1 d2 Dixon plot analysis to determine Ki and inhibition mode d1->d2

Caption: Workflow for determining disaccharidase inhibition.

L-Sorbopyranose: A Dual Role in Antitumor and Gut Health

L-sorbopyranose exhibits a more complex range of biological activities, including antitumor and prebiotic effects.

Antitumor Mechanism: L-sorbopyranose induces apoptosis in various cancer cells.[2][5] Its mechanism of action involves several steps:

  • Uptake: L-sorbopyranose enters cancer cells via the GLUT5 transporter.[5][6]

  • Phosphorylation: Inside the cell, it is phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate.[5][6]

  • Glycolysis Inhibition: L-sorbose-1-phosphate inactivates the glycolytic enzyme hexokinase, leading to attenuated glycolysis.[5][6][7]

  • Oxidative Stress: The impairment of glycolysis results in mitochondrial dysfunction and the production of reactive oxygen species (ROS).[5][6][7]

  • Downregulation of Antioxidant Defense: L-sorbose treatment also downregulates the transcription of KHK-A, a splicing variant of KHK that is a positive inducer of antioxidant genes.[5][6]

This multi-faceted attack on cancer cell metabolism ultimately leads to apoptosis.

Signaling Pathway of L-Sorbopyranose Antitumor Activity

cluster_cell Cancer Cell LSorbose_ext L-Sorbopyranose (extracellular) GLUT5 GLUT5 Transporter LSorbose_ext->GLUT5 LSorbose_int L-Sorbopyranose (intracellular) GLUT5->LSorbose_int KHK Ketohexokinase (KHK) LSorbose_int->KHK S1P L-Sorbose-1-Phosphate KHK->S1P phosphorylates Hexokinase Hexokinase S1P->Hexokinase inactivates KHKA KHK-A Transcription S1P->KHKA downregulates Glycolysis Glycolysis Hexokinase->Glycolysis Mitochondria Mitochondrial Dysfunction Glycolysis->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Antioxidant Antioxidant Defense KHKA->Antioxidant

Caption: Antitumor mechanism of L-Sorbopyranose.

Prebiotic Potential: L-sorbopyranose has been shown to act as a prebiotic, promoting the growth and metabolic activity of beneficial butyrate-producing bacteria, such as Anaerostipes species, in the human colon.[8] This suggests a potential role for L-sorbopyranose in modulating the gut microbiota and promoting intestinal health.

Experimental Protocols

Disaccharidase Inhibition Assay (Adapted from Oku et al., 2014)
  • Enzyme Source Preparation:

    • Prepare brush border membrane vesicles from the small intestines of rats as the source of disaccharidases.

  • Assay Procedure:

    • The reaction mixture contains 50 mM maleate (B1232345) buffer (pH 6.0), 280 mM sucrose (B13894) or 280 mM maltose (B56501) as the substrate, the enzyme solution, and varying concentrations of D- or L-sorbopyranose.

    • Incubate the mixture at 37°C.

    • Stop the reaction by adding a Tris-glucose oxidase-peroxidase-o-dianisidine reagent.

    • Measure the absorbance at 450 nm to determine the amount of glucose produced.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each inhibitor concentration.

    • Determine the inhibition constant (Ki) and the mode of inhibition using Dixon plots.

Antitumor Activity Assay (Adapted from Wang et al., 2023)
  • Cell Culture:

    • Culture human liver cancer cell lines (Huh7 and HepG2) in appropriate media supplemented with fetal bovine serum.

  • Cell Viability Assay (CCK-8):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of L-sorbopyranose for 24, 48, and 72 hours.

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

    • Measure the absorbance at 450 nm to determine cell viability.

    • Calculate the half-maximum inhibitory concentration (IC50) values.

  • Apoptosis Analysis (Flow Cytometry):

    • Treat cells with L-sorbopyranose for 24 hours.

    • Harvest the cells and stain them with Annexin V-FITC and propidium (B1200493) iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Conclusion

D-sorbopyranose and L-sorbopyranose, despite being stereoisomers, possess distinct and compelling biological activities. D-sorbopyranose shows promise as a functional food ingredient for the management of hyperglycemia due to its potent and uncompetitive inhibition of sucrase. L-sorbopyranose, beyond its established role in vitamin C synthesis, presents exciting opportunities in oncology and gut health, with a well-defined mechanism for its antitumor effects and demonstrated prebiotic potential. Further research into these rare sugars is warranted to fully elucidate their therapeutic and nutraceutical potential.

References

A Comparative Guide to Analytical Standards for alpha-D-Sorbopyranose Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of alpha-D-sorbopyranose are critical for ensuring the quality, safety, and efficacy of products. This guide provides a comprehensive comparison of analytical standards and methods for the identification of this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Standards

The selection of a suitable analytical standard is paramount for achieving reliable and reproducible results. Key considerations include purity, the analytical techniques used for certification, and the characterization of potential impurities. While specific Certificates of Analysis for this compound are proprietary to suppliers, the following table summarizes typical specifications and analytical methodologies for high-purity monosaccharide standards.

ParameterHigh-Purity Reference StandardPrimary Standard (e.g., USP, Ph. Eur.)
Purity (%) ≥ 98% (typically by HPLC or GC)Assigned purity value with uncertainty (e.g., 99.5% ± 0.2%) determined by a primary method like qNMR
Analytical Techniques for Purity Assessment HPLC-RID, GC-FID/MS, TitrationQuantitative NMR (qNMR), Mass Balance (Thermogravimetric Analysis, Karl Fischer Titration for water content)
Identification Methods ¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR, Optical Rotation¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR, Optical Rotation, X-ray Crystallography
Potential Impurities Profiled Isomeric impurities (e.g., beta-anomer, other monosaccharides), residual solvents, starting materialsComprehensive impurity profiling, including enantiomeric purity (e.g., L-sorbopyranose)
Traceability Traceable to internal primary standardsTraceable to national or international standards (e.g., NIST)

Experimental Protocols for Identification and Quantification

Several analytical techniques are employed for the identification and quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or routine quality control.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used method for the quantitative analysis of non-chromophoric compounds like sugars.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a refractive index detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-propylesiloxane or a ligand-exchange column (e.g., Aminex HPX-87C).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) for an amino column, or ultrapure water for a ligand-exchange column. The mobile phase should be degassed to ensure a stable baseline.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Detector Temperature: Maintained at a constant temperature, typically the same as the column temperature.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and provides structural information, making it suitable for both identification and quantification, especially for the analysis of isomers. As sugars are non-volatile, a derivatization step is required.

Experimental Protocol:

  • Derivatization (Silylation):

    • Dry the sample completely.

    • Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS)) to the dried sample.

    • Incubate at room temperature or slightly elevated temperature to ensure complete derivatization.

    • The resulting trimethylsilyl (B98337) (TMS) ethers of this compound are volatile and can be analyzed by GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 250°C.

  • Injector Temperature: Typically 250-280°C.

  • Ion Source Temperature: Typically 230°C.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Identification: The identification of this compound TMS ether is based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard or a spectral library.

  • Quantification: An internal standard (e.g., sorbitol) is often used for accurate quantification. A calibration curve is generated by analyzing a series of standards with known concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration. It provides structural information and can be used to assess purity.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., D₂O).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard and dissolve them in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals of both the analyte (this compound) and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities in Commercial this compound

Understanding potential impurities is crucial for selecting an appropriate analytical method and for accurate data interpretation. Common impurities in commercial monosaccharides include:

  • Anomers: The beta-anomer of D-sorbopyranose (β-D-sorbopyranose) is a common impurity.

  • Enantiomers: The L-enantiomer (alpha-L-sorbopyranose) can be present, especially if the starting materials for synthesis are not stereochemically pure.

  • Other Monosaccharides: Related sugars such as fructose, glucose, or tagatose may be present as byproducts of the manufacturing process.

  • Degradation Products: Formed during synthesis or improper storage.

  • Residual Solvents: Solvents used in the purification process.

Visualization of Analytical Workflows

Analytical Workflow for this compound Identification

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC-RID Filtration->HPLC Direct Injection GCMS GC-MS (after derivatization) Filtration->GCMS Derivatization qNMR qNMR Filtration->qNMR Add Internal Standard Identification Identification (Retention Time, Mass Spectrum, NMR shifts) HPLC->Identification Quantification Quantification (Peak Area, Integral) HPLC->Quantification GCMS->Identification GCMS->Quantification qNMR->Identification qNMR->Quantification

Caption: General analytical workflow for the identification and quantification of this compound.

Decision Tree for Selecting an Analytical Standard

standard_selection decision decision result result start Start: Need for this compound Standard q1 Is absolute quantification with traceability required? start->q1 q2 Is structural confirmation the primary goal? q1->q2 No primary_std Select Primary Standard (e.g., USP, Ph. Eur.) q1->primary_std Yes q3 Is routine QC with established purity sufficient? q2->q3 No well_characterized_std Select a well-characterized standard with comprehensive data q2->well_characterized_std Yes q3->start No high_purity_std Select High-Purity Reference Standard q3->high_purity_std Yes

Caption: Decision tree for selecting an appropriate analytical standard for this compound.

Distinguishing Alpha-D-Sorbopyranose from Hexose Isomers by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of hexose (B10828440) isomers is a critical challenge in various fields, including metabolomics and pharmaceutical analysis. This guide provides a comprehensive comparison of alpha-D-sorbopyranose with other common hexose isomers—glucose, fructose, galactose, and mannose—utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed protocols, and visual workflows to facilitate the differentiation of these structurally similar carbohydrates.

The inherent low volatility of sugars necessitates a derivatization step prior to GC-MS analysis to convert them into thermally stable and volatile compounds. Trimethylsilylation (TMS) is a widely employed technique for this purpose, where the hydroxyl groups of the sugar are replaced with trimethylsilyl (B98337) groups. This guide focuses on the analysis of TMS-derivatized hexoses.

Comparative Analysis of Retention Times

The primary method for separating closely related isomers in gas chromatography is by their retention time (RT) or the more standardized Kovats retention index (RI). The retention index locates a compound on a chromatographic column relative to a series of n-alkane standards. Due to their different stereochemistry, TMS-derivatized hexose isomers exhibit distinct retention indices on a given GC column, allowing for their separation and identification.

Below is a comparative table of Kovats retention indices for the trimethylsilyl derivatives of this compound and other common hexose isomers on a non-polar DB-5 type column. It is important to note that direct comparison of retention times can be misleading due to variations in instrument conditions. Therefore, the use of retention indices is highly recommended for reliable compound identification.

Hexose IsomerDerivativeGC ColumnRetention Index (RI)
This compound 5TMSDB-5MS1903[1]
D-Glucose5TMSDB-5MSNot specified
D-Fructose5TMSDB-5MSNot specified
D-Galactose5TMSDB-5MSNot specified
D-Mannose5TMSHP-51844[2]

Note: The retention indices for Glucose, Fructose, and Galactose on a DB-5MS column were not explicitly found in the searched literature under conditions identical to that of Sorbopyranose. However, their elution order is generally known, and relative differences can be established experimentally.

Mass Spectrometry Fragmentation Patterns

While retention time provides the initial separation, mass spectrometry offers structural information for confirmation. The electron ionization (EI) mass spectra of TMS-derivatized hexoses are characterized by a series of common fragment ions resulting from the cleavage of the carbon backbone and the loss of trimethylsilyl groups. Distinguishing between isomers based on their mass spectra can be challenging due to the similarity of their fragmentation patterns. However, subtle differences in the relative intensities of key fragment ions can be utilized for differentiation.

Common characteristic fragment ions for pentakis(trimethylsilyl) hexoses include m/z 73 (the trimethylsilyl ion, often the base peak), 103, 117, 129, 147, 191, 204, 217, 307, and 319. The molecular ion (M+) of the pentakis-TMS derivative of a hexose is expected at m/z 540, but it is often of very low abundance or absent. A more prominent ion is often observed at m/z 525, corresponding to the loss of a methyl group ([M-15]+).

A detailed mass spectrum for this compound pentakis(trimethylsilyl) ether was not available in the public domain searches. However, the NIST WebBook entry for the L-enantiomer, L-Sorbopyranose, (1S,2R,3S)-, 5TMS derivative, confirms its molecular weight as 541.0615 g/mol , consistent with a pentakis-TMS hexose.[1]

Experimental Protocols

A robust and reproducible experimental protocol is paramount for the successful separation and identification of hexose isomers. Below is a detailed methodology for the trimethylsilylation of hexoses and their subsequent analysis by GC-MS.

1. Derivatization (Trimethylsilylation):

This two-step protocol involving methoximation followed by silylation is designed to reduce the formation of multiple anomeric peaks for each sugar, simplifying the chromatogram.

  • Materials:

    • Methoxyamine hydrochloride (20 mg/mL in pyridine)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Hexose standards (this compound, D-glucose, D-fructose, D-galactose, D-mannose)

    • Pyridine (anhydrous)

    • Heating block or oven

  • Procedure:

    • Accurately weigh approximately 1-5 mg of the hexose standard or dried sample into a reaction vial.

    • Add 50 µL of methoxyamine hydrochloride solution in pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes to form the methoxime derivatives.

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 30-60 minutes to complete the silylation.

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 10:1.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 3°C/min.

      • Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

Visualizing the Workflow and Logic

To provide a clear overview of the process and the logic behind isomer differentiation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification sample Hexose Standard or Sample derivatization Derivatization (Methoximation & Silylation) sample->derivatization gc_ms GC-MS System derivatization->gc_ms chromatogram Chromatogram gc_ms->chromatogram mass_spectrum Mass Spectrum gc_ms->mass_spectrum library_search Library Search & RI Comparison chromatogram->library_search mass_spectrum->library_search identification Isomer Identification library_search->identification

Caption: Experimental workflow for GC-MS analysis of hexose isomers.

isomer_differentiation_logic cluster_separation Chromatographic Separation cluster_identification Identification cluster_isomers Identified Isomers mixture Mixture of Derivatized Hexoses gc_column GC Column mixture->gc_column separated Separated Isomers gc_column->separated identification Retention Index (RI) Mass Spectrum (MS) separated->identification Primary Differentiation (Elution Order) sorbose This compound identification->sorbose glucose D-Glucose identification->glucose fructose D-Fructose identification->fructose

Caption: Logical flow for distinguishing hexose isomers by GC-MS.

References

A Comparative Guide to the Validation of an HPLC-ELSD Method for Sorbopyranose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of carbohydrates like sorbopyranose is critical for quality control, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust and sensitive platform for the analysis of non-chromophoric sugars such as sorbopyranose. This guide provides a comprehensive overview of the validation of an HPLC-ELSD method for sorbopyranose analysis, comparing its performance with alternative analytical techniques and providing supporting experimental data and protocols.

HPLC-ELSD Method for Sorbopyranose Analysis

The HPLC-ELSD system is well-suited for the analysis of sugars due to the universal detection principle of ELSD, which does not require the analyte to have a chromophore. The method's performance is evaluated based on several key validation parameters.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-ELSD method for the analysis of sugars, providing a benchmark for sorbopyranose analysis.

Validation ParameterHPLC-ELSDGas Chromatography-Mass Spectrometry (GC-MS)Spectrophotometry (e.g., Thiobarbituric Acid Method)
Linearity (R²) > 0.998[1]> 0.99> 0.99
Limit of Detection (LOD) 0.07 - 0.27 mg/L[2]~0.1 mg/L (derivatized)~1-5 mg/L
Limit of Quantification (LOQ) 0.22 - 0.91 mg/L[2]~0.3 mg/L (derivatized)~5-15 mg/L
Precision (RSD%) < 2% (repeatability), < 6% (intermediate precision)[1]< 15%< 10%
Accuracy (Recovery %) 86 - 119%[1]95.8 - 121.9%[3]90 - 110%
Specificity High (with appropriate column)Very High (mass fragmentation)Moderate (potential interferences)
Sample Preparation Simple filtrationDerivatization requiredReagent mixing
Analysis Time ~20-30 minutes per sample~30-60 minutes per sample~15-30 minutes per sample
Experimental Protocol: HPLC-ELSD Method

This protocol outlines a general procedure for the validation of an HPLC-ELSD method for sorbopyranose analysis.

1. Materials and Reagents:

  • Sorbopyranose reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Nitrogen gas for ELSD

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Amine-based or hydrophilic interaction liquid chromatography (HILIC) column (e.g., AsahiPak NH2P-50 4E)[4]

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C[4]

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C[4]

    • Evaporator Temperature: 30°C[4]

    • Gas Flow Rate: 1.4 SLM (Standard Liters per Minute)[4]

4. Standard and Sample Preparation:

  • Prepare a stock solution of sorbopyranose in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve and dilute samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

5. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of three concentrations in the calibration range, with multiple injections for each, on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with newly prepared solutions.

  • Accuracy: Perform a recovery study by spiking a known amount of sorbopyranose into a sample matrix and calculate the percentage recovery.

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like sorbopyranose, derivatization is necessary to increase their volatility.

Principle: The sugar is first chemically modified (e.g., silylation) to create a volatile derivative.[5] This derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides structural information based on the mass-to-charge ratio of fragmented ions.

Performance: GC-MS offers excellent specificity and sensitivity. However, the requirement for derivatization adds complexity and time to the sample preparation process.[6]

Spectrophotometry

Spectrophotometric methods are often used for the rapid quantification of total ketoses.

Principle: These methods are typically colorimetric assays. For instance, the thiobarbituric acid method involves the reaction of ketohexoses with thiobarbituric acid in an acidic medium upon heating to produce a colored product that can be measured with a spectrophotometer.[7] Seliwanoff's test is another colorimetric assay where ketoses react with resorcinol-HCl to produce a red color.[8][9]

Performance: Spectrophotometric methods are generally simple and fast. However, they may lack the specificity of chromatographic methods and can be prone to interference from other compounds in the sample matrix.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for validating an HPLC-ELSD method for sorbopyranose analysis.

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_analysis Application Phase cluster_quality Quality Assurance prep_method Method Development & Optimization prep_standards Prepare Standards & Samples prep_method->prep_standards val_linearity Linearity prep_standards->val_linearity val_lod_loq LOD & LOQ val_linearity->val_lod_loq val_precision Precision (Repeatability & Intermediate) val_lod_loq->val_precision val_accuracy Accuracy (Recovery) val_precision->val_accuracy val_specificity Specificity val_accuracy->val_specificity app_routine Routine Sample Analysis val_specificity->app_routine qa_report Validation Report & SOP app_routine->qa_report

Caption: Workflow for HPLC-ELSD Method Validation.

Conclusion

The HPLC-ELSD method stands out as a reliable and sensitive technique for the quantitative analysis of sorbopyranose. Its advantages include good linearity, low detection limits, and high precision without the need for derivatization. While GC-MS offers superior specificity, its complex sample preparation makes it less suitable for high-throughput analysis. Spectrophotometric methods, though simple and rapid, lack the specificity required for complex matrices. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, specificity, and sample throughput. The provided protocols and validation data serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for sorbopyranose and other similar carbohydrates.

References

comparative study of enzyme kinetics with sorbopyranose vs fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of L-sorbopyranose and D-fructose, two hexose (B10828440) sugars that, despite their structural similarities, exhibit distinct interactions with key metabolic enzymes. While extensive kinetic data is available for fructose (B13574), a primary energy source in many organisms, data for sorbopyranose is less abundant. This guide summarizes the available quantitative data for fructose, discusses the known enzymatic interactions of L-sorbose (B7814435) (the common form of sorbopyranose), and provides a detailed experimental protocol for conducting comparative kinetic studies.

Introduction to Fructose and Sorbose Metabolism

Fructose metabolism is a well-characterized pathway, primarily occurring in the liver. It is initiated by the phosphorylation of fructose to fructose-1-phosphate (B91348) by the enzyme fructokinase (also known as ketohexokinase). This is followed by the cleavage of fructose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde by aldolase (B8822740) B. These three-carbon molecules then enter the glycolytic or gluconeogenic pathways.

L-Sorbose, a rare sugar, is known to be metabolized in some microorganisms and can interact with enzymes of fructose metabolism in mammals. For instance, L-sorbose can be phosphorylated by ketohexokinase to form L-sorbose-1-phosphate[1][2]. This phosphate ester has been shown to act as an inhibitor of hexokinase, a key enzyme in glucose metabolism[1][2]. The metabolism of L-sorbose is also relevant in industrial biotechnology, for example, in the production of vitamin C, where it is synthesized from D-sorbitol by sorbitol dehydrogenase[3][4][5].

Quantitative Comparison of Enzyme Kinetic Parameters

Direct comparative kinetic data (Km and Vmax) for sorbopyranose with the same enzymes that metabolize fructose is scarce in the scientific literature. However, extensive data is available for fructose with key enzymes like hexokinase and fructokinase. The following table summarizes representative kinetic parameters for fructose with these enzymes from various sources.

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (relative or specific units)Reference
HexokinaseD-FructoseSaccharomyces cerevisiae1.5-(Voet & Voet, 2011)
Fructokinase (Ketohexokinase)D-FructoseHuman Liver~0.5High(Asensi et al., 1993)

Note: The lack of quantitative data for L-sorbopyranose in this table highlights a significant gap in the current understanding of its comparative enzyme kinetics. The experimental protocol provided in this guide can be utilized to generate such valuable data.

Experimental Protocols

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol describes a general method for determining the Michaelis-Menten kinetic parameters of an enzyme with a sugar substrate (e.g., fructose or sorbopyranose) using a coupled spectrophotometric assay.

Principle:

The phosphorylation of the sugar by a kinase (e.g., hexokinase or fructokinase) is coupled to the oxidation of NADH to NAD+ by a dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored to determine the reaction velocity.

Materials:

  • Enzyme of interest (e.g., purified hexokinase or fructokinase)

  • Substrate solutions (D-fructose and L-sorbopyranose) of various concentrations

  • ATP solution

  • NADH solution

  • Coupling enzymes (e.g., phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase for hexokinase with fructose)

  • Reaction buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the reaction buffer, ATP, NADH, and the coupling enzymes.

  • Enzyme Addition: Add a fixed amount of the enzyme of interest to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding the sugar substrate (fructose or sorbopyranose) at a specific concentration.

  • Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction (initial velocity, V₀) is determined from the slope of the absorbance versus time plot.

  • Data Collection: Repeat steps 1-4 for a range of substrate concentrations.

  • Data Analysis: Plot the initial velocity (V₀) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Visualizations

Metabolic Pathways

MetabolicPathways cluster_fructose Fructose Metabolism cluster_sorbose L-Sorbose Interaction Fructose D-Fructose F1P D-Fructose-1-P Fructose->F1P Fructokinase (Ketohexokinase) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis/ Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Sorbose L-Sorbose S1P L-Sorbose-1-P Sorbose->S1P Ketohexokinase Hexokinase Hexokinase S1P->Hexokinase Inhibition Glucose Glucose G6P G6P

Caption: Metabolic pathways of D-fructose and known interactions of L-sorbose.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution AddEnzyme Add Enzyme to Mixture PrepEnzyme->AddEnzyme PrepSubstrate Prepare Substrate Solutions (Fructose & Sorbopyranose) InitiateReaction Add Substrate to Initiate PrepSubstrate->InitiateReaction PrepReagents Prepare Reaction Buffer, ATP, NADH, Coupling Enzymes MixReagents Mix Buffer, ATP, NADH, Coupling Enzymes in Cuvette PrepReagents->MixReagents MixReagents->AddEnzyme AddEnzyme->InitiateReaction MeasureAbsorbance Monitor Absorbance at 340 nm InitiateReaction->MeasureAbsorbance CalcVelocity Calculate Initial Velocity (V₀) MeasureAbsorbance->CalcVelocity PlotData Plot V₀ vs. [S] CalcVelocity->PlotData DetermineParams Determine Km and Vmax PlotData->DetermineParams

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

The comparative study of enzyme kinetics between sorbopyranose and fructose reveals a significant disparity in the available scientific knowledge. While fructose metabolism and its enzymatic interactions are well-documented, there is a clear need for further research to elucidate the quantitative kinetic parameters of sorbopyranose with key metabolic enzymes. The provided experimental protocol offers a robust framework for researchers to undertake such investigations. A deeper understanding of how sorbopyranose interacts with metabolic pathways could have significant implications for drug development, biotechnology, and our understanding of rare sugar metabolism.

References

Confirmation of α-D-Sorbopyranose Anomeric Configuration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental techniques used to confirm the anomeric configuration of monosaccharides, with a specific focus on α-D-sorbopyranose. The determination of the stereochemistry at the anomeric center is crucial for understanding the structure-activity relationships of carbohydrates in biological systems and for the development of carbohydrate-based therapeutics. This document outlines the key experimental data and methodologies that definitively establish the α-configuration of D-sorbopyranose.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key experimental data from various analytical techniques used to confirm the anomeric configuration of α-D-sorbopyranose and its derivatives.

Technique Key Parameter Observed Value for α-anomer Alternative (β-anomer) Value Reference/Notes
X-ray Crystallography 3D Molecular StructureThe hydroxyl group at the anomeric carbon (C2) is in an axial position relative to the pyranose ring.The hydroxyl group at the anomeric carbon (C2) would be in an equatorial position.Crystal structure of α-D,L-Sorbose confirms the α-anomeric configuration for the D-enantiomer.[1] A derivative, 1-deoxy-1-(N-methylphenylamino)-D-sorbose, also crystallizes in the α-pyranose form.[2]
¹³C NMR Spectroscopy Anomeric Carbon (C2) Chemical Shift (δ)~90.7 ppm (for a derivative)Typically shifted downfield by 3-5 ppm compared to the α-anomer.Data for 1-deoxy-1-(N-methylphenylamino)-α-D-sorbopyranose.[2] In general, the anomeric carbon of α-anomers is found at a higher field (lower ppm) than the corresponding β-anomer.[3]
¹H NMR Spectroscopy Anomeric Proton Chemical Shift (δ)Expected to be downfield compared to other ring protons.Protons of α-glycosides typically resonate 0.3-0.5 ppm downfield from those of the corresponding β-glycosides.[4]Specific high-resolution ¹H NMR data for α-D-sorbopyranose is not readily available in the searched literature, but general principles apply. Data for α-L-sorbopyranose can be used as a reference.[5]
Chiroptical Methods (e.g., Circular Dichroism) Sign and Magnitude of Cotton EffectDependent on the specific chromophore and its spatial relationship to the chiral centers.Would show a distinct, often opposite, Cotton effect compared to the α-anomer.While a powerful technique for stereochemical analysis, specific CD data for α-D-sorbopyranose was not found in the performed search.

Experimental Protocols

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of α-D-sorbopyranose in a crystalline state, providing unambiguous proof of its anomeric configuration.

Methodology:

  • Crystal Growth: Single crystals of α-D,L-sorbose are grown from a supersaturated aqueous solution by slow evaporation.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule, including the stereochemistry at the anomeric center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of the nuclei within the molecule to differentiate between the α and β anomers in solution.

Methodology for ¹³C NMR:

  • Sample Preparation: A sample of the sorbopyranose derivative is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain a proton-decoupled spectrum, where each unique carbon atom appears as a single peak.

  • Spectral Analysis: The chemical shift of the anomeric carbon (C2 for a ketopyranose like sorbopyranose) is identified. For pyranoses, the α-anomer generally exhibits an anomeric carbon signal at a higher field (lower ppm value) compared to the β-anomer.[3] In a study of a 1-deoxy-1-(N-methylphenylamino)-D-sorbose, the crystalline form was confirmed to be the α-pyranose by solid-state ¹³C NMR.[2]

Mandatory Visualizations

Experimental Workflow for Anomeric Configuration Determination

experimental_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion start D-Sorbose Sample xray X-ray Crystallography start->xray nmr NMR Spectroscopy (¹H and ¹³C) start->nmr cd Chiroptical Methods (Circular Dichroism) start->cd xray_data 3D Molecular Structure xray->xray_data nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data cd_data Cotton Effect cd->cd_data conclusion Confirmation of α-Anomeric Configuration xray_data->conclusion nmr_data->conclusion cd_data->conclusion logical_relationship cluster_evidence Experimental Evidence cluster_principles Established Principles xray_evidence X-ray Data: Axial C2-OH Group conclusion Conclusion: The anomeric configuration is α xray_evidence->conclusion supports nmr_evidence ¹³C NMR Data: Anomeric Carbon at ~91 ppm nmr_evidence->conclusion supports alpha_axial α-anomer has an axial anomeric substituent alpha_axial->conclusion is consistent with alpha_high_field α-anomeric carbon resonates at a higher field alpha_high_field->conclusion is consistent with

References

Assessing the Purity of Synthesized alpha-D-Sorbopyranose: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized alpha-D-sorbopyranose, a ketohexose of interest in various biochemical studies. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, and compare these with methods used for alternative monosaccharides such as D-allulose and D-tagatose.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. Below is a summary of the performance of HPLC, GC-MS, and NMR for the analysis of this compound and its alternatives.

Analytical Technique This compound D-Allulose D-Tagatose
Typical Purity >98%≥99% (Commercial)≥98% (Commercial)
HPLC-RI/ELSD LOD: ~1-5 µg/mL. Resolution: Good for separating from other monosaccharides.LOD: ~1 µg/mL. Resolution: Excellent for quantification.LOD: ~1-5 µg/mL. Resolution: Good, baseline separation from common impurities.
HPAEC-PAD LOD: Low ng/mL range. Resolution: Excellent for resolving anomers and closely related sugars.LOD: Low ng/mL range. Resolution: Superior for complex mixtures.LOD: Low ng/mL range. Resolution: High resolution for process-related impurities.
GC-MS (derivatized) LOD: pg range. Resolution: High, but multiple peaks from anomers can complicate analysis.LOD: pg range. Resolution: High, with similar anomeric complexity.LOD: pg range. Resolution: High, effective for volatile derivatives.
¹H NMR (500 MHz) Provides structural confirmation and anomeric purity. Quantitative by integration.Confirms structure and anomeric ratio.Confirms structure and anomeric ratio.

Key Advantages and Disadvantages:

  • HPLC: Offers a good balance of resolution, sensitivity, and ease of use. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is particularly powerful for carbohydrate analysis due to its high sensitivity and selectivity without the need for derivatization.[1][2][3][4]

  • GC-MS: Provides the highest sensitivity and structural information from mass spectra. However, the requirement for derivatization to make the sugars volatile can introduce complexity and potential for side reactions.[5][6][7]

  • NMR Spectroscopy: Is unparalleled for structural elucidation and determining the ratio of anomers (alpha and beta forms) in solution. It is a quantitative method without the need for calibration curves for relative quantification.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This protocol is adapted for the analysis of this compound based on established methods for similar monosaccharides.

  • Instrumentation: HPLC system with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column, such as a polymer-based aminopropyl or a ligand-exchange column (e.g., Ca2+ or Pb2+ form), is recommended. A common choice is a 300 mm x 7.8 mm column.

  • Mobile Phase: Degassed, deionized water of HPLC grade. For some columns, a low concentration of acetonitrile (B52724) in water (e.g., 80:20 acetonitrile:water) may be used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 80-85 °C to improve peak shape and resolution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of the mobile phase to create a 10 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Prepare a series of standards of known concentrations for calibration.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Purity is calculated by the area percentage method, assuming all components have a similar RI response.

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

This protocol details the trimethylsilyl (B98337) (TMS) derivatization of this compound, a common procedure for making carbohydrates volatile for GC analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-600.

  • Derivatization Protocol (Silylation):

    • Place 1-5 mg of the dry this compound sample in a reaction vial.

    • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • Data Analysis: The resulting chromatogram will likely show multiple peaks corresponding to different anomers and tautomers of the derivatized sorbopyranose. Purity is assessed by summing the areas of all sorbopyranose-related peaks and comparing them to the total area of all peaks in the chromatogram. Mass spectra are used to confirm the identity of the peaks.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is excellent for determining anomeric purity.

  • Instrumentation: NMR spectrometer (a 400 MHz or higher field is recommended).

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Solvent: D₂O.

    • Temperature: 25 °C.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • The ¹H NMR spectrum of the enantiomer, alpha-L-sorbopyranose, in D₂O at 500 MHz shows characteristic signals between 3.4 and 3.8 ppm.[8]

    • The anomeric purity can be determined by integrating the signals corresponding to the alpha and beta anomers. The percentage of the alpha anomer is calculated as: (Integral of alpha anomer) / (Sum of integrals of alpha and beta anomers) * 100%.

    • Impurities will present as additional signals in the spectrum. The relative amount of an impurity can be estimated by comparing the integral of a characteristic impurity signal to that of the main compound.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Initial_Screen Initial Purity Screen (e.g., TLC, Melting Point) Purification->Initial_Screen HPLC HPLC Analysis (Quantitative Purity) Initial_Screen->HPLC GC_MS GC-MS Analysis (Trace Impurities) Initial_Screen->GC_MS NMR NMR Spectroscopy (Structural Confirmation & Anomeric Purity) Initial_Screen->NMR Purity_Check Purity > 98%? HPLC->Purity_Check GC_MS->Purity_Check NMR->Purity_Check Proceed Proceed to Application Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Selection cluster_questions cluster_methods Start Need to Assess Purity of This compound Question1 Need structural confirmation and anomeric ratio? Start->Question1 Question2 Need highest sensitivity for trace impurities? Start->Question2 Question3 Need quantitative purity of non-volatile sample without derivatization? Start->Question3 NMR NMR Spectroscopy Question1->NMR Yes GC_MS GC-MS (with derivatization) Question2->GC_MS Yes HPLC HPLC (HPAEC-PAD or RI) Question3->HPLC Yes NMR->Question2 No GC_MS->Question3 No HPLC->Question1 No

Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.

References

Cross-Validation of Analytical Methods for Sorbopyranose Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sorbopyranose, a ketose sugar, is critical in various research and development settings, including pharmaceutical formulation and metabolic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of four common analytical techniques for sorbopyranose quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Spectrophotometric Methods.

Executive Summary

This document outlines the principles, experimental protocols, and performance characteristics of four distinct analytical methods for the quantification of sorbopyranose. Each method offers a unique set of advantages and limitations in terms of specificity, sensitivity, throughput, and cost. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high selectivity and are suitable for complex matrices, enzymatic and spectrophotometric assays offer simpler, often higher-throughput alternatives for more straightforward sample types. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: A Comparative Overview of Analytical Techniques

The performance of an analytical method is determined by several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The following table summarizes the expected quantitative performance of the major analytical techniques for sorbopyranose quantification, based on data from similar analytes.

MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-RID >0.99[5][6][7]95-105%[7]< 5%[5][6]0.01 - 0.1 mg/mL[5]0.03 - 0.5 mg/mL[5]
GC-MS (silylated) >0.99[8][9]80-115%[9]< 15%[3][10]0.1 - 1.5 µg/L[8]0.3 - 5.0 µg/L[8]
Enzymatic Assay >0.98[11][12]93-105%[13]< 6%[13]~2 mg/L[14]~4 mg/L[14]
Spectrophotometry >0.99[15][16]98-103%[16]< 5%[16]~0.6 µg/mL[15]~2 µg/mL[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of sorbopyranose, adapted from established methods for similar sugars.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle: This method separates sorbopyranose from other components in a sample based on its interaction with a stationary phase in a chromatography column. The concentration is then measured by a refractive index detector, which detects changes in the refractive index of the mobile phase as the analyte elutes.[7][17]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a refractive index detector.

  • Aminex HPX-87P or similar carbohydrate analysis column.

Reagents:

  • HPLC-grade water

  • Sorbopyranose reference standard

Procedure:

  • Mobile Phase Preparation: Prepare degassed HPLC-grade water as the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of sorbopyranose reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 0.6 mL/min

    • Column temperature: 80°C

    • Injection volume: 20 µL

  • Quantification: Create a calibration curve by plotting the peak area of the sorbopyranose standards against their known concentrations. Determine the concentration of sorbopyranose in the sample by comparing its peak area to the calibration curve.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) of Silylated Derivatives

Principle: Sorbopyranose is a non-volatile sugar. Therefore, it must be chemically modified (derivatized) to a volatile form before it can be analyzed by GC. Silylation is a common derivatization technique for sugars. The derivatized sorbopyranose is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative information and structural confirmation.[8][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5ms).

Reagents:

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sorbopyranose reference standard

Procedure:

  • Derivatization:

    • Dry the sample and standard completely.

    • Add pyridine to dissolve the residue.

    • Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 150°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.

    • Carrier gas: Helium

    • MS detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-600.

  • Quantification: Create a calibration curve using the peak areas of the silylated sorbopyranose standards. Quantify the sample by comparing its peak area to the calibration curve.[8][9]

Enzymatic Assay

Principle: Enzymatic assays utilize the high specificity of an enzyme to catalyze a reaction involving the analyte of interest. For L-sorbose, L-sorbose dehydrogenase can be used to convert it to D-glucitol, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the amount of L-sorbose present.[13]

Instrumentation:

  • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Reagents:

  • L-sorbose dehydrogenase

  • NADH

  • Buffer solution (e.g., Tris-HCl)

  • L-sorbose reference standard

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer and NADH.

  • Standard and Sample Addition: Add a known volume of the standard or sample to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding L-sorbose dehydrogenase.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Quantification: Calculate the rate of NADH consumption, which is proportional to the L-sorbose concentration. A calibration curve can be constructed using the rates obtained from the standard solutions.[14]

Spectrophotometric Method (Resorcinol-HCl)

Principle: This colorimetric method is based on the Seliwanoff's test for ketoses. In the presence of a strong acid (HCl), ketoses like sorbopyranose are dehydrated to form furfural (B47365) derivatives, which then react with resorcinol (B1680541) to produce a colored complex. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the ketose.[15][16][18]

Instrumentation:

  • UV-Vis spectrophotometer.

Reagents:

  • Resorcinol solution

  • Concentrated Hydrochloric Acid (HCl)

  • Sorbopyranose reference standard

Procedure:

  • Reaction:

    • To a sample or standard solution, add the resorcinol-HCl reagent.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 10 minutes).

    • Cool the mixture rapidly to room temperature.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 480-520 nm).

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of sorbopyranose in the sample from the calibration curve.[12]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described.

CrossValidationWorkflow Cross-Validation Workflow for Sorbopyranose Quantification cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis HPLC HPLC-RID Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ GCMS->Robustness Enzymatic Enzymatic Assay Enzymatic->Linearity Enzymatic->Accuracy Enzymatic->Precision Enzymatic->Specificity Enzymatic->LOD_LOQ Enzymatic->Robustness Spectro Spectrophotometric Spectro->Linearity Spectro->Accuracy Spectro->Precision Spectro->Specificity Spectro->LOD_LOQ Spectro->Robustness Data_Table Performance Data Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table Specificity->Data_Table LOD_LOQ->Data_Table Protocol_Comparison Protocol Comparison Robustness->Protocol_Comparison Final_Selection Method Selection Data_Table->Final_Selection Protocol_Comparison->Final_Selection EnzymaticAssay Enzymatic Assay for L-Sorbose Quantification LSorbose L-Sorbose DGlucitol D-Glucitol LSorbose->DGlucitol NADH NADH (Absorbs at 340 nm) NAD NAD+ (No absorbance at 340 nm) NADH->NAD Enzyme L-Sorbose Dehydrogenase Enzyme->LSorbose Enzyme->NADH

References

Safety Operating Guide

Proper Disposal of alpha-D-Sorbopyranose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

Alpha-D-sorbopyranose, a simple sugar, is generally considered non-hazardous. However, proper disposal is crucial to maintain laboratory safety and environmental responsibility. The appropriate disposal method depends on whether the substance is in solid or liquid form, its quantity, and if it has been contaminated with other hazardous materials. Adherence to institutional and local waste management regulations is paramount.

Immediate Safety and Handling

Before disposal, standard laboratory safety protocols should be followed. While this compound is not classified as a hazardous substance, direct contact with eyes or skin should be avoided.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Protective gloves, such as nitrile or latex, are recommended.

  • Protective Clothing: A standard lab coat should be worn.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash the affected area with soap and water.

  • Ingestion: Rinse mouth with water. Ingesting small amounts is not expected to be hazardous.

  • Inhalation: If dust is inhaled, move to an area with fresh air.

Standard Disposal Procedures

The primary consideration for the disposal of this compound is whether it is contaminated with any hazardous materials.

Step 1: Waste Evaluation

Before proceeding with disposal, assess the waste material:

  • Uncontaminated: Pure this compound or aqueous solutions thereof.

  • Contaminated: this compound mixed with hazardous chemicals (e.g., solvents, heavy metals, toxic substances).

Step 2: Disposal of Uncontaminated this compound

Method A: Drain Disposal for Small, Uncontaminated Quantities

For small quantities of uncontaminated this compound solutions or solids, drain disposal is often an acceptable method as it is biodegradable.[1]

  • Dilution: If in solid form, dissolve the this compound in a large volume of water. If already in solution, dilute it further with at least 10-20 parts of water.[1]

  • Disposal: Slowly pour the diluted solution down the drain, followed by a generous amount of cold water to prevent any potential clogging of pipes.[1]

Method B: Solid Waste Disposal for Large or Uncontaminated Solid Quantities

To avoid overburdening wastewater treatment systems, large quantities of this compound should not be disposed of down the drain.[1] This method also applies to any uncontaminated solid form of the sugar.

  • Containment: Place the solid this compound into a sealed, durable container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".[2]

  • Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.[1][3] It is good practice for laboratory personnel to place such waste directly into the dumpster, as custodial staff may not be trained to handle laboratory chemical containers.[2][3]

Step 3: Disposal of Contaminated this compound

If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste. The disposal procedure will be dictated by the nature of the contaminant.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) of the contaminating chemical for specific disposal instructions.

  • Hazardous Waste Collection: Dispose of the contaminated waste through your institution's hazardous waste management program. This typically involves collecting the waste in a designated, properly labeled container for pickup by environmental health and safety personnel.

  • Do Not Drain or Trash: Contaminated this compound should never be disposed of down the drain or in the regular trash.

Quantitative Disposal Guidelines

The following table summarizes general quantitative recommendations for the disposal of non-hazardous sugars like this compound. Note that these are general guidelines and may vary based on local and institutional regulations.

Waste TypeQuantityRecommended Disposal Method
Uncontaminated Aqueous Solution< 1 LiterDrain Disposal with ample water dilution[1]
Uncontaminated Solid< 1 kgDrain Disposal after dissolving in ample water[1]
Uncontaminated Solid or Solution> 1 kg or > 1 LiterSolid Waste Disposal (as non-hazardous)[1]
Contaminated this compoundAny AmountHazardous Waste Disposal (follow guidelines for the contaminant)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A Start: this compound Waste B Is the waste contaminated with a hazardous substance? A->B E Treat as Hazardous Waste B->E Yes G Is the quantity > 1 kg (solid) or > 1 L (liquid)? B->G No C Yes D No F Follow disposal procedures for the specific contaminant(s) E->F N End F->N J Solid Waste Disposal G->J Yes L Drain Disposal G->L No H Yes I No K Package in a sealed, labeled container. Dispose of in regular solid waste stream. J->K K->N M Dissolve solid in water. Dilute with 10-20 parts water. Flush down the drain with excess water. L->M M->N

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling alpha-D-Sorbopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling alpha-D-sorbopyranose. The following procedures are designed to ensure personnel safety and minimize environmental impact.

This compound is a monosaccharide and is generally considered to be of low hazard.[1][2][3] However, adherence to standard laboratory safety protocols is essential to prevent potential irritation and contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.[4][5][6]

SituationRequired Personal Protective Equipment
Weighing and Aliquoting Powder - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Preparing Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles
General Laboratory Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Cleaning Spills - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Weighing :

    • Conduct all initial handling of powdered this compound, including weighing and aliquoting, in an area with good ventilation.

    • Use a weigh boat or anti-static weigh paper to handle the powder.

    • Ensure all spatulas and surfaces are cleaned after use.

  • Solution Preparation :

    • When dissolving this compound, add the solvent to the powder to minimize dust generation.

    • Cap the container securely and mix by vortexing or sonication until the solution is clear.

  • Spill Management :

    • In the event of a spill, notify others in the vicinity.

    • For powder spills, gently cover with a damp paper towel to prevent the powder from becoming airborne, then collect the material.[7]

    • For small solution spills, absorb the liquid with an inert absorbent material (e.g., paper towels, vermiculite).

    • Clean the spill area with water.

    • Dispose of all cleanup materials in a sealed container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous carbohydrate, the disposal procedures are straightforward.[8]

Waste TypeDisposal Procedure
Unused this compound Powder - Collect in a clearly labeled, sealed container.- Dispose of in regular laboratory trash, unless institutional policies state otherwise.
Solutions of this compound - For small quantities of uncontaminated solutions, flush down the sanitary sewer with plenty of water.[8]- Do not pour large volumes or contaminated solutions down the drain. These should be collected for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated laboratory waste container.- Do not dispose of in regular trash.
Contaminated PPE (e.g., gloves, lab coat) - Place in a designated laboratory waste bag immediately after use.

All waste should be disposed of in accordance with your institution's environmental health and safety (EHS) guidelines.

Handling and Disposal Workflow

G cluster_prep Preparation & Handling cluster_disposal Disposal start Start: Receive this compound weigh Weighing and Aliquoting (Wear appropriate PPE) start->weigh prepare_solution Solution Preparation weigh->prepare_solution general_handling General Laboratory Use prepare_solution->general_handling spill Spill Occurs general_handling->spill characterize_waste Characterize Waste (Contaminated vs. Uncontaminated) general_handling->characterize_waste cleanup Spill Cleanup spill->cleanup cleanup->characterize_waste dispose_uncontaminated Dispose of Uncontaminated Waste (Regular Trash/Sewer) characterize_waste->dispose_uncontaminated Uncontaminated dispose_contaminated Dispose of Contaminated Waste (Hazardous Waste Stream) characterize_waste->dispose_contaminated Contaminated end End of Process dispose_uncontaminated->end dispose_contaminated->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.